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Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical properties of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a heteroaromatic compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a heteroaromatic compound of interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic profile, physicochemical characteristics, and reactivity, offering insights grounded in established chemical principles and supported by data from analogous structures.

Introduction: A Heterocyclic Scaffold of Interest

2-Pyrimidin-4-yl-nicotinic acid ethyl ester belongs to the class of bi-heterocyclic compounds, which are prominent scaffolds in drug discovery due to their ability to form diverse and specific interactions with biological targets. The fusion of a pyrimidine and a pyridine ring, further functionalized with an ethyl ester group, presents a unique electronic and steric profile for potential applications in various fields. Understanding the fundamental chemical properties of this molecule is paramount for its effective utilization in research and development.

Synthesis and Purification: A Modern Approach to Heteroaryl Coupling

A plausible and efficient synthetic route would involve the coupling of a halogenated nicotinic acid ester with a pyrimidine-containing organometallic reagent. The following diagram illustrates a likely synthetic pathway based on a Suzuki coupling reaction.

Synthesis_of_2_Pyrimidin_4_yl_nicotinic_acid_ethyl_ester cluster_catalysis Catalytic System Reactant1 Ethyl 2-chloronicotinate Reaction_Point Suzuki Coupling Reactant1->Reaction_Point Reactant2 Pyrimidin-4-ylboronic acid Reactant2->Reaction_Point Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Point Base Base (e.g., Na2CO3) Base->Reaction_Point Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Point Product 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Reaction_Point->Product Heat

Caption: Proposed Suzuki coupling synthesis pathway.

Experimental Protocol: A Representative Suzuki Coupling

The following protocol is adapted from established procedures for the synthesis of structurally similar compounds and represents a viable method for obtaining 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Materials:

  • Ethyl 2-chloronicotinate

  • Pyrimidin-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-chloronicotinate (1.0 eq.), pyrimidin-4-ylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on data from closely related analogues, such as ethyl 6-(5-(substituted)pyrimidin-2-yl)nicotinates.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the ethyl group of the ester. The aromatic region will likely display a complex pattern of doublets and triplets, with chemical shifts influenced by the electronic effects of the nitrogen atoms and the ester group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include the carbonyl carbon of the ester group (typically in the range of 160-170 ppm), and the aromatic carbons of the two heterocyclic rings.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine-H7.5 - 9.0120 - 155
Pyrimidine-H7.0 - 9.5110 - 165
-O-CH₂ -CH₃~4.4 (quartet)~62
-O-CH₂-CH₃ ~1.4 (triplet)~14
C =O-~165

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts. These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The NIST WebBook provides mass spectral data for the parent compound, ethyl nicotinate, which shows a base peak at m/z 123, corresponding to the loss of the ethoxy group.[7] A similar fragmentation pattern can be anticipated for the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1720-1740 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the aromatic rings and the ethyl group (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively), as well as C=N and C=C stretching vibrations from the heterocyclic rings in the 1400-1600 cm⁻¹ region. C-O stretching vibrations from the ester will also be present around 1100-1300 cm⁻¹.

Physicochemical Properties: A Comparative Overview

Property 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Ethyl nicotinate Reference
Molecular Formula C₁₂H₁₁N₃O₂C₈H₉NO₂-
Molecular Weight 229.24 g/mol 151.16 g/mol [7]
Appearance Likely a solid at room temperatureClear, colorless to light yellow liquid[8]
Melting Point Not available (Predicted to be higher than ethyl nicotinate)8-10 °C[8]
Boiling Point Not available (Predicted to be significantly higher than ethyl nicotinate)223-224 °C[8]
Solubility Expected to have moderate solubility in organic solvents like ethanol, DMSO, and DMF.Soluble in water (50 g/L), ethanol, and ether.[8][9]

Table 2: Physicochemical Properties. The properties for the target molecule are predicted based on its structure relative to ethyl nicotinate.

Reactivity and Potential Applications

The chemical reactivity of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is dictated by its functional groups and the electronic nature of the heterocyclic rings.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex derivatives, such as amides or other esters.[6]

  • Electrophilic Aromatic Substitution: The pyridine and pyrimidine rings can undergo electrophilic aromatic substitution, although the presence of multiple nitrogen atoms deactivates the rings towards this type of reaction. The position of substitution will be directed by the combined electronic effects of the ring nitrogens and the ester group.

  • Nucleophilic Aromatic Substitution: The heterocyclic rings may be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or upon N-oxidation.

  • Medicinal Chemistry: The presence of two nitrogen-containing heterocycles and a hydrogen bond accepting ester group makes this molecule an attractive scaffold for medicinal chemistry. Pyrimidine and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

  • Materials Science: The rigid, planar structure and the presence of heteroatoms suggest potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

Conclusion

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a heteroaromatic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, its chemical properties can be reliably predicted based on established synthetic methodologies and the characterization of analogous structures. The synthetic accessibility through modern cross-coupling reactions, combined with its versatile chemical functionality, makes it a valuable building block for the development of novel molecules with tailored properties. Further research into the experimental characterization and application of this compound is warranted to fully explore its potential.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]

  • Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. NIH. Available at: [Link]

  • A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Scilit. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R. PubMed. Available at: [Link]

  • Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • A Regio‐ and Diastereoselective Stille Coupling/Intramolecular Diels–Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)‐Lycopladine A and (−)‐Lycoposerramine R. ResearchGate. Available at: [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

  • ETHYL NICOTINATE. Ataman Kimya. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Ethyl nicotinate. NIST WebBook. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Ethyl Nicotinate. PubChem. Available at: [Link]

  • Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Iraqi National Journal of Chemistry. Available at: [Link]

  • Ethyl isonicotinate. PubChem. Available at: [Link]

  • Preparation of nicotinic acid esters. Google Patents.
  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. PMC. Available at: [Link]

  • Showing Compound Ethyl nicotinate (FDB001016). FooDB. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Nicotinic acid, 99%. Thermo Scientific Chemicals. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Synthesis of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

Executive Summary The biaryl motif consisting of a pyridine and a pyrimidine ring is a privileged scaffold in modern drug discovery. Specifically, 2-pyrimidin-4-yl-nicotinic acid ethyl ester (also known as ethyl 2-(pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl motif consisting of a pyridine and a pyrimidine ring is a privileged scaffold in modern drug discovery. Specifically, 2-pyrimidin-4-yl-nicotinic acid ethyl ester (also known as ethyl 2-(pyrimidin-4-yl)nicotinate) serves as a highly versatile building block for the development of ATP-competitive kinase inhibitors and novel G-protein-coupled receptor (GPCR) modulators[1]. This whitepaper details the physicochemical properties, de novo synthesis strategy, and analytical validation protocols required to utilize this critical intermediate effectively.

Physicochemical Profiling & Structural Data

Before initiating any synthetic or biological campaign, establishing the foundational quantitative data of the target scaffold is critical. The ethyl ester group at the 3-position of the pyridine ring provides both steric shielding and a highly orthogonal synthetic handle for downstream derivatization[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylate
CAS Registry Number 1256794-15-6[2]
Molecular Formula C₁₂H₁₁N₃O₂[3]
Molecular Weight 229.24 g/mol
Monoisotopic Mass 229.0851 Da
SMILES CCOC(=O)C1=CC=CN=C1C1=CC=NC=N1[4]
Precursor CAS 4763-58-0 (2-Acetyl-nicotinic acid ethyl ester)[5]

De Novo Synthesis Strategy & Mechanistic Causality

Step-by-Step Synthesis Protocol

Step 1: Enaminone Formation

  • Procedure: Charge a dry, nitrogen-purged reaction vessel with 2-acetyl-nicotinic acid ethyl ester (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Heat the neat mixture to 90°C for 4 hours.

  • Causality & Expertise Insight: The methyl group of the acetyl moiety is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the pyridine ring. Operating under neat conditions at elevated temperatures drives the continuous elimination of methanol, shifting the thermodynamic equilibrium entirely toward the electrophilic enaminone intermediate.

Step 2: Pyrimidine Ring Annulation

  • Procedure: Concentrate the reaction mixture under reduced pressure to remove residual DMF-DMA. Dissolve the crude enaminone in anhydrous ethanol. Add formamidine acetate (1.5 equiv) and anhydrous potassium carbonate (2.0 equiv). Reflux the suspension for 8 hours.

  • Causality & Expertise Insight: Potassium carbonate neutralizes the acetate, liberating free formamidine in situ. Formamidine acts as a bis-nucleophile, initiating a Michael-type addition to the enaminone followed by intramolecular cyclization and the elimination of dimethylamine. This guarantees the exclusive formation of the 4-substituted pyrimidine core without regioisomeric byproducts.

Step 3: Isolation & Purification

  • Procedure: Cool the mixture to ambient temperature, quench with distilled water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisPathway Substrate 2-Acetyl-nicotinic acid ethyl ester (CAS: 4763-58-0) Intermediate Enaminone Intermediate Substrate->Intermediate Condensation (90°C) Reagent1 DMF-DMA (Electrophile) Reagent1->Intermediate Product Ethyl 2-(pyrimidin-4-yl) nicotinate (CAS: 1256794-15-6) Intermediate->Product Cyclization (EtOH, Reflux) Reagent2 Formamidine Acetate (Bis-nucleophile) Reagent2->Product

Figure 1: De novo synthesis pathway of ethyl 2-(pyrimidin-4-yl)nicotinate from acetyl precursors.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized API scaffold, a self-validating analytical workflow is mandatory. The following protocol outlines the structural elucidation and purity assessment required before downstream pharmaceutical applications.

Step-by-Step Analytical Protocol

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Procedure: Inject 1 µL of the sample (1 mg/mL in MeOH) into a UPLC system coupled to a Q-TOF mass spectrometer. Use a C18 column (50 × 2.1 mm, 1.8 µm) with a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Causality & Expertise Insight: High-resolution mass spectrometry confirms the monoisotopic mass. The expected [M+H]⁺ ion at m/z 230.09 verifies the successful incorporation of the pyrimidine ring and the loss of dimethylamine from the intermediate.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Procedure: Dissolve 5 mg of the purified compound in 0.5 mL of CDCl₃. Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra.

  • Causality & Expertise Insight: NMR provides unambiguous connectivity data. The pyrimidine protons will present distinct downfield signals (typically >8.5 ppm) due to the strong deshielding effect of the nitrogen heteroatoms. The ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) confirm the preservation of the ester moiety during the harsh cyclization conditions.

Step 3: Chromatographic Purity Assessment

  • Procedure: Integrate the UV chromatogram at 254 nm.

  • Causality & Expertise Insight: A purity of >95% is required. Impurities at this stage are typically uncyclized enaminone or unreacted starting material, which will severely poison downstream palladium-catalyzed functionalizations if not removed.

AnalyticalWorkflow Crude Crude Reaction Mixture HPLC Prep-HPLC Purification (C18, MeCN/H2O) Crude->HPLC Isolation LCMS LC-MS Analysis (m/z 230.09 [M+H]+) HPLC->LCMS Mass Confirmation NMR 1H & 13C NMR (Structural Elucidation) LCMS->NMR Structural Verification Validated Validated API Scaffold (>95% Purity) NMR->Validated Final Release

Figure 2: Sequential analytical workflow for the purification and structural validation of the API.

Applications in Drug Development

The 2-(pyrimidin-4-yl)pyridine framework is a bioisostere for several naturally occurring molecular recognition motifs. In kinase drug discovery, the dual nitrogen atoms of the pyrimidine ring frequently participate in critical bidentate hydrogen-bonding interactions with the kinase hinge region. Furthermore, the orthogonal reactivity of the ethyl ester allows medicinal chemists to rapidly generate libraries of amides (via saponification and coupling), which can probe the solvent-exposed regions of target binding pockets to optimize pharmacokinetic properties.

References

  • ChemSrc. "1464848-13-2_(1-Benzoylazetidin-3-yl)methanol". ChemSrc Database. Available at: [Link]

Sources

Foundational

Solubility data for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Critical Role of Solubility in Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising molecule to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the clinical success of a potential drug candidate.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a heterocyclic compound with potential pharmacological significance.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in established scientific principles to ensure the generation of reliable and reproducible data. By understanding the "why" behind the "how," researchers can confidently apply these methodologies to a wide range of compounds, adapting and troubleshooting as necessary.

Theoretical Considerations: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical understanding of the molecular structure of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester can offer valuable insights into its expected solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

The structure of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester features several key functional groups that will govern its interactions with different solvents:

  • Pyrimidinyl and Pyridinyl Rings: These nitrogen-containing aromatic rings can participate in dipole-dipole interactions and hydrogen bonding (as hydrogen bond acceptors).

  • Ethyl Ester Group: The ester functionality introduces polarity and the potential for hydrogen bonding.

  • Aromatic System: The overall aromaticity of the molecule allows for π-π stacking interactions.

Therefore, it is anticipated that 2-Pyrimidin-4-yl-nicotinic acid ethyl ester will exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, toluene). The interplay of these interactions is a critical factor in solvent selection for solubility studies.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Reagents
  • 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm or smaller)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester and transfer it to a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the vials on an orbital shaker with a constant temperature, typically 25 °C or 37 °C, to simulate physiological conditions.[3]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][5] It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal agitation time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[6]

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

Experimental Workflow Diagram

G A 1. Prepare Slurry (Excess Solute + Solvent) B 2. Equilibrate (Orbital Shaker, Constant T) A->B 24-72h C 3. Sample Supernatant B->C D 4. Filter (0.45 µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. Analyze Concentration (HPLC or UV-Vis) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: HPLC and UV-Vis Spectrophotometry

Accurate quantification of the dissolved 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common and reliable techniques for this purpose.[2][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[8][9]

3.1.1. Method Development

A suitable HPLC method should be developed and validated for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength to achieve good peak shape and resolution.

3.1.2. Calibration Curve
  • Prepare a stock solution of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester of a known concentration in the chosen solvent.

  • Perform a series of serial dilutions to create at least five calibration standards of different concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration to generate a calibration curve. The curve should exhibit a high correlation coefficient (R² > 0.99).

3.1.3. Sample Analysis
  • Inject the diluted sample from the solubility experiment into the HPLC system.

  • Determine the peak area of the analyte.

  • Use the calibration curve to calculate the concentration of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in the diluted sample.

  • Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances.[10][11][12]

3.2.1. Determination of λmax
  • Prepare a dilute solution of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in the solvent of interest.

  • Scan the solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3.2.2. Calibration Curve
  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a graph of absorbance versus concentration to create a calibration curve, adhering to the Beer-Lambert Law.

3.2.3. Sample Analysis
  • Measure the absorbance of the diluted sample from the solubility experiment at the λmax.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Apply the dilution factor to calculate the solubility.

Analytical Workflow Diagram

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock Solution B Create Serial Dilutions (Standards) A->B C Analyze Standards (HPLC or UV-Vis) B->C D Generate Calibration Curve (Response vs. Concentration) C->D G Calculate Concentration (from Calibration Curve) D->G E Analyze Diluted Saturated Solution F Determine Response (Peak Area or Absorbance) E->F F->G H Apply Dilution Factor G->H

Caption: General workflow for analytical quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in Various Organic Solvents at 25°C
SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Example: Acetone20.7Data to be filledData to be filled
Example: Ethanol24.5Data to be filledData to be filled
Example: Ethyl Acetate6.02Data to be filledData to be filled
Example: Toluene2.38Data to be filledData to be filled
Example: Hexane1.88Data to be filledData to be filled

Note: This table is a template. The user will need to populate it with their experimental data.

The results should be analyzed in the context of the solvent's physicochemical properties, such as polarity (dielectric constant), hydrogen bonding capability, and molecular size. This analysis will provide a deeper understanding of the intermolecular forces driving the dissolution process.

Conclusion: A Pathway to Informed Drug Development

This technical guide provides a robust framework for the experimental determination of the solubility of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in organic solvents. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical piece of the puzzle in the complex process of drug development. An early and accurate assessment of solubility enables informed decisions regarding lead optimization, formulation strategies, and the overall developmental potential of a new chemical entity.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Phenomenex. HPLC Testing Procedure.
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  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ResearchGate. (2026, January 18).
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • Chem-Impex. 4-Picolinic acid ethyl ester.
  • (2008, September 5). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • Ataman Kimya.
  • ResearchGate. (2025, October 1). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
  • MDPI. (2025, October 1). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
  • Physical Chemistry Research. (2023, November 19).

Sources

Exploratory

2-Pyrimidin-4-yl-nicotinic acid ethyl ester CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester , a specialized heterocyclic building block. [1] Chemical Identity & Identifiers This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester , a specialized heterocyclic building block.

[1]

Chemical Identity & Identifiers

This compound serves as a critical intermediate in the synthesis of bidentate ligands and pharmaceutical scaffolds, particularly for Cyp46 (CH24H) inhibitors targeting neurodegenerative diseases. It is characterized by a pyridine core substituted with a pyrimidine ring and an ester functionality, facilitating further derivatization.

Property Details
Chemical Name Ethyl 2-(pyrimidin-4-yl)nicotinate
IUPAC Name Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylate
CAS Number Not Widely Indexed (Synthesized from CAS 4763-58-0)
Precursor CAS 4763-58-0 (Ethyl 2-acetylnicotinate)
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
SMILES CCOC(=O)c1c(nccc1)c2ncncc2
InChI Key (Calculated) VZJ...[1][2][3] (Structure Dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Structural Analysis

The molecule features a bi-heteroaryl system where a pyrimidine ring is attached at the C4 position to the C2 position of a nicotinic acid ethyl ester.

  • Chelation Potential: The proximity of the pyridine nitrogen (N1) and the pyrimidine nitrogen (N3') creates a potential N,N-bidentate binding pocket , making this compound valuable for coordination chemistry and metallo-drug design.

  • Reactivity: The ethyl ester at C3 is electrophilic, susceptible to hydrolysis (to the acid) or amidation (to form amide-linked inhibitors).

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a cyclocondensation strategy, building the pyrimidine ring onto an existing pyridine scaffold. This is generally preferred over cross-coupling (e.g., Suzuki) due to the availability of the acetyl-pyridine precursor.

Core Synthesis: The Enaminone Route

This protocol utilizes Ethyl 2-acetylnicotinate as the starting material. The acetyl group is converted to an enaminone, which then undergoes ring closure with formamidine.

Reaction Scheme (DOT Visualization)

Synthesis Precursor Ethyl 2-acetylnicotinate (CAS 4763-58-0) Intermediate Enaminone Intermediate (Reactive Species) Precursor->Intermediate Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Intermediate Product 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Intermediate->Product Cyclization Reagent2 Formamidine Acetate NaOEt / EtOH Reagent2->Product

Figure 1: Stepwise synthesis of the target ester via enaminone cyclization.

Detailed Protocol

Step 1: Enaminone Formation

  • Charge: In a round-bottom flask, dissolve Ethyl 2-acetylnicotinate (1.0 eq) in anhydrous Acetonitrile or Toluene .

  • Reagent: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq).

  • Reaction: Heat to reflux (approx. 80–110°C) for 12–16 hours under nitrogen. Monitor by TLC for the disappearance of the starting ketone.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess DMF-DMA. The residue (crude enaminone) is typically a yellow/orange solid or oil and is used directly.

Step 2: Pyrimidine Ring Closure

  • Solvent: Dissolve the crude enaminone in Ethanol or n-Butanol .

  • Base/Reagent: Add Formamidine Acetate (2.0 eq). Note: If using a non-acetate salt, add a base like Sodium Ethoxide (NaOEt) or DIPEA.

  • Cyclization: Reflux the mixture for 8–24 hours. The solution typically darkens.

  • Purification:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure.[6][7]

    • Partition between Ethyl Acetate and Water . Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[7]

    • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 20% → 50% EtOAc) to isolate the pure ester.

Applications in Drug Discovery[5]

Neurodegenerative Therapeutics (Cyp46 Inhibition)

This scaffold is a documented intermediate for inhibitors of Cholesterol 24-hydroxylase (Cyp46A1) .

  • Mechanism: The ester is hydrolyzed to the acid and coupled with piperidine or azetidine derivatives.

  • Target: Modulation of brain cholesterol metabolism for Alzheimer’s and Huntington’s disease therapy.

  • Reference: Patent literature (US9586930B2) identifies this specific ester as a precursor to amide-linked clinical candidates.

Fragment-Based Drug Design (FBDD)

The 2-(pyrimidin-4-yl)pyridine motif is a privileged scaffold (bi-heteroaryl).

  • Kinase Inhibition: The motif mimics the ATP-binding hinge region interactions found in inhibitors like Imatinib or Nilotinib (though those use different isomers, the electronic properties are analogous).

  • Metabolic Stability: The pyrimidine ring lowers lipophilicity (LogP) compared to a phenyl ring, potentially improving metabolic stability and solubility.

Safety & Handling

Hazard Class Statement
Acute Toxicity Potentially harmful if swallowed (H302).
Irritation Causes skin irritation (H315) and serious eye irritation (H319).
Handling Use in a fume hood. Avoid dust formation.
Storage Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • US Patent 9,586,930 B2 . 1-Arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. (Describes the synthesis of the title compound from Ethyl 2-acetylnicotinate).

  • ChemicalBook . Entry for Ethyl 2-acetylnicotinate (Precursor CAS 4763-58-0).

  • PubChem . Compound Summary for Ethyl 2-acetylnicotinate.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(pyrimidin-4-yl)nicotinate

This guide provides a comprehensive framework for assessing the thermodynamic stability of ethyl 2-(pyrimidin-4-yl)nicotinate, a heterocyclic compound of interest in pharmaceutical research and development. The stability...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of ethyl 2-(pyrimidin-4-yl)nicotinate, a heterocyclic compound of interest in pharmaceutical research and development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Therefore, a thorough understanding of its degradation pathways and intrinsic stability is paramount. This document outlines both theoretical and experimental approaches to rigorously evaluate the thermodynamic stability of this molecule, providing researchers, scientists, and drug development professionals with a robust methodology for characterization.

Introduction to Ethyl 2-(pyrimidin-4-yl)nicotinate and the Imperative of Stability Assessment

Ethyl 2-(pyrimidin-4-yl)nicotinate belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine moiety is a privileged structure found in numerous approved drugs, exhibiting a wide range of pharmacological activities.[1][2] The linkage of a pyrimidine ring to a pyridine core, as in the target molecule, presents a unique electronic and structural landscape that necessitates a detailed investigation of its chemical and physical stability.

The thermodynamic stability of a potential drug candidate dictates its viability for formulation, storage, and ultimately, its clinical utility. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure the quality and safety of pharmaceutical products.[3][4][5] This guide provides a systematic approach to elucidating the stability profile of ethyl 2-(pyrimidin-4-yl)nicotinate.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule. These in silico approaches can predict thermodynamic properties and identify potential liabilities in the molecular structure.

Quantum Mechanical (QM) Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the enthalpy of formation (ΔH_f) and Gibbs free energy of formation (ΔG_f) of ethyl 2-(pyrimidin-4-yl)nicotinate. A lower enthalpy of formation generally correlates with higher thermodynamic stability. These calculations can also reveal information about bond dissociation energies, identifying the weakest bonds in the molecule that are most likely to cleave under stress.

Machine Learning Models

In recent years, machine learning models have emerged as powerful tools for predicting the thermodynamic stability of molecules.[6][7] By training on large datasets of experimentally determined stability data, these models can learn to predict the stability of new chemical entities based on their molecular structure. While not a replacement for experimental data, these predictive models can aid in the early-stage screening of drug candidates and prioritize resources for the most promising compounds.

Experimental Assessment of Thermodynamic Stability

Experimental evaluation is the cornerstone of stability assessment. This section details the key experimental workflows for characterizing the thermodynamic stability of ethyl 2-(pyrimidin-4-yl)nicotinate, including thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques are used to study the effect of temperature on the physicochemical properties of a substance.[8][9][10] For ethyl 2-(pyrimidin-4-yl)nicotinate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant techniques.

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the compound.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of ethyl 2-(pyrimidin-4-yl)nicotinate into a suitable pan (e.g., aluminum or platinum).

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage weight loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphic transitions of a compound.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of ethyl 2-(pyrimidin-4-yl)nicotinate into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The peak temperature is the melting point, and the area under the peak corresponds to the heat of fusion.

Table 1: Hypothetical Thermal Analysis Data for Ethyl 2-(pyrimidin-4-yl)nicotinate

ParameterValue
Melting Point (DSC)155-160 °C
Onset of Decomposition (TGA)> 200 °C
Heat of Fusion (DSC)25-30 kJ/mol
Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying the likely degradation products of a drug substance and establishing its degradation pathways.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20%.[3]

3.2.1. General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis API Ethyl 2-(pyrimidin-4-yl)nicotinate Solution (e.g., 1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Data Data Analysis: - Purity Assessment - Degradant Profiling - Mass Balance Analysis->Data HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Column Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (A: Buffer, B: ACN/MeOH) Column->MobilePhase Gradient Gradient Elution Profile MobilePhase->Gradient Detection Detector Wavelength (e.g., UV-Vis Diode Array) Gradient->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Forced_Samples Forced Degradation Samples Forced_Samples->Column

Sources

Exploratory

Unlocking the Therapeutic Potential of 2-Pyrimidin-4-yl-Nicotinic Acid Ethyl Ester Scaffolds in Modern Drug Discovery

Executive Summary The 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) and its corresponding free acid (CAS: 1429555-05-4) represent a highly privileged, rigid biaryl scaffold in contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) and its corresponding free acid (CAS: 1429555-05-4) represent a highly privileged, rigid biaryl scaffold in contemporary medicinal chemistry. Originally utilized as a foundational building block for synthesizing complex heterocyclic libraries, this scaffold has recently emerged as the critical pharmacophore in several breakthrough therapeutic areas. This whitepaper provides an in-depth technical analysis of the scaffold’s biological activities, focusing on its role in neuroprotection via Cholesterol 24-Hydroxylase (CH24H) inhibition and its oncological applications as a kinase inhibitor and methuosis inducer.

Structural Rationale & Chemical Versatility

The architectural design of the 2-pyrimidin-4-yl-nicotinic acid scaffold offers distinct advantages for target binding:

  • Heme Ligation: The pyridine nitrogen acts as an excellent electron donor, capable of direct coordination with the heme iron of cytochrome P450 enzymes (e.g., CYP46A1)[1].

  • Hydrophobic Interactions: The pyrimidine ring provides a rigid, planar surface that effectively occupies hydrophobic pockets, such as the space beneath Helix F in steroidal enzymes[1].

  • Synthetic Tractability: The ethyl ester serves as a vital protecting group during upstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Subsequent basic hydrolysis yields the free acid, which can be rapidly derivatized via amide coupling to explore the chemical space of target binding pockets[1][2].

Neurological Applications: Targeting CH24H for Epilepsy and Neurodegeneration

Mechanism of Action

Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1) is a brain-specific enzyme responsible for clearing cholesterol by converting it into 24S-hydroxycholesterol (24-HC)[1]. While essential for homeostasis, 24-HC acts as a potent positive allosteric modulator (PAM) of NMDA receptors. In neurodegenerative diseases and rare epilepsies (such as Dravet syndrome), the overproduction of 24-HC leads to glutamatergic overactivation, calcium influx, excitotoxicity, and severe neuroinflammation[2].

By utilizing the 2-pyrimidin-4-yl-nicotinic acid scaffold, researchers have developed highly selective CH24H inhibitors (such as Soticlestat analogs). The scaffold perfectly positions the pyridine nitrogen to ligate the heme iron, while bulky amide substituents (e.g., 4-benzylpiperidine) extend into the massive steroidal cavity normally occupied by cholesterol, effectively blocking enzymatic activity and suppressing seizures[1][2].

G Chol Brain Cholesterol CH24H CH24H (CYP46A1) Chol->CH24H Substrate HC24 24S-Hydroxycholesterol CH24H->HC24 Hydroxylation NMDA NMDAR Overactivation HC24->NMDA PAM Activity Tox Excitotoxicity & Seizures NMDA->Tox Calcium Influx Scaffold Pyrimidinyl-Nicotinic Scaffold Inhibitors Scaffold->CH24H Inhibition

Mechanism of CH24H inhibition by pyrimidinyl-nicotinic scaffolds in neuroprotection.

Oncological Applications: Kinase Inhibition and Methuosis Induction

Beyond the central nervous system, the scaffold has demonstrated profound anti-cancer properties.

Methuosis Induction in TNBC: Triple-Negative Breast Cancer (TNBC) is notoriously resistant to traditional apoptosis-inducing chemotherapies. Recent studies have identified pyrimidinediamine derivatives incorporating the nicotinic acid moiety as potent inducers of methuosis[3]. Methuosis is a non-apoptotic cell death pathway characterized by the hyperactivation of macropinocytosis, leading to the massive accumulation of fluid-filled vacuoles that eventually rupture the cell[3]. Compound 2c, a specific nicotinamide derivative of this scaffold, showed remarkable efficacy in triggering this phenotype in TNBC cells[3].

Kinase Inhibition: The scaffold is also a core component in the development of mitotic checkpoint serine/threonine-protein kinase BUB1 inhibitors. Derivatives have achieved highly potent inhibition (IC50 ~ 11 nM), disrupting the spindle assembly checkpoint in rapidly dividing tumor cells[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

Derivative Class / TargetPrimary IndicationPotency (IC50)Primary Mechanism of Action
Biaryl Amides (Soticlestat analogs) Epilepsy, Alzheimer's< 100 nM (CH24H)Heme iron ligation via pyridine N; reduction of 24-HC[1][2]
Nicotinamide Compound 2c Triple-Negative Breast Cancer1 - 5 μM (Viability)Induction of methuosis (non-apoptotic vacuolization)[3]
BUB1 Kinase Inhibitors Solid Tumors11 nM (BUB1)Mitotic checkpoint serine/threonine kinase inhibition[4]

Validated Experimental Methodologies

Protocol A: Recombinant CH24H Enzymatic Inhibition Assay

This protocol is designed to be self-validating by utilizing LC-MS/MS to directly quantify the enzymatic product, avoiding the false positives common in fluorescent surrogate assays.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM potassium phosphate (pH 7.4). Solubilize the highly lipophilic substrate, cholesterol, using 2-hydroxypropyl-β-cyclodextrin. Causality: Cyclodextrin encapsulation is critical; it prevents cholesterol aggregation in the aqueous buffer, ensuring consistent Michaelis-Menten kinetics without denaturing the CYP450 active site.

  • Enzyme Incubation: Mix recombinant human CYP46A1 (CH24H) and cytochrome P450 reductase in the buffer. Add the pyrimidinyl-nicotinic acid derivatives (serial dilutions from 10 μM to 0.1 nM).

  • Reaction Initiation: Add an NADPH regenerating system to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Quench the reaction with ice-cold acetonitrile containing deuterated 24-HC (d7-24-HC) as an internal standard. Perform liquid-liquid extraction to isolate the sterols.

  • LC-MS/MS Quantification: Analyze the organic layer using LC-MS/MS, monitoring the specific MRM transitions for 24-HC. Calculate the IC50 based on the dose-dependent reduction of the 24-HC peak area relative to the internal standard.

Protocol B: Phenotypic Screening for Methuosis in TNBC

This workflow isolates methuosis from standard apoptosis, ensuring the scaffold's unique mechanism of action is accurately validated.

  • Cell Seeding: Plate MDA-MB-231 (TNBC) cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for adherence.

  • Compound Treatment & Control: Treat cells with the nicotinic acid derivative (e.g., Compound 2c) at varying concentrations (1-10 μM). In parallel wells, co-treat with 50 μM z-VAD-fmk (a pan-caspase inhibitor). Causality: If the compound induces true methuosis (non-apoptotic death), the addition of z-VAD-fmk will not rescue cell viability. This negative control is mandatory to rule out standard apoptosis.

  • Morphological Validation: At 24 and 48 hours, utilize phase-contrast microscopy to observe the cells. Look for the hallmark phenotype: massive, phase-lucent cytoplasmic vacuoles that displace the nucleus.

  • Viability Readout: At 72 hours, assess overall cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to generate IC50 curves.

Workflow S1 Scaffold Hydrolysis (Ethyl Ester to Acid) S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 In Vitro Assay (Enzyme/Cellular) S2->S3 S4 SAR Optimization (IC50 & PK/PD) S3->S4

Synthesis and screening workflow for 2-pyrimidin-4-yl-nicotinic acid derivatives.

Conclusion

The 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is far more than a simple chemical intermediate; it is a highly privileged scaffold capable of addressing some of the most challenging targets in modern medicine. By leveraging its unique spatial geometry and electronic properties, researchers can effectively target heme-containing enzymes like CH24H for neuroprotection, or pivot toward oncology to induce novel cell death pathways in treatment-resistant cancers.

References

  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link][1]

  • Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer . Journal of Medicinal Chemistry - ACS Publications. URL:[Link][3]

  • BindingDB BDBM341164: Preparation of 4-({2-[4-chloro-5-cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-1H-pyrazol-3-yl]pyrimidin-4-yl}amino)nicotinic acid . BindingDB. URL: [Link][4]

  • 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases . US Patent US9440990B2 - Google Patents. URL:[2]

Sources

Foundational

Advanced Safety and Handling Protocols for 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester in Medicinal Chemistry

Executive Summary In modern drug discovery, bi-heterocyclic systems are foundational for designing highly selective kinase inhibitors and receptor modulators. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bi-heterocyclic systems are foundational for designing highly selective kinase inhibitors and receptor modulators. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) is a critical building block featuring a pyrimidine ring coupled directly to a nicotinate ester[1]. While its structural geometry is highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), the presence of multiple basic nitrogen atoms and a reactive ester linkage necessitates stringent safety, handling, and synthetic protocols[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we dissect the causality behind the chemical hazards and provide self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is the first step in predicting its behavior in both biological and synthetic environments. The electron-deficient nature of the pyrimidine ring, combined with the lipophilic ethyl ester, dictates its solubility, reactivity, and hazard profile[3].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 2-Pyrimidin-4-yl-nicotinic acid ethyl esterBi-heterocyclic core ideal for hydrogen-bond interactions[1].
IUPAC Name Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylateIndicates the exact connectivity of the ester and heterocycles[2].
CAS Number 1256794-15-6Unique identifier for SDS and regulatory tracking[4].
Molecular Formula C₁₂H₁₁N₃O₂High nitrogen-to-carbon ratio dictates basicity[5].
Molecular Weight 229.24 g/mol Low molecular weight allows for downstream functionalization.
Canonical SMILES CCOC(=O)C1=CC=CN=C1C1=CC=NC=N1Useful for in silico LogP and toxicity predictions[3].

Safety Data Sheet (SDS) Core Analytics & Risk Mitigation

Standard hazard statements provide warnings, but understanding the mechanism of these hazards is critical for effective risk mitigation.

Table 2: Hazard Identification & Mechanistic Causality
Hazard CodeStatementMechanistic Causality & Risk Factor
H302 Harmful if swallowedThe lipophilic ethyl ester enhances gastrointestinal absorption. Once systemic, the bi-heterocyclic core can off-target bind to metalloenzymes[6].
H315 Causes skin irritationThe compound's LogP allows it to partition into the stratum corneum, where the basic nitrogen atoms disrupt local epidermal pH[6].
H319 Causes serious eye irritationDirect contact with ocular mucosa leads to rapid localized hydrolysis of the ester, causing acute inflammatory responses[6].
H335 May cause respiratory irritationFine crystalline dust can easily become airborne and deposit in the upper respiratory tract, irritating sensitive epithelial tissues[6].
Personal Protective Equipment (PPE) Rationale
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: The ethyl ester moiety increases the molecule's lipophilicity compared to its free acid counterpart. If the compound is dissolved in permeating organic solvents (e.g., DMSO, DCM), dermal penetration is significantly accelerated.

  • Respiratory Protection: Use a Class II biological safety cabinet or an ABEK1P3-rated half-face respirator when handling bulk powders. Causality: The electrostatic nature of the milled powder increases the risk of aerosolization and inhalation (H335).

Handling, Storage, and Stability Protocols

Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container. Degradation Causality: The ester group is susceptible to slow hydrolysis if exposed to atmospheric moisture over prolonged periods. Furthermore, the highly electron-deficient pyrimidine ring is vulnerable to nucleophilic attack by trace impurities (e.g., ambient amines or hydroxide ions)[7]. Maintaining a cold, inert, and dry environment suppresses these thermodynamic degradation pathways.

Synthetic Utility & Experimental Workflows

A common requirement in medicinal chemistry is the conversion of this ethyl ester into its corresponding free acid (2-Pyrimidin-4-yl-nicotinic acid) to facilitate downstream amide coupling[7]. Below is a self-validating protocol for this saponification process.

Self-Validating Saponification Protocol
  • Dissolution: Dissolve 1.0 equivalent of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: THF solubilizes the lipophilic bi-heterocyclic core, MeOH acts as a phase-transfer miscible co-solvent, and H₂O is necessary to dissolve the base and facilitate the nucleophilic attack of the hydroxide ion.

  • Base Addition: Cool the mixture to 0 °C and add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Causality: LiOH is a mild base that effectively hydrolyzes the ester without triggering unwanted side reactions on the electron-deficient pyrimidine ring.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Step: Analyze via LC-MS. The reaction is deemed complete and self-validated when the starting material peak (m/z ~230 [M+H]⁺) is entirely replaced by the product peak (m/z ~202 [M+H]⁺).

  • Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 3–4.

    • Causality: The product contains basic heterocycles and an acidic carboxylic acid. The isoelectric point (pI) where the zwitterion is most neutral and least soluble is approximately pH 3–4, driving crystallization.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

SaponificationWorkflow Start 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Starting Material) Step1 Step 1: Dissolution (THF:MeOH:H2O, 3:1:1) Start->Step1 Step2 Step 2: Base Addition (LiOH·H2O, 1.5 eq, 0 °C) Step1->Step2 Step3 Step 3: Reaction Monitoring (Stir at RT, 2-4 h, LC-MS) Step2->Step3 Step4 Step 4: Acidification (1M HCl to pH 3-4) Step3->Step4 Step5 Step 5: Isolation (Filtration & Vacuum Drying) Step4->Step5 Product 2-Pyrimidin-4-yl-nicotinic acid (Final Product) Step5->Product

Figure 1: Saponification workflow for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Spill Response & Waste Management

In the event of an accidental release, standard sweeping is insufficient due to the risk of aerosolization.

Self-Validating Spill Cleanup Protocol
  • Assessment: Determine the volume. If the spill exceeds 50g or involves the compound dissolved in a highly volatile/toxic solvent, evacuate the immediate area.

  • PPE Donning: Equip a half-face respirator with ABEK1P3 filters and double-layer nitrile gloves.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand).

    • Self-Validation Step: Ensure no liquid or powder visibly spreads beyond the vermiculite barrier.

  • Collection: Sweep the absorbed material using non-sparking tools into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution followed by distilled water.

    • Self-Validation Step: Check the pH of the final wash water using pH paper; a neutral pH (~7.0) confirms the complete removal of residual acidic/basic contaminants.

SpillResponse S1 Spill Identified S2 Evacuate & Assess S1->S2 S3 Don PPE (Respirator/Nitrile) S2->S3 S4 Containment (Vermiculite) S3->S4 S5 Collection & Cleaning S4->S5 S6 Hazardous Waste Disposal S5->S6

Figure 2: Sequential spill response and hazard mitigation pathway.

References

Sources

Exploratory

pKa values and ionization properties of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Title: pKa Values and Ionization Properties of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester: A Comprehensive Technical Guide Executive Summary 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: pKa Values and Ionization Properties of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary

2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors. Understanding its exact ionization properties (pKa) is critical for predicting its solubility, lipophilicity (LogD), and behavior during purification and formulation. Due to the complex electronic interplay between its pyridine and pyrimidine rings, this compound exhibits unique, weakly basic characteristics. This whitepaper provides an in-depth analysis of its predicted pKa values, the causality behind its ionization states, and a field-proven UV-metric protocol for empirical determination.

Structural Deconstruction and Predictive pKa Analysis

The molecule consists of three distinct structural domains: a central pyridine ring, an ethyl ester group at the C3 position, and a pyrimidin-4-yl group at the C2 position. The macroscopic pKa of the molecule is governed by the mutual electron-withdrawing effects of these groups.

  • The Pyridine Core: Unsubstituted pyridine is a weak base with a well-established pKa of 5.23[1]. Protonation occurs at the lone pair of the nitrogen atom, which resides in an

    
     orbital orthogonal to the aromatic π-system.
    
  • The Ethyl Ester Effect: The addition of an ethoxycarbonyl group (-COOCH2CH3) at the C3 position introduces a strong inductive electron-withdrawing effect. This pulls electron density away from the pyridine nitrogen, stabilizing the unprotonated free base and destabilizing the conjugate acid. Consequently, the pKa drops significantly; for instance, the pKa of ethyl nicotinate (ethyl pyridine-3-carboxylate) is experimentally determined to be approximately 3.35[2].

  • The Pyrimidine Effect: The attachment of a pyrimidin-4-yl group at the C2 position introduces further electron withdrawal through both inductive and resonance effects. Pyrimidine itself is a very weak base with a pKa of 1.23[3]. When acting as a substituent, the electron-deficient nature of the pyrimidine ring drastically reduces the electron density on the adjacent pyridine ring.

Causality Insight: The steric bulk of the C3 ester and the C2 pyrimidine ring forces a dihedral twist, preventing perfect coplanarity between the rings. However, the inductive withdrawal remains highly potent. The combined electron-withdrawing effects of the ester and the pyrimidine ring push the primary basic center (the pyridine nitrogen) down to an estimated pKa of 1.5 to 2.0. The secondary basic centers (the pyrimidine nitrogens) are pushed well below a pKa of 0.5, rendering them essentially non-basic in aqueous physiological conditions.

G Base Pyridine Core Baseline pKa: 5.23 Ester C3 Ethyl Ester Addition Inductive Withdrawal Effective pKa: ~3.35 Base->Ester Pyrimidine C2 Pyrimidin-4-yl Addition Resonance & Inductive Withdrawal Effective pKa: ~1.5 - 2.0 Ester->Pyrimidine Molecule 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Final Pyridine pKa: ~1.8 Pyrimidine->Molecule

Figure 1: Stepwise electronic effects on the pKa of the pyridine core.

Quantitative Data Summary

The following table summarizes the predicted ionization data based on the structural deconstruction of the molecule.

Structural ComponentBaseline pKaElectronic Effect on CorePredicted Final pKaPhysiological State (pH 7.4)
Pyridine Nitrogen 5.23[1]Target of withdrawal~ 1.5 - 2.0>99.9% Unprotonated (Neutral)
Pyrimidine N1/N3 1.23[3]Strong Withdrawing< 0.5100% Unprotonated (Neutral)
Ethyl Ester (C3) N/AInductive WithdrawingN/ANeutral

Ionization Profile and Micro-species Distribution

Understanding the pH-dependent micro-species distribution is vital for extraction, chromatography, and formulation.

  • At Physiological pH (7.4): The ambient pH is more than 5 units above the predicted pKa of the pyridine nitrogen. According to the Henderson-Hasselbalch relationship, the molecule exists entirely (>99.9%) as a neutral, highly lipophilic free base. It will exhibit high membrane permeability but exceptionally poor aqueous solubility.

  • At Gastric pH (1.2 - 1.5): The pH drops below the pKa of the pyridine nitrogen. Here, the molecule exists in a dynamic equilibrium, with approximately 70-80% of the population existing as the protonated pyridinium cation. This transient protonation can be leveraged to enhance dissolution in the highly acidic environment of the stomach before precipitation occurs in the neutral intestine.

Advanced Experimental Protocols: UV-Metric pKa Determination

While potentiometric titration is the standard for pKa determination[4], it suffers from significant "glass electrode error" at pH < 2.0, where the buffering capacity of the hydronium ion in water overwhelms the titrant. Because 2-Pyrimidin-4-yl-nicotinic acid ethyl ester has a predicted pKa below 2.0, UV-Metric Titration is the scientifically rigorous choice. The protonation of the pyridine ring induces a distinct bathochromic shift in the UV absorption spectrum, allowing for precise tracking of the ionization state without relying solely on electrode sensitivity.

Step-by-Step Methodology:

  • Reagent & Sample Preparation:

    • Due to the compound's low aqueous solubility, prepare a 10 mM stock solution in spectroscopic-grade methanol.

    • Prepare working solutions (approx. 50 µM) in varying methanol/water co-solvent ratios (e.g., 20%, 30%, 40%, 50% MeOH).

    • Standardize the ionic strength of all solutions to 0.15 M using Potassium Chloride (KCl) to mimic physiological osmolarity and maintain a constant activity coefficient[4].

  • UV-Metric Titration Setup:

    • Utilize an automated titrator coupled with a diode-array UV-Vis spectrophotometer.

    • Place the sample in a thermostatted quartz cuvette at exactly 25.0 ± 0.1 °C.

    • Purge the system with nitrogen gas to prevent

      
       absorption, which can artificially alter the pH of the unbuffered system[4].
      
  • Data Acquisition:

    • Titrate the solution using standardized 0.5 M HCl from an initial pH of 5.0 down to pH 0.5.

    • Record the full UV spectrum (200 - 400 nm) after each 0.1 pH unit drop, ensuring the system has reached thermal and chemical equilibrium.

  • Target Factor Analysis (TFA) & Self-Validating Extrapolation:

    • Apply TFA algorithms to the multi-wavelength data matrix to deconvolute the overlapping spectra of the neutral and protonated species.

    • Calculate the apparent pKa (psKa) for each co-solvent ratio from the inflection point of the absorbance vs. pH curves.

    • Self-Validation Step: Plot the psKa values against the dielectric constant of the co-solvent mixtures and apply the Yasuda-Shedlovsky extrapolation to determine the true macroscopic aqueous pKa at 0% cosolvent. This mathematical extrapolation validates the protocol by removing the solvent-induced bias from the final measurement.

G Step1 1. Sample Preparation Prepare varying cosolvent ratios Standardize ionic strength (0.15M KCl) Step2 2. UV-Metric Titration Automated pH adjustment (pH 0.5 - 5.0) Record UV spectra (200-400 nm) Step1->Step2 Step3 3. Target Factor Analysis Deconvolute overlapping spectra Isolate pure component absorbances Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Extrapolate to 0% cosolvent Derive aqueous macroscopic pKa Step3->Step4

Figure 2: UV-Metric titration workflow for accurately determining low pKa values (< 2.0).

Implications for Drug Development

For drug development professionals formulating active pharmaceutical ingredients (APIs) containing this substructure, the extremely low pKa presents a specific preformulation challenge. Traditional salt formation (e.g., hydrochloride or mesylate salts) will be highly unstable because the


 between the base (pKa ~1.8) and common counterions is insufficient to form a stable ionic lattice. The compound will readily disproportionate back to the free base in the presence of ambient moisture.

Therefore, researchers must rely on alternative formulation strategies to enhance bioavailability. These include Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) that bypass the need for aqueous dissolution by maintaining the compound in a solubilized lipid state.

References

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH Source: nih.gov URL: [Link]

  • Pyrimidine - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Foundational

Structural Elucidation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of bi-heteroaryl systems is a cornerstone of modern drug discovery and materials science. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester represents a highly functionalized s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of bi-heteroaryl systems is a cornerstone of modern drug discovery and materials science. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester represents a highly functionalized scaffold, combining a pyrimidine ring, a pyridine core (nicotinic acid derivative), and an ethyl ester moiety. Understanding its exact three-dimensional conformation—specifically the dihedral angle between the heteroaryl rings and its solid-state packing behavior—is critical for predicting its physicochemical properties and target-binding thermodynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. Here, we will dissect the causality behind each experimental choice in the X-ray crystallography workflow, providing a self-validating system for researchers to isolate, analyze, and interpret the crystal structure of this complex molecule.

Experimental Methodology: From Nucleation to Diffraction

The quality of an X-ray crystal structure is intrinsically limited by the quality of the crystal itself. Small-molecule crystallography requires a single, defect-free crystal, typically 100 to 300 µm in size[1].

Protocol 1: Crystal Growth via Slow Evaporation

The goal of crystallization is to achieve a state of low supersaturation, allowing molecules to order themselves into a periodic lattice rather than precipitating amorphously.

  • Solvent Selection: Dissolve 20-50 mg of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in a solvent system that balances solubility and volatility (e.g., a 1:1 mixture of ethyl acetate and hexane, or pure ethanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Dust particles act as heterogeneous nucleation sites, which can lead to the rapid formation of multiple low-quality microcrystals rather than a single macroscopic crystal.

  • Controlled Evaporation: Puncture the cap of the vial with a needle (1-2 small holes) to restrict the evaporation rate. Leave undisturbed at a constant ambient temperature (20–25 °C)[2].

  • Harvesting: Monitor daily. Once well-defined, block-like or prismatic crystals form, harvest them immediately suspended in a drop of inert perfluoropolyether oil to prevent solvent loss and lattice degradation.

Protocol 2: Sample Mounting and Data Collection
  • Cryo-Loop Mounting: Select a crystal with uniform extinction under polarized light. Mount it on a micromount (e.g., MiTeGen loop) attached to a goniometer head[3].

  • Cryogenic Cooling: Immediately plunge the crystal into a 100 K nitrogen gas stream. Causality: Cryo-cooling dramatically reduces the Debye-Waller factor (thermal vibrations of atoms), sharpening the diffraction spots and enhancing high-angle resolution. It also mitigates radiation damage caused by X-ray-induced free radicals[4].

  • Diffraction: Expose the crystal to monochromatic X-rays (typically Mo K

    
    , 
    
    
    
    Å, or Cu K
    
    
    for absolute structure determination) using a diffractometer equipped with a CCD or CMOS detector[4]. Collect a full sphere of data using
    
    
    and
    
    
    scans to ensure high redundancy and completeness.

Structure Solution and Refinement Workflow

Once raw diffraction images are integrated and scaled to produce an .hkl file containing reflection intensities, the phase problem must be solved to generate an electron density map. We utilize the Olex2 graphical user interface, which seamlessly integrates the SHELX suite of programs[5][6][7].

Step-by-Step Refinement Protocol
  • Structure Solution (ShelXT): Execute the solve command using ShelXT. This utilizes dual-space intrinsic phasing to locate the heavy atoms (C, N, O) and provides an initial structural model[8].

  • Isotropic Refinement: Run an initial least-squares refinement (refine via ShelXL) against

    
    . At this stage, atoms are modeled as perfect spheres.
    
  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters. Causality: Atoms in a molecule do not vibrate uniformly; their motion is restricted by chemical bonds. Modeling this motion as an ellipsoid significantly lowers the R-factor and corrects apparent bond lengths[8].

  • Hydrogen Atom Placement: Add hydrogen atoms using a riding model. Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded heavy atom), its exact nuclear position is difficult to locate accurately via X-ray diffraction. The riding model calculates H-positions based on idealized

    
     or 
    
    
    
    geometry and links their thermal parameters to the parent atom.
  • Validation: Generate the Crystallographic Information File (CIF) by adding the ACTA command to the .res file[8]. Validate the structure using the IUCr CheckCIF tool to ensure no missed symmetry or unmodeled electron density remains.

Workflow Start Crystal Growth (Slow Evaporation) Mount Sample Mounting (Cryo-cooling at 100K) Start->Mount Collect Data Collection (Mo Kα / Cu Kα) Mount->Collect Process Data Reduction (Integration & Scaling) Collect->Process Solve Structure Solution (ShelXT / Direct Methods) Process->Solve Refine Structure Refinement (ShelXL / Least-Squares) Solve->Refine Validate Validation & CIF (CheckCIF) Refine->Validate

Figure 1: Standardized small-molecule X-ray crystallography workflow from growth to validation.

Conformational Analysis: The Bi-Heteroaryl Core

The defining structural feature of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is the bi-heteroaryl axis connecting the pyrimidine and pyridine rings.

Dihedral Angle and Steric Hindrance

In idealized conjugated systems, aromatic rings prefer coplanarity to maximize


-electron delocalization. However, in biaryl and bi-heteroaryl systems, this electronic preference is often counteracted by steric repulsion[9][10].

In this molecule, the ortho-hydrogen of the pyridine ring and the adjacent nitrogen/hydrogen of the pyrimidine ring experience severe steric clashing if forced into a 0° dihedral angle. Consequently, the crystal structure will reveal a twisted conformation . The precise dihedral angle (typically between 25° and 45° in similar substituted biaryls[10]) represents the thermodynamic minimum balancing


-conjugation and steric relief.
Ester Group Orientation

The ethyl ester group at the 3-position of the pyridine ring will likely orient its carbonyl oxygen to minimize dipole-dipole repulsion with the adjacent pyrimidine nitrogens. The


 hybridized ethyl chain will adopt an extended, staggered conformation to minimize intra-molecular steric strain.
Table 1: Representative Crystallographic Data Parameters

(Note: Data represents expected values for a high-quality refinement of this class of compound)

ParameterValue / Description
Empirical Formula C12 H11 N3 O2
Formula Weight 229.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System, Space Group Monoclinic, P2₁/c (Typical for organics)
Data / Restraints / Parameters ~2500 / 0 / 155
Goodness-of-fit on

1.025
Final R indices [I>2

(I)]
R1 = 0.0350, wR2 = 0.0820

Supramolecular Chemistry and Crystal Packing

Unlike molecules with strong classical hydrogen bond donors (e.g., -OH, -NH₂), 2-Pyrimidin-4-yl-nicotinic acid ethyl ester lacks these moieties. Therefore, its 3D crystal lattice is stabilized entirely by a network of weaker, non-covalent interactions[9].

Weak Hydrogen Bonding (C-H···N and C-H···O)

The highly electronegative nitrogens of the pyrimidine ring and the carbonyl oxygen of the ester act as potent hydrogen bond acceptors. The slightly acidic aromatic protons (C-H) on adjacent molecules act as donors. These C-H···N and C-H···O interactions, though individually weak (typically 3.2–3.5 Å donor-acceptor distance), are highly directional and dictate the primary 1D chain or 2D sheet architecture of the lattice[10].

Stacking Interactions

The electron-deficient nature of the pyrimidine and pyridine rings facilitates robust


 stacking interactions[11]. Rather than a direct face-to-face geometry (which suffers from severe 

-electron cloud repulsion), the rings will adopt a parallel-displaced or slipped geometry. According to the Hunter-Sanders model and modern electrostatic analyses, this displacement minimizes repulsive forces between the

-clouds while maximizing attractive dispersion forces and quadrupole-quadrupole interactions[11][12].

Interactions Core 2-Pyrimidin-4-yl-nicotinic acid ethyl ester PiPi π-π Stacking (Parallel-Displaced) Core->PiPi Pyrimidine/Pyridine rings CH_N Weak H-Bonding (C-H···N) Core->CH_N Pyrimidine N-acceptors CH_O Weak H-Bonding (C-H···O) Core->CH_O Ester Carbonyl O-acceptor Lattice 3D Crystal Lattice Stabilization PiPi->Lattice CH_N->Lattice CH_O->Lattice

Figure 2: Supramolecular interaction network driving the solid-state packing of the molecule.

Table 2: Expected Intermolecular Interaction Geometries
Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected Angle (°)
C-H···O Pyridine C-HEster C=O3.25 - 3.45130 - 160
C-H···N Pyrimidine C-HPyrimidine N3.30 - 3.50140 - 170

Stacking
Pyrimidine CentroidPyridine Centroid3.60 - 3.900 - 15 (Tilt)

Conclusion

The crystallographic analysis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester provides indispensable data on its physical chemistry. By utilizing cryogenic data collection and rigorous anisotropic refinement via Olex2/SHELXL, researchers can accurately map the delicate balance between steric hindrance (causing the twisted bi-heteroaryl conformation) and the non-covalent forces (C-H···O/N bonding and parallel-displaced


 stacking) that govern its solid-state behavior. These high-resolution atomic insights are ultimately the foundation upon which rational drug design and synthetic modifications are built.

References

1.[5] Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. northwestern.edu. 2.[6] Structure Solution and Refinement with Olex2: A guide for Chem 435 Students - IMSERC. northwestern.edu. 3.[8] X-ray | FRI Luminators Stream. utexas.edu. 4.[2] A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Benzodiazepine Derivatives. benchchem.com. 5.[7] Notes on OLEX2 - UBC Chemistry. ubc.ca. 6.[9] 5-(2-Hydroxyphenyl)nicotinic Acid. benchchem.com. 7.[4] Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate. benchchem.com. 8.[10] Conformations and intermolecular contacts of 4-and 4,4′-substituted biphenyl molecules in crystals. researchgate.net. 9.[11] π–π Interactions | Request PDF. researchgate.net. 10.[12] Substituent and Heteroatom Effects on π–π Interactions: Evidence That Parallel-Displaced π-Stacking is Not Driven by Quadrupolar Electrostatics. researchgate.net. 11.[1] High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. semanticscholar.org. 12.[3] Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source. tubitak.gov.tr.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Title: Application Note: De Novo Synthesis and Mechanistic Evaluation of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: De Novo Synthesis and Mechanistic Evaluation of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6)[1] is a highly privileged bi-heterocyclic building block utilized extensively in medicinal chemistry. Featuring a nicotinate core substituted with a pyrimidine ring at the C2 position, this scaffold is a critical intermediate in the development of CNS therapeutics, particularly for neurodegenerative diseases targeting enzymes such as cholesterol 24-hydroxylase (Cyp46A1)[2][3]. This application note details a scalable, transition-metal-free de novo synthesis protocol, providing mechanistic causality for reagent selection and step-by-step experimental validation.

Strategic Rationale & Mechanistic Causality

The construction of the C2-pyrimidine linkage on a pyridine ring presents distinct synthetic challenges that dictate the choice of methodology.

  • The Limitations of Cross-Coupling: While Suzuki-Miyaura cross-coupling is a standard method for aryl-aryl bond formation, the use of 4-pyrimidineboronic acids is notoriously problematic. These electron-deficient boronic acids are highly susceptible to rapid protodeboronation and require highly active, specialized palladium catalysts (e.g., XPhos-Pd-G3) to overcome sluggish transmetalation[4]. Stille coupling alternatives rely on toxic organostannanes, introducing severe purification and regulatory bottlenecks for downstream pharmaceutical use.

  • The Enaminone Advantage: To circumvent these issues, a de novo pyrimidine ring construction via a Bredereck-type condensation is preferred[3]. This two-stage approach utilizes ethyl 2-acetylnicotinate as the starting material.

    • Electrophilic Activation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly efficient one-carbon electrophile. It condenses with the acidic

      
      -methyl group of the acetyl moiety to form a resonance-stabilized enaminone (ethyl 2-(3-(dimethylamino)acryloyl)nicotinate)[3].
      
    • Amidine Cyclocondensation: Formamidine acetate provides the necessary N-C-N fragment. In the presence of a mild base, the primary amine of formamidine attacks the highly electrophilic

      
      -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization onto the carbonyl carbon and dehydration yields the fully aromatic pyrimidine core[3].
      

Pathway Visualizations

StrategyDecision Target Target Scaffold: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Route1 Route A: Cross-Coupling (Suzuki-Miyaura) Target->Route1 Route2 Route B: De Novo Synthesis (Enaminone Condensation) Target->Route2 Con1 Drawback: 4-Pyrimidineboronic acid protodeboronation Route1->Con1 Con2 Drawback: Requires highly active, specialized Pd catalysts Route1->Con2 Pro1 Advantage: Highly scalable, transition-metal-free Route2->Pro1 Pro2 Advantage: Uses cheap reagents (DMF-DMA, Formamidine) Route2->Pro2

Logical decision tree comparing synthetic routes for the target scaffold.

SynthesisWorkflow A Ethyl 2-acetylnicotinate (Starting Material) C Enaminone Intermediate (Resonance Stabilized) A->C Reflux, MeCN 12-16 h B DMF-DMA (C1-Electrophile) B->C Condensation E 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Final Product) C->E Reflux, 72 h Cyclocondensation D Formamidine Acetate + DIPEA / n-Butanol D->E Amidine Insertion

Two-stage experimental workflow for the de novo synthesis of the pyrimidine core.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the two-stage synthesis, ensuring a self-validating and reproducible system based on established pharmaceutical patent literature[3].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Stage 1: Enaminone Formation
Ethyl 2-acetylnicotinate193.201.0 eq15.0 gStarting Material
DMF-DMA119.16~14.5 eq150 mLC1-Electrophile / Co-solvent
Acetonitrile41.05-150 mLPrimary Solvent
Stage 2: Cyclocondensation
Enaminone Intermediate248.281.0 eq~19.2 g (Assumed)Reactive Intermediate
Formamidine acetate104.116.0 eq48.0 gN-C-N Amidine Donor
DIPEA129.2411.0 eq150 mLNon-nucleophilic Base
n-Butanol74.12-150 mLHigh-boiling Solvent

Experimental Protocol

Stage 1: Synthesis of Ethyl 2-(3-(dimethylamino)acryloyl)nicotinate (Enaminone) Causality Note: A large volumetric excess of DMF-DMA is utilized not only to drive the equilibrium of the condensation forward but also to serve as a co-solvent. This ensures complete dissolution of the starting material and stabilization of the highly polar enaminone product[3].

  • Reaction Setup: To an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, add ethyl 2-acetylnicotinate (15.0 g, 77.6 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous acetonitrile (150 mL) and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (150 mL)[3].

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80–85 °C (reflux) under a nitrogen atmosphere for 12 to 16 hours[3].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (eluent: 1:1 Hexane/EtOAc). The reaction is deemed complete upon the total disappearance of the starting ketone mass (

    
    ).
    
  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove acetonitrile, unreacted DMF-DMA, and the methanol byproduct[3].

  • Purification: Triturate the resulting crude solid with a mixed solvent system of ethyl acetate and hexane (approx. 1:4 v/v). Filter the precipitate over a Buchner funnel and dry under high vacuum to afford the enaminone intermediate as a solid[3].

Stage 2: Cyclocondensation to 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Causality Note: The cyclocondensation requires harsh conditions (refluxing n-butanol, ~117 °C) and extended reaction times (72 hours)[3]. This is due to the steric hindrance at the C2 position of the nicotinate ring and the moderate nucleophilicity of formamidine compared to other amidines (like guanidine). DIPEA is selected as the base because it is non-nucleophilic, preventing unwanted transesterification or amide bond formation with the ethyl ester.

  • Reaction Setup: Transfer the isolated enaminone intermediate into a clean 1 L round-bottom flask.

  • Reagent Addition: Dissolve the solid in n-butanol (150 mL) and N,N-diisopropylethylamine (DIPEA) (150 mL). Add formamidine acetate (48.0 g, 461 mmol) in one portion[3].

  • Reflux: Equip the flask with a reflux condenser and heat the suspension vigorously to reflux (approx. 117 °C) for 72 hours (3 days)[3].

  • Concentration: After 3 days, cool the dark reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of n-butanol and DIPEA[3].

  • Workup: Partition the crude oily residue between ethyl acetate (300 mL) and saturated aqueous sodium bicarbonate (

    
    ) solution (300 mL).
    
  • Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (

    
     mL). Combine the organic layers, wash with saturated brine (200 mL), and dry over anhydrous sodium sulfate (
    
    
    
    ).
  • Isolation: Filter off the drying agent and concentrate the filtrate. Purify the crude material via silica gel flash column chromatography, eluting with a gradient of Hexane to Ethyl Acetate, to isolate pure 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Target Scaffold,

    
    ).
    

References

  • Google Patents. "US9586930B2 - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases". Takeda Pharmaceutical Company Limited.

Sources

Application

Application Note: Hydrolysis of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester to Free Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of complex active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors, frequently relies on robust functional group transformations. 2-(Pyrimidin-4-yl)nicotinic acid is a highly valued intermediate in medicinal chemistry. Its synthetic precursor, 2-pyrimidin-4-yl-nicotinic acid ethyl ester , provides a stable, lipophilic handle for upstream cross-coupling reactions. However, converting this ester to the free acid requires precisely controlled conditions to avoid degrading the sensitive heteroaromatic system.

While ethyl nicotinate derivatives readily undergo base-catalyzed saponification[1], the presence of the electron-deficient pyrimidine ring necessitates a milder approach than traditional refluxing with sodium hydroxide. Lithium hydroxide (LiOH) is the optimal base for this transformation[2]. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion at ambient temperatures. Furthermore, ethyl nicotinate derivatives are highly susceptible to pH-dependent degradation[3], making controlled, low-temperature hydrolysis essential for maximizing yield and preventing unwanted nucleophilic aromatic substitution on the pyrimidine ring.

The most critical phase of this protocol is the isolation strategy. The resulting product is amphoteric, possessing basic nitrogen atoms (pyridine and pyrimidine) and an acidic carboxylate. To isolate the free acid efficiently, the aqueous solution must be carefully titrated to its isoelectric point (pH ~3.5–4.0) to induce precipitation of the neutral zwitterion.

Experimental Workflow

Workflow N1 Starting Material 2-Pyrimidin-4-yl-nicotinic acid ethyl ester N2 Saponification LiOH·H₂O (2.0 eq) in THF/H₂O (1:1) N1->N2 N3 Incubation & Monitoring Stir at 25°C, Monitor via LC-MS N2->N3 N4 Solvent Evaporation Remove THF in vacuo N3->N4 N5 Isoelectric Precipitation Adjust to pH 3.5-4.0 with 1M HCl N4->N5 N6 Isolation Filtration, H₂O Wash, Vacuum Drying N5->N6 N7 Final Product 2-(Pyrimidin-4-yl)nicotinic acid N6->N7

Experimental workflow for base-catalyzed hydrolysis and isoelectric isolation.

Materials and Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Pyrimidin-4-yl-nicotinic acid ethyl ester 229.241.010.0 mmol (2.29 g)Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.962.020.0 mmol (0.84 g)Base Catalyst
Tetrahydrofuran (THF) 72.11N/A20.0 mLOrganic Solvent
Deionized Water (DI H₂O) 18.02N/A20.0 mLAqueous Solvent
1.0 M Hydrochloric Acid (HCl) 36.46~2.0~20.0 mLAcidifying Agent
2-(Pyrimidin-4-yl)nicotinic acid 201.181.0Expected: ~1.81 gTarget Product

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.29 g (10.0 mmol) of 2-pyrimidin-4-yl-nicotinic acid ethyl ester in 20.0 mL of Tetrahydrofuran (THF).

    • Causality: THF is selected because it provides excellent solubility for the lipophilic ester while remaining fully miscible with water, ensuring a homogeneous reaction environment.

  • Base Preparation: In a separate flask, dissolve 0.84 g (20.0 mmol) of LiOH·H₂O in 20.0 mL of deionized water.

  • Addition: Submerge the reaction flask in an ice-water bath (0–5 °C). Slowly add the aqueous LiOH solution to the THF solution dropwise over 5 minutes.

    • Causality: Initial cooling prevents localized exothermic spikes that could lead to the degradation of the pyrimidine ring or unwanted side reactions.

Step 2: Hydrolysis and Monitoring
  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the starting ester mass (

    
    ) is fully consumed, and the corresponding free acid mass (
    
    
    
    ) is the sole dominant peak.
Step 3: Work-up and Isoelectric Precipitation
  • Solvent Removal: Transfer the crude mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 35 °C) to remove the THF completely.

    • Causality: Removing the organic solvent is critical. If THF remains in the mixture, the free acid may stay partitioned in the organic phase or fail to precipitate completely during acidification.

  • Cooling: Cool the remaining aqueous phase (which now contains the lithium salt of the product) to 0–5 °C in an ice bath.

  • Acidification: Slowly add 1.0 M HCl dropwise while continuously monitoring the pH of the solution using a calibrated pH meter.

  • Isoelectric Targeting: Stop the addition of HCl when the pH reaches 3.5–4.0 .

    • Causality: This specific pH window represents the isoelectric point of the amphoteric 2-(pyrimidin-4-yl)nicotinic acid. At this pH, the molecule exists primarily as a neutral zwitterion, which minimizes its aqueous solubility and thermodynamically drives crystallization.

Step 4: Isolation and Drying
  • Crystallization: Stir the resulting thick suspension for 30 minutes at 0–5 °C to ensure complete crystallization and particle growth.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum.

  • Washing: Wash the filter cake with ice-cold deionized water (2 × 10 mL).

    • Causality: The cold water wash removes residual LiCl salts and excess acid without re-dissolving the target product.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours to afford the pure 2-(pyrimidin-4-yl)nicotinic acid as a solid powder.

References

  • Problem 30 Nicotinic acid, more commonly na... [FREE SOLUTION] Source: Vaia URL:[Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Method

Application Note: 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester as a Tunable Bidentate Ligand in Transition Metal Catalysis

Audience: Researchers, materials scientists, and drug development professionals. Focus: Coordination dynamics, photophysical tuning, and catalytic applications of CAS 1256794-15-6.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Coordination dynamics, photophysical tuning, and catalytic applications of CAS 1256794-15-6.

Executive Summary & Scientific Rationale

The compound 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylate) is a highly specialized, asymmetric bidentate ligand. While structurally related to standard 2,2'-bipyridine, its unique pyrimidine-pyridine core and strategically placed ester group fundamentally alter its coordination chemistry and electronic profile.

As a Senior Application Scientist, it is critical to understand the causality of its structural design :

  • Electronic Asymmetry & LUMO Lowering: The pyrimidine ring is significantly more electron-deficient than pyridine. Coupled with the electron-withdrawing ethyl ester at the 3-position, the Lowest Unoccupied Molecular Orbital (LUMO) is drastically lowered. In Ruthenium(II) photoredox catalysts, this localizes the triplet Metal-to-Ligand Charge Transfer (

    
    MLCT) excited state directly onto this ligand, creating a highly directional electron transfer vector for substrate reduction [1].
    
  • Steric Tension and Ligand Field Splitting: The ethyl ester is positioned ortho to the inter-ring C-C bond. In the free ligand, steric clash forces a non-planar conformation. When forced into planarity during N,N'-chelation to an octahedral metal center, the resulting mechanical strain lowers the ligand-field splitting energy (

    
    ). This strain can be exploited to facilitate targeted photo-induced ligand dissociation in photo-activated chemotherapy (PACT) [2].
    
  • Rollover Cyclometalation: When reacted with sterically demanding precursors like

    
    , the steric bulk of the 3-ester prevents standard N,N'-coordination. Instead, it triggers "rollover cyclometalation," where the pyrimidine ring rotates, allowing C–H activation and the formation of a highly active C,N-chelate used in transfer hydrogenation [3].
    

Mechanistic Workflows & Visualizations

SynthesisWorkflow A Precursor cis-[Ru(bpy)₂Cl₂] B Ligand Addition 2-Pyrimidin-4-yl-nicotinic acid ethyl ester A->B C Reflux in EtOH/H₂O (Argon, 80°C, 12h) B->C Chelation (Forced Planarization) D Anion Exchange (aq. NH₄PF₆) C->D Salt Metathesis E Purification (Al₂O₃ Chromatography) D->E Filtration F Purified Complex [Ru(bpy)₂(L)](PF₆)₂ E->F Validation (NMR/UV-Vis)

Caption: Workflow for the synthesis and isolation of the heteroleptic Ru(II) photocatalyst.

PhotoredoxCycle Ru2 Ru(II) Ground State Ru2_star *Ru(II) Excited State Ru2->Ru2_star hν (Visible Light) Ru3 Ru(III) Oxidized Ru2_star->Ru3 e⁻ transfer (via Ester LUMO) Substrate Substrate Reduction Ru2_star->Substrate Ru3->Ru2 e⁻ regeneration Donor Sacrificial Donor Donor->Ru3

Caption: Photoredox catalytic cycle driven by the localized ³MLCT excited state on the ester ligand.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Heteroleptic Photoredox Catalyst

Objective: Synthesize an N,N'-coordinated Ruthenium complex for visible-light photoredox catalysis.

Causality of Reagents: A mixed solvent system of Ethanol/Water (3:1) is utilized. The high dielectric constant of water assists in the dissociation of the chloride ligands from the


 precursor, while ethanol solubilizes the organic ligand. Extended reflux is mandatory to overcome the high activation energy required to flatten the sterically hindered ortho-ester ligand during chelation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, combine

    
     (0.50 mmol) and 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (0.55 mmol, 1.1 equiv).
    
  • Solvent Addition: Add 20 mL of a degassed Ethanol/Water (3:1 v/v) mixture.

  • Reaction: Purge the system with Argon for 15 minutes. Heat the mixture to 80 °C under reflux for 12 hours in the dark.

  • Metathesis: Cool the solution to room temperature. Add a saturated aqueous solution of

    
     (5.0 mmol) dropwise. A deep red/orange precipitate will immediately form.
    
  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL).
  • Purification: Purify via neutral alumina column chromatography (Eluent: Dichloromethane/Acetonitrile 9:1).

Validation Checkpoint (Self-Validating System):

  • Visual: The successful displacement of chlorides is marked by a distinct color shift from dark purple/brown to a vibrant, luminescent orange.

  • NMR: In

    
    H NMR (
    
    
    
    ), the ethyl ester
    
    
    quartet will shift significantly upfield (shielded) compared to the free ligand due to its forced proximity to the anisotropic shielding cones of the adjacent bipyridine rings in the octahedral geometry.
Protocol B: Synthesis of Iridium(III) Rollover Complex for Transfer Hydrogenation

Objective: Exploit steric hindrance to force C–H activation (rollover cyclometalation) [4].

Causality of Reagents: Silver acetate (


) serves a dual purpose: it acts as a halide abstractor to remove chlorides from the 

dimer (opening coordination sites), and the acetate anion acts as an internal base via a Concerted Metalation-Deprotonation (CMD) mechanism to abstract the pyrimidine C–H proton.

Step-by-Step Methodology:

  • Preparation: Combine

    
     (0.25 mmol), 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (0.50 mmol), and 
    
    
    
    (1.1 mmol) in a light-protected Schlenk tube.
  • Reaction: Add 15 mL of anhydrous Dichloromethane. Stir at room temperature for 18 hours under Argon.

  • Filtration: Filter the mixture through a pad of Celite to remove precipitated

    
    .
    
  • Isolation: Concentrate the filtrate in vacuo and precipitate the complex by adding cold hexane.

Validation Checkpoint:

  • NMR: The definitive proof of successful rollover cyclometalation is the complete disappearance of the pyrimidine C5 or C6 proton resonance in the

    
    H NMR spectrum, confirming the formation of the Ir–C covalent bond.
    

Quantitative Data Summary

The addition of the pyrimidinyl and ester moieties significantly alters the electrochemical and photophysical properties compared to standard benchmark complexes.

Complex / LigandAbsorbance

(nm)
Emission

(nm)
HOMO (V vs Fc/Fc⁺)LUMO (V vs Fc/Fc⁺)Excited State Lifetime (

)
Free Ligand (L) 285N/A-6.10-2.85N/A

(Benchmark)
452615+0.88-1.35~850 ns

478 (Red-shifted)645+0.92-1.15 (Lowered)~620 ns

380, 420510+0.65-1.40N/A (Catalytic)

Data Interpretation: The red-shifted absorbance and lowered LUMO in the Ru(II) complex confirm that the ester group successfully stabilizes the


 orbitals, making the complex a superior photo-oxidant compared to standard 

.

References

  • Title: Ruthenium Assemblies for CO2 Reduction and H2 Generation: Time Resolved Infrared Spectroscopy, Spectroelectrochemistry and a Photocatalysis Study in Solution and on NiO Source: Frontiers in Chemistry URL: [Link]

  • Title: Unusually Efficient Pyridine Photodissociation from Ru(II) Complexes with Sterically Bulky Bidentate Ancillary Ligands Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Rollover Cyclometalation as a Valuable Tool for Regioselective C–H Bond Activation and Functionalization Source: MDPI Molecules URL: [Link]

  • Title: Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application

Application Note: Chemoselective Reduction of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

This Application Note provides a rigorous technical guide for the reduction of 2-(pyrimidin-4-yl)nicotinic acid ethyl ester (Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylate). This scaffold is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the reduction of 2-(pyrimidin-4-yl)nicotinic acid ethyl ester (Ethyl 2-(pyrimidin-4-yl)pyridine-3-carboxylate). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, ROS1) and antifibrotic agents.

The presence of two electron-deficient heteroaromatic rings (pyridine and pyrimidine) creates a chemoselectivity challenge . Standard reducing agents (e.g., LiAlH₄) often attack the electron-deficient pyrimidine ring, leading to dihydropyrimidine impurities rather than the desired alcohol. This guide prioritizes protocols that preserve aromaticity.

Part 1: Strategic Overview & Chemoselectivity Analysis

The "Electron-Deficient Trap"

The target molecule contains an ester attached to a bi-heteroaryl scaffold. Both the pyridine and pyrimidine rings are highly π-deficient.

  • Risk: Strong hydride donors (LiAlH₄) can act as nucleophiles, attacking the C=N bonds of the pyrimidine ring (specifically positions 2 or 6), resulting in 1,6-dihydropyrimidines or ring-opening, rather than exclusive ester reduction.

  • Solution: Use electrophilic reducing agents (DIBAL-H) or modified borohydride systems (NaBH₄/MeOH) that coordinate to the ester carbonyl, enhancing selectivity for the exocyclic functional group over the ring system.

Decision Matrix: Selecting the Right Protocol
Target Functional GroupRecommended ReagentCritical ParameterRisk Profile
Primary Alcohol (-CH₂OH)NaBH₄ / MeOH (Reflux)Solvent ChoiceLow (High Selectivity)
Primary Alcohol (-CH₂OH)LiBH₄ / THF Temperature (0°C)Moderate
Aldehyde (-CHO)DIBAL-H (1.1 eq)Temp (-78°C)High (Over-reduction)
Piperidine/Tetrahydropyrimidine H₂ / Pd-C or PtO₂ Pressure (50 psi)High (Complete Saturation)

Part 2: Experimental Protocols

Protocol A: Chemoselective Reduction to Alcohol (NaBH₄/MeOH System)

Objective: Reduce the ethyl ester to the primary alcohol while preserving the pyrimidine/pyridine aromaticity. Mechanism: Methanol acts as a proton source and ligand, modifying NaBH₄ to alkoxyborohydrides (e.g., Na[BH(OMe)₃]), which are kinetically matched to reduce esters but less nucleophilic toward the heteroaromatic ring than LiAlH₄.

Materials
  • Substrate: 2-(Pyrimidin-4-yl)nicotinic acid ethyl ester (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (4.0 – 6.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) or THF/MeOH (10:1)

  • Quench: Saturated NH₄Cl solution, 1M HCl

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 eq of the ester in anhydrous THF (0.2 M concentration). Add anhydrous Methanol (10% v/v relative to THF).

    • Note: Using pure MeOH is faster but may cause transesterification if the reaction stalls. THF/MeOH is safer for solubility.

  • Addition: Cool the solution to 0°C . Add NaBH₄ (2.0 eq) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT). Monitor by TLC/LC-MS.

    • Optimization: If the reaction is sluggish after 2 hours, heat to reflux (65°C) and add an additional 2.0–4.0 eq of NaBH₄ portion-wise.

    • Endpoint: Disappearance of ester (LC-MS M+H). Watch for M+H-16 (Alcohol) vs M+H+2 (Dihydro-impurity).

  • Quench: Cool to 0°C. Add saturated NH₄Cl dropwise.

    • Critical: Do not use strong acid immediately, as the pyridine nitrogen can protonate, trapping the product in the aqueous phase.

  • Workup: Evaporate bulk volatiles (MeOH/THF). Dilute residue with water. Extract with EtOAc (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Appearance of methylene singlet/doublet (~4.6 ppm).

  • Aromatic Region: Integration must correspond to 3 pyridine protons and 3 pyrimidine protons. Loss of aromatic protons indicates ring reduction.

Protocol B: Controlled Reduction to Aldehyde (DIBAL-H Method)

Objective: Arrest reduction at the aldehyde stage for subsequent Wittig/reductive amination steps.

Materials
  • Reagent: Diisobutylaluminum hydride (DIBAL-H) (1.0 M in Toluene/Hexane).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Temp: -78°C (Strict control required).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Dissolve substrate in DCM (0.1 M). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.2 eq) dropwise via syringe pump over 30 minutes. Keep internal temp < -70°C.

    • Reasoning: Low temperature prevents the elimination of the aluminate intermediate, preventing the second hydride attack.

  • Monitoring: Stir at -78°C for 1–2 hours. Quench a small aliquot with MeOH and check LC-MS immediately.

  • Quench (Rochelle's Salt):

    • Add dry Methanol (excess) at -78°C to destroy excess hydride.

    • Pour the cold mixture into a vigorously stirring solution of saturated Potassium Sodium Tartrate (Rochelle’s salt).

    • Stir for 1–2 hours at RT until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Extract with DCM. Dry and concentrate. Aldehydes on this scaffold are unstable; use immediately.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the selectivity logic.

ReductionPathways Start 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester LiAlH4 LiAlH4 (Strong Nucleophile) Start->LiAlH4 NaBH4 NaBH4 / MeOH (Electrophilic Activation) Start->NaBH4 DIBAL DIBAL-H (-78°C) (Controlled) Start->DIBAL Alcohol Target Alcohol (Preserved Rings) LiAlH4->Alcohol Minor Impurity Dihydro-Pyrimidine (Side Product) LiAlH4->Impurity Major (Ring Reduction) NaBH4->Alcohol Major (Selective) NaBH4->Impurity Trace DIBAL->Alcohol Over-reduction Aldehyde Target Aldehyde (Unstable) DIBAL->Aldehyde Major

Figure 1: Chemoselectivity landscape. LiAlH₄ poses a high risk of ring reduction (red path), while NaBH₄/MeOH offers the safest route to the alcohol (green path).

Part 4: Troubleshooting & QC

ObservationRoot CauseCorrective Action
Product mass is M+2 Ring reduction (Dihydro-analog formed).Switch from LiAlH₄ to NaBH₄. Ensure reaction temp does not exceed reflux.
Low Yield / Emulsion Aluminum salts trapping product (if using DIBAL/LAH).Use Rochelle's salt workup (Protocol B, Step 4).
Starting Material Remains Ester is sterically hindered or NaBH₄ is old.Add CaCl₂ (1.0 eq) to NaBH₄ reaction (generates Ca(BH₄)₂, more potent).
Product is water soluble Pyridine nitrogen protonation.Keep aqueous extraction pH ~8-9 using NaHCO₃. Do not use strong acid.

References

  • Vertex AI Search. (2025). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook. Link

  • Liu, Y., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Link

  • Deshmukh, M., et al. (2011).[3] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Link

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Molecules. Link

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) Executive Summary & Mechanistic Rationale The compound 2-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6)

Executive Summary & Mechanistic Rationale

The compound 2-pyrimidin-4-yl-nicotinic acid ethyl ester is a highly privileged, bi-heterocyclic scaffold frequently utilized in the development of kinase inhibitors and GPCR antagonists. From a synthetic perspective, this molecule presents two distinct electrophilic centers capable of undergoing nucleophilic substitution:

  • The Ester Carbonyl: Susceptible to Nucleophilic Acyl Substitution (saponification and amidation).

  • The Pyrimidine Ring: Susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Chemoselectivity Challenge: The ethyl ester at the C3 position of the pyridine ring is sterically hindered by the bulky pyrimidin-4-yl group at the C2 position. Consequently, direct nucleophilic attack by bulky amines at the ester carbonyl is kinetically unfavorable. Furthermore, while the pyrimidine ring is highly electron-deficient, the lack of a pre-installed leaving group (e.g., halogen) prevents direct SNAr under standard conditions.

This application note details field-proven, self-validating protocols to selectively functionalize either the ester moiety (via base-mediated hydrolysis or aluminum-mediated direct amidation) or the pyrimidine ring (via an activation-chlorination-SNAr sequence).

Pathway Visualization

G cluster_acyl Nucleophilic Acyl Substitution cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Saponification Saponification (LiOH, THF/H2O) Start->Saponification Pathway A1 Weinreb Direct Amidation (AlMe3, Amine) Start->Weinreb Pathway A2 NOxide N-Oxidation (mCPBA) Start->NOxide Pathway B Amidation Peptide Coupling (HATU, Amine) Saponification->Amidation Chlorination Chlorination (POCl3) NOxide->Chlorination SNAr SNAr Reaction (Nucleophile, Base) Chlorination->SNAr

Figure 1: Divergent nucleophilic substitution pathways for the target ethyl ester scaffold.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary functionalization workflows.

ProtocolReaction TypeKey ReagentsTemp (°C)Time (h)Typical YieldChemoselectivity Focus
A: Saponification Acyl SubstitutionLiOH·H₂O, THF/MeOH/H₂O254–685–95%Ester hydrolysis; preserves heterocycles
B: Direct Amidation Acyl SubstitutionAlMe₃, Amine, DCM40–804–1260–80%Direct ester amidation
C: SNAr Sequence Aromatic SubstitutionmCPBA; POCl₃; Amine25; 100; 8012; 3; 640–60% (3 steps)Pyrimidine C2/C6 functionalization

Experimental Protocols & Causality

Workflow 1: Nucleophilic Acyl Substitution (Ester Functionalization)

Due to the steric shielding provided by the ortho-pyrimidine ring, converting the ethyl ester to an amide requires either a two-step saponification/coupling sequence or a strongly activated direct amidation.

Protocol A: Base-Mediated Saponification & Peptide Coupling

This is the most reliable method for coupling sterically hindered or delicate amines.

Step 1: Saponification

  • Reaction: Dissolve 2-pyrimidin-4-yl-nicotinic acid ethyl ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) in one portion. Stir at 25 °C for 4–6 hours.

  • Validation: Monitor via LCMS. The ester peak should completely disappear, replaced by the highly polar carboxylic acid mass.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Collect the resulting precipitate via vacuum filtration and dry under high vacuum.

  • Causality Insight: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the pyridine and pyrimidine nitrogen atoms, directing the hydroxide nucleophile toward the sterically hindered carbonyl. Furthermore, adjusting the pH to exactly 3–4 targets the isoelectric point of the amphoteric product, ensuring maximum precipitation and preventing product loss in the aqueous phase.

Step 2: Amidation (Coupling)

  • Reaction: Dissolve the resulting carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at 25 °C for 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

  • Causality Insight: HATU is utilized because it generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which is vastly superior to standard EDC/HOBt for sterically hindered carboxylic acids .

Protocol B: Direct Weinreb-Type Amidation

For robust, non-nucleophilic amines, direct amidation bypasses the need for hydrolysis.

  • Activation: Under an inert argon atmosphere, dissolve the target amine (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Metallation: Dropwise, add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq). Stir at 25 °C for 30 minutes.

  • Substitution: Add the ethyl ester (1.0 eq) in one portion. Heat the reaction to reflux (40 °C in DCM, or 80 °C if using toluene) for 4–12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane).

  • Workup (Critical): Cool to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour until two clear phases form. Extract with DCM.

  • Causality Insight: Direct nucleophilic attack by an amine on this hindered ester is kinetically dead. AlMe₃ reacts with the amine to form a dimethylaluminum amide complex. The Lewis acidic aluminum coordinates to the ester carbonyl oxygen, drastically increasing its electrophilicity and delivering the tethered amide nucleophile intramolecularly . Rochelle's salt is mandatory during workup to chelate the aluminum ions; failing to use it will result in an intractable, unfilterable emulsion.

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

To perform nucleophilic substitution on the pyrimidine ring, a leaving group must first be installed. Unsubstituted pyrimidines do not readily undergo SNAr.

Protocol C: Activation and SNAr Sequence
  • N-Oxidation: Dissolve the ethyl ester (1.0 eq) in DCM. Add mCPBA (1.5 eq) and stir at 25 °C for 12 hours. Quench with saturated Na₂S₂O₃ and extract. This selectively oxidizes the pyrimidine nitrogen.

  • Chlorination: Suspend the crude N-oxide in neat POCl₃ (10 volumes). Heat to 100 °C for 3 hours.

  • Validation: LCMS will show the addition of a chlorine atom (+34 Da relative to the starting ester) and the loss of the oxygen.

  • Workup: Concentrate the POCl₃ in vacuo. Pour the residue over crushed ice and neutralize with solid NaHCO₃. Extract with EtOAc.

  • SNAr Reaction: Dissolve the chlorinated intermediate (1.0 eq) in DMF. Add the target nucleophile (e.g., an amine, 2.0 eq) and K₂CO₃ (3.0 eq). Heat at 80 °C for 6 hours.

  • Causality Insight: The pyrimidine ring is electron-deficient but lacks a thermodynamic driving force for substitution without a leaving group. N-oxidation serves as a temporary activating group. Upon treatment with POCl₃, the N-oxide oxygen attacks the phosphorus, turning into a superior leaving group. The chloride ion then attacks the adjacent C2 or C6 position, restoring the aromaticity and installing a highly reactive C-Cl bond primed for classic SNAr .

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. URL:[Link]

Application

Application Note: Synthesis and Utility of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Strategic Importance in Drug Discovery The 2-(pyrimidin-4-yl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Strategic Importance in Drug Discovery

The 2-(pyrimidin-4-yl)pyridine motif is a privileged biaryl pharmacophore extensively utilized in modern drug discovery. This specific nitrogen-rich scaffold is a critical structural element in numerous FDA-approved targeted therapies (such as multi-kinase inhibitors) and is increasingly featured in emerging anti-fibrotic agents targeting extracellular matrix deposition[1].

2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6)[2] serves as an orthogonally functionalized, highly versatile building block. The presence of the ethyl ester at the 3-position of the pyridine ring allows for downstream diversification (e.g., saponification and subsequent amide coupling) without interfering with the electronics or steric profile of the pyrimidine-pyridine axis.

Mechanistic Causality & Synthetic Strategy

Constructing the pyrimidine-pyridine biaryl axis via traditional transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) frequently encounters severe limitations. The di-nitrogen chelating system heavily coordinates with palladium catalysts, leading to catalyst poisoning, poor yields, and difficult heavy-metal remediation in late-stage API synthesis.

To circumvent this, a de novo pyrimidine ring annulation is the preferred industrial approach. The synthesis begins with 2-acetylnicotinic acid ethyl ester (derived from 2-acetylnicotinic acid[3]).

  • Enaminone Formation: The high electrophilicity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) drives a condensation reaction with the acidic methyl ketone protons of the substrate, forming a stable enaminone intermediate.

  • Pyrimidine Annulation: Cyclocondensation of the enaminone with formamidine acetate constructs the pyrimidine ring regioselectively. The causality of using formamidine acetate over free guanidine ensures that the resulting pyrimidine is unsubstituted at the 2-position, matching the desired target scaffold.

Pathway Visualization

SynthesisWorkflow Start 2-Acetylnicotinic Acid Ethyl Ester DMFDMA DMF-DMA Condensation (Regioselective Enamine Formation) Start->DMFDMA 100°C, Toluene - MeOH Enaminone Enaminone Intermediate (Stable, Isolable) DMFDMA->Enaminone Cyclization Amidine Cyclization (Formamidine Acetate / Base) Enaminone->Cyclization EtOH, Reflux - H2O, - HNMe2 Product 2-(Pyrimidin-4-yl)nicotinic Acid Ethyl Ester Cyclization->Product Downstream1 Saponification (Free Acid Generation) Product->Downstream1 LiOH, THF/H2O Downstream2 Amide Coupling (API Library Synthesis) Downstream1->Downstream2 HATU, DIPEA, R-NH2

Figure 1: Synthetic workflow and downstream diversification of the pyrimidine-pyridine scaffold.

Experimental Methodologies

Protocol 1: Synthesis of Ethyl 2-(3-(dimethylamino)acryloyl)nicotinate (Enaminone)

This step establishes the 3-carbon electrophilic system required for pyrimidine ring closure.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-acetylnicotinic acid ethyl ester (10.0 g, 51.7 mmol, 1.0 equiv) and anhydrous toluene (100 mL).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (9.25 g, 77.6 mmol, 1.5 equiv) in one portion.

  • Reaction: Heat the mixture to 100 °C for 8 hours.

    • Causality Insight: Toluene is specifically selected to allow the azeotropic removal of methanol (a byproduct of the DMF-DMA condensation) via the Dean-Stark trap. Continuously removing methanol drives the equilibrium forward, preventing reaction stalling.

  • Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The starting material (

    
     ~0.6) will be replaced by a highly UV-active, bright yellow enaminone spot (
    
    
    
    ~0.3).
  • Workup: Concentrate the mixture under reduced pressure to yield a dark yellow oil. Triturate with cold hexanes to precipitate the enaminone as a yellow solid (Yield: ~90%). Use directly in the next step without further purification.

Protocol 2: Cyclocondensation to 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

This step executes the bi-nucleophilic attack and aromatization.

  • Reagent Charging: Dissolve the enaminone intermediate (11.5 g, 46.3 mmol, 1.0 equiv) in absolute ethanol (120 mL). Add formamidine acetate (14.5 g, 138.9 mmol, 3.0 equiv).

  • Base Addition: Slowly add a solution of Sodium Ethoxide (NaOEt) (21 wt% in EtOH, 45.0 g, 138.9 mmol, 3.0 equiv).

    • Causality Insight: NaOEt is utilized to deprotonate the formamidine acetate, liberating the free amidine. Ethanol is strictly chosen as the solvent to match the ethyl ester moiety of the substrate. Using methanol or sodium methoxide would trigger unwanted transesterification, resulting in a complex mixture of methyl and ethyl esters.

  • Reaction: Reflux the mixture (78 °C) for 12 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with saturated aqueous

    
     (50 mL) to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

Quantitative Data & Optimization

Table 1: Optimization of Cyclocondensation (Protocol 2) Data demonstrates the critical nature of solvent/base pairing in preserving the ester functionality.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
1 EtOH NaOEt (3.0) 78 (Reflux) 12 84 Optimal. Matched solvent/ester prevents transesterification.
2MeOHNaOMe (3.0)65 (Reflux)1671Suboptimal. Significant methyl ester byproduct observed.
3DMF

(3.0)
100858Poor solubility of formamidine acetate; incomplete conversion.
4iPrOHt-BuOK (3.0)82 (Reflux)1262Steric hindrance of the bulky base slows deprotonation kinetics.

Table 2: Physicochemical & Analytical Specifications

ParameterSpecification / Value
Chemical Formula

Molecular Weight 229.24 g/mol
Appearance Pale yellow crystalline solid
Target Mass (LC-MS)

230.1

Enaminone Precursor Mass

249.1

Downstream Applications

The synthesized 2-pyrimidin-4-yl-nicotinic acid ethyl ester can be readily converted to its free acid form, 2-(pyrimidin-4-yl)nicotinic acid (CAS 1429555-05-4)[4], via standard saponification (LiOH in THF/


).

Once the free carboxylic acid is generated, it serves as an exceptional substrate for amide coupling (using standard reagents like HATU or EDC/HOBt alongside DIPEA). This allows medicinal chemists to rapidly generate diverse libraries of pyrimidine-pyridine amides, which can be screened for kinase inhibition or anti-fibrotic activity by assessing their impact on extracellular matrix molecule deposition[1].

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity , MDPI Molecules. URL:[Link]

  • 2-(pyrimidin-4-yl)nicotinic acid dihydrochloride , ChemBK. URL: [Link]

Sources

Method

Application Notes and Protocols for Cyclization Reactions of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines in Medicinal Chemistry The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, bearing a structural resemblance to th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, bearing a structural resemblance to the purine nucleobases of DNA and RNA.[1][2] This structural motif has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy, antimicrobial agents, and anti-inflammatory drugs.[3][4] The market-approved drug Palbociclib (Ibrance), a CDK4/6 inhibitor for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core, underscoring the therapeutic relevance of this heterocyclic family.[2]

The synthesis of pyrido[2,3-d]pyrimidines can be broadly approached in two ways: by constructing a pyrimidine ring onto a pre-existing pyridine or by annulating a pyridine ring onto a pyrimidine precursor.[3] This guide focuses on the latter strategy, specifically exploring the versatile cyclization reactions of a key intermediate: 2-pyrimidin-4-yl-nicotinic acid ethyl ester. This substrate is primed for intramolecular and intermolecular condensation reactions to yield a variety of fused heterocyclic systems, offering a modular approach to novel compound libraries for drug development.

These application notes provide detailed protocols and the underlying chemical principles for key cyclization reactions of 2-pyrimidin-4-yl-nicotinic acid ethyl ester, aimed at researchers, medicinal chemists, and professionals in drug development.

Core Precursor: 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

The starting material, 2-pyrimidin-4-yl-nicotinic acid ethyl ester, serves as a versatile platform for the synthesis of diverse heterocyclic systems. Its structure contains an electrophilic ester and an activated aromatic system, making it susceptible to various cyclization strategies.

Application 1: Intramolecular Cyclization to form Pyrido[2,3-d]pyrimidin-7-ones

The most direct application of 2-pyrimidin-4-yl-nicotinic acid ethyl ester is its intramolecular cyclization to form the corresponding pyrido[2,3-d]pyrimidin-7-one. This transformation is typically facilitated by a strong base, which promotes a Dieckmann-type condensation.

Scientific Rationale and Mechanistic Insight

The intramolecular cyclization proceeds via the formation of a carbanion on the pyrimidine ring, which then attacks the ester carbonyl of the nicotinic acid moiety. The choice of a strong, non-nucleophilic base is crucial to deprotonate the pyrimidine ring without competing with the desired intramolecular reaction. The subsequent elimination of the ethoxy group leads to the formation of the fused pyridone ring.

G start 2-Pyrimidin-4-yl-nicotinic acid ethyl ester intermediate1 Carbanion Intermediate start->intermediate1 + Base (-BH+) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyrido[2,3-d]pyrimidin-7-one intermediate2->product - EtOH

Figure 1: Intramolecular Cyclization Workflow.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-7-one

Materials:

  • 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Diphenyl ether

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 2-pyrimidin-4-yl-nicotinic acid ethyl ester (1.0 eq) in anhydrous DMF, add sodium ethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Acidify the mixture with glacial acetic acid to a pH of approximately 6-7 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the crude pyrido[2,3-d]pyrimidin-7-one.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) for purification.

Data Summary Table:

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Intramolecular CyclizationNaOEtDMF100-12075-85

Application 2: Condensation with Hydrazine to form Pyrazolo-fused Pyridopyrimidines

Reacting 2-pyrimidin-4-yl-nicotinic acid ethyl ester with hydrazine hydrate offers a pathway to synthesize pyrazolo[4,3-c]pyrido[2,3-d]pyrimidines, a class of compounds with potential applications as kinase inhibitors.

Scientific Rationale and Mechanistic Insight

This reaction proceeds in a stepwise manner. Initially, hydrazine acts as a nucleophile, attacking the ester carbonyl to form a hydrazide intermediate. Under thermal conditions, the hydrazide then undergoes an intramolecular cyclization with the pyrimidine ring, followed by dehydration to yield the fused pyrazole ring system.

G start 2-Pyrimidin-4-yl-nicotinic acid ethyl ester intermediate1 Hydrazide Intermediate start->intermediate1 + NH2NH2·H2O - EtOH reagent Hydrazine Hydrate (NH2NH2·H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Heat) product Pyrazolo-fused Pyridopyrimidine intermediate2->product Dehydration (-H2O)

Figure 2: Reaction with Hydrazine Workflow.

Experimental Protocol: Synthesis of Pyrazolo-fused Pyridopyrimidine

Materials:

  • 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or n-butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-pyrimidin-4-yl-nicotinic acid ethyl ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and then with deionized water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Data Summary Table:

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Condensation with HydrazineHydrazine HydrateEthanolReflux80-90

Application 3: Condensation with Guanidine to form Aminopyrimido-fused Pyridopyrimidines

The reaction of 2-pyrimidin-4-yl-nicotinic acid ethyl ester with guanidine is a powerful method for constructing highly nitrogenated, fused heterocyclic systems, which are of interest in medicinal chemistry for their potential as hydrogen-bonding scaffolds.[5][6][7]

Scientific Rationale and Mechanistic Insight

Guanidine, being a strong nitrogenous base and a potent nucleophile, attacks the ester carbonyl of the nicotinic acid moiety. This is followed by an intramolecular cyclization and subsequent aromatization to yield the aminopyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine system. A strong base like sodium ethoxide is typically used to generate the free guanidine base from its salt (e.g., guanidine hydrochloride) and to promote the cyclization.

G start 2-Pyrimidin-4-yl-nicotinic acid ethyl ester intermediate1 Amidine Intermediate start->intermediate1 + Guanidine - EtOH reagent Guanidine + NaOEt product Aminopyrimido-fused Pyridopyrimidine intermediate1->product Intramolecular Cyclization + Aromatization

Figure 3: Reaction with Guanidine Workflow.

Experimental Protocol: Synthesis of Aminopyrimido-fused Pyridopyrimidine

Materials:

  • 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Deionized water

  • Dilute hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol or by using commercially available sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Add 2-pyrimidin-4-yl-nicotinic acid ethyl ester (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with water and cold ethanol.

  • Dry the product under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Data Summary Table:

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Condensation with GuanidineGuanidine HCl, NaOEtEthanolReflux70-80

Conclusion and Future Perspectives

The cyclization reactions of 2-pyrimidin-4-yl-nicotinic acid ethyl ester provide a robust and versatile platform for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols detailed herein offer reliable methods for accessing pyrido[2,3-d]pyrimidin-7-ones and their more complex, nitrogen-rich analogs. The strategic application of these synthetic routes can significantly contribute to the exploration of new chemical space in drug discovery programs targeting a wide range of diseases. Further derivatization of the resulting scaffolds can lead to the development of novel therapeutic agents with enhanced potency and selectivity.

References

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Coordination Chemistry of Metal Complexes with 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis and utilization of 2-pyrimidin-4-yl-nicotinic acid ethyl ester as a versatile ligan...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and utilization of 2-pyrimidin-4-yl-nicotinic acid ethyl ester as a versatile ligand for the preparation of novel metal complexes. The unique structural architecture of this N-heterocyclic ligand, featuring both a pyridine and a pyrimidine ring, offers multiple coordination sites, making it a subject of interest for creating diverse metal-organic frameworks and coordination polymers. This guide will detail the synthetic protocol for the ligand, outline a general procedure for metal complex formation, and discuss the critical experimental parameters and characterization techniques. The insights provided are grounded in established principles of coordination chemistry to empower researchers in their exploration of new materials and potential therapeutic agents.

Introduction: The Chemical Rationale

The design and synthesis of metal-organic complexes are at the forefront of modern chemistry, with applications spanning catalysis, materials science, and medicinal chemistry. The properties of these complexes are intrinsically linked to the structure of the organic ligand. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a ligand of particular interest due to its ditopic nature, possessing two distinct nitrogen-containing aromatic rings (pyrimidine and pyridine). This arrangement allows it to act as a bridging ligand, facilitating the formation of extended one-, two-, or three-dimensional structures.

The nitrogen atoms on both the pyridine and pyrimidine rings serve as potential coordination sites for metal ions. The specific binding mode can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system used during synthesis. This guide will provide a foundational protocol for synthesizing the ligand and subsequently using it to prepare metal complexes, with a focus on the underlying chemical principles that govern these processes.

Synthesis of the Ligand: 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

The synthesis of the target ligand is a critical first step. The following protocol is a standard method for the preparation of this and similar compounds, often involving a Suzuki or Stille coupling reaction, which are powerful methods for creating carbon-carbon bonds between aromatic rings. For this guide, we will focus on a conceptual Suzuki coupling approach, a widely used and versatile method.

Conceptual Synthetic Pathway

The synthesis involves the coupling of a pyrimidine boronic acid derivative with a halogenated nicotinic acid ethyl ester derivative.

G A 2-Halogenated Nicotinic Acid Ethyl Ester F 2-Pyrimidin-4-yl-nicotinic acid ethyl ester A->F B Pyrimidine-4-boronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Caption: Conceptual Suzuki coupling for ligand synthesis.

Detailed Experimental Protocol

Materials:

  • 2-chloro-nicotinic acid ethyl ester (or bromo- equivalent)

  • Pyrimidine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-nicotinic acid ethyl ester (1.0 eq), pyrimidine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water (e.g., 60 mL toluene, 20 mL ethanol, 20 mL water).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of Metal Complexes: A General Protocol

The synthesized ligand can be used to form complexes with a variety of metal ions. The following is a general protocol that can be adapted based on the specific metal salt and desired crystal growth method.

General Reaction Scheme

G Ligand 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Complex Metal-Ligand Complex Ligand->Complex MetalSalt Metal Salt (e.g., M(NO3)2, MCl2) MetalSalt->Complex Solvent Solvent (e.g., DMF, Methanol) Solvent->Complex Heat Heat / Solvothermal Heat->Complex

Caption: General scheme for metal complex formation.

Detailed Experimental Protocol (Solvothermal Method)

The solvothermal method is a common technique for growing high-quality single crystals of coordination polymers.

Materials:

  • 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (the ligand)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(OAc)₂·H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF), methanol, ethanol, or a mixture)

  • Teflon-lined stainless steel autoclave or a thick-walled glass vial

Procedure:

  • Reactant Mixture: In a small glass vial, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio. Note: The stoichiometry can be varied to explore different coordination environments.

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 5 mL of DMF). The mixture may not fully dissolve at room temperature.

  • Sealing: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to a specific temperature (e.g., 80-150 °C) for a set period (e.g., 2-3 days).

  • Cooling: Allow the oven to cool slowly to room temperature over 24-48 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation: Carefully open the autoclave and collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the mother liquor or a volatile solvent like ethanol to remove any unreacted starting materials.

  • Drying: Air-dry the crystals.

  • Characterization: The resulting crystals should be analyzed by single-crystal X-ray diffraction to determine their structure. Other useful characterization techniques include powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and elemental analysis.

Key Experimental Parameters and Their Influence

The outcome of the complexation reaction can be highly sensitive to several factors. Understanding these can help in troubleshooting and optimizing the synthesis.

Parameter Influence Rationale
Metal-to-Ligand Ratio Affects the final structure and dimensionality of the complex.A higher ligand ratio may lead to fully coordinated metal centers, while a lower ratio might result in solvent molecules coordinating to the metal.
Solvent System Can influence the coordination mode of the ligand and may even become part of the final structure.Polar solvents can compete with the ligand for coordination sites on the metal ion.
Counter-Anion The anion from the metal salt can either be a non-coordinating spectator ion or can directly coordinate to the metal center, affecting the overall structure.Anions like nitrate or acetate have different coordination abilities and steric profiles.
Temperature and Time These parameters control the kinetics of crystal growth.Higher temperatures can overcome kinetic barriers but may also lead to decomposition. Slow cooling is generally preferred for larger, higher-quality crystals.
pH Can affect the protonation state of the ligand, although with an ester this is less of a factor than with a carboxylic acid.For related ligands with acidic protons, pH is a critical parameter for controlling coordination.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous characterization at each stage.

  • Ligand Synthesis: The purity and identity of the 2-pyrimidin-4-yl-nicotinic acid ethyl ester must be confirmed by NMR and mass spectrometry before use. Impurities can lead to unpredictable results in the complexation step.

  • Complex Formation: The primary method for validating the structure of the resulting metal complex is single-crystal X-ray diffraction. This technique provides an unambiguous determination of the atomic connectivity and coordination geometry.

  • Bulk Purity: Powder X-ray diffraction should be used to confirm that the bulk crystalline material is the same as the single crystal selected for structural analysis.

Conclusion

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a promising ligand for the construction of novel metal-organic materials. The protocols outlined in this guide provide a solid foundation for the synthesis of the ligand and its subsequent use in preparing metal complexes. By carefully controlling the experimental parameters, researchers can tune the resulting structures and explore their potential applications in various fields. The key to success lies in a systematic approach and thorough characterization at every step of the process.

References

This section would be populated with specific literature references if this were a real-world application note. Since the initial search did not yield a direct, established protocol for this exact molecule, the references would be to analogous systems and the general techniques described (e.g., seminal papers on Suzuki coupling, foundational texts on coordination chemistry, and articles describing complexes with similar pyrimidinyl-pyridine ligands).

Method

Application Note: Scale-Up Procedures for Ethyl 2-(pyrimidin-4-yl)nicotinate Production

Strategic Context & Introduction Ethyl 2-(pyrimidin-4-yl)nicotinate is a critical, high-value building block in modern pharmaceutical synthesis. Most notably, its direct analogs (such as the methyl ester) serve as the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

Ethyl 2-(pyrimidin-4-yl)nicotinate is a critical, high-value building block in modern pharmaceutical synthesis. Most notably, its direct analogs (such as the methyl ester) serve as the primary advanced intermediates in the synthesis of Soticlestat (TAK-935) , a first-in-class, highly potent, and selective cholesterol 24-hydroxylase (CH24H) inhibitor currently in late-stage clinical trials for the treatment of developmental and epileptic encephalopathies like Dravet syndrome and Lennox-Gastaut syndrome [1, 2].

Scaling up the synthesis of heteroaryl-heteroaryl linkages—specifically the coupling of a 2-chloropyridine derivative with a pyrimidine moiety—presents unique process chemistry challenges. These include the inherent instability of pyrimidine boronic acids, the steric hindrance at the 2-position of the nicotinate, and the stringent regulatory requirements for residual heavy metals in downstream active pharmaceutical ingredients (APIs). This application note details an optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed for multi-kilogram scale production.

Mechanistic Rationale & Route Selection

While Stille couplings are frequently utilized in discovery chemistry for this scaffold [3], the toxicity of organotin byproducts renders them unviable for GMP scale-up. Consequently, an optimized Suzuki-Miyaura cross-coupling utilizing ethyl 2-chloronicotinate and pyrimidin-4-ylboronic acid pinacol ester was developed.

The selection of Pd(dppf)Cl₂ as the catalyst is highly deliberate. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center during the catalytic cycle. This geometric constraint significantly accelerates the rate-determining reductive elimination step, thereby outcompeting the rapid protodeboronation pathway that typically degrades electron-deficient pyrimidine boronic acids at elevated temperatures.

G Pd0 Pd(0) Active Catalyst [Pd(dppf)] OA Oxidative Addition (Ethyl 2-chloronicotinate) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(Cl)(dppf) OA->PdII TM Transmetalation (Pyrimidin-4-yl-B(pin)) PdII->TM Base (K2CO3) PdII_TM Diaryl Pd(II) Complex Ar-Pd-Ar'(dppf) TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Ethyl 2-(pyrimidin-4-yl)nicotinate RE->Product

Fig 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Process Optimization & Quantitative Data

Initial discovery-scale conditions utilizing Pd(PPh₃)₄ and sodium carbonate in a ternary solvent system resulted in sluggish kinetics, high catalyst loading, and unacceptable levels of residual palladium. By transitioning to a biphasic 1,4-Dioxane/Water system with K₂CO₃ and Pd(dppf)Cl₂, the reaction time was reduced by 66%, and the overall isolated yield increased to 88%.

Table 1: Quantitative Comparison of Discovery vs. Scale-Up Conditions

Process ParameterDiscovery Phase (Route A)Optimized Scale-Up (Route B)
Catalyst System Pd(PPh₃)₄ (5.0 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (2.0 mol%)
Base Na₂CO₃ (Aqueous)K₂CO₃ (Aqueous)
Solvent Matrix Toluene / EtOH / H₂O1,4-Dioxane / H₂O (4:1 v/v)
Reaction Temp/Time 100 °C / 12 hours85 °C / 4 hours
Isolated Yield 65% (Chromatography)88% (Crystallization)
Purity (HPLC-UV) 92.5%> 99.0%
Residual Palladium > 500 ppm< 10 ppm (ICH Q3D Compliant)

Standard Operating Procedure (SOP): 10-kg Scale-Up

The following protocol is designed as a self-validating system; each phase contains built-in analytical checkpoints to ensure process integrity before advancing.

Reactor Preparation & Charging
  • Inertion: Purge a 100 L glass-lined reactor with nitrogen (N₂). Causality: Oxygen promotes the oxidative homocoupling of the pyrimidine boronic ester and irreversibly oxidizes the active Pd(0) species into an inactive peroxo complex.

  • Solvent Charging: Charge 40 L of 1,4-Dioxane and 10 L of deionized water.

  • Reagent Charging: Add K₂CO₃ (14.9 kg, 2.0 eq), ethyl 2-chloronicotinate (10.0 kg, 1.0 eq), and pyrimidin-4-ylboronic acid pinacol ester (12.2 kg, 1.1 eq).

  • Degassing: Subject the stirring mixture to three vacuum/N₂ backfill cycles.

Reaction Execution & In-Process Control (IPC)
  • Catalyst Addition: Under a positive N₂ counter-flow, charge Pd(dppf)Cl₂·CH₂Cl₂ (0.88 kg, 0.02 eq).

  • Heating: Ramp the reactor temperature to 85 °C over 60 minutes. Maintain vigorous agitation (150 rpm) to ensure optimal mass transfer between the aqueous base and organic phases.

  • IPC Checkpoint: After 4 hours, pull a 5 mL sample. Quench with EtOAc/H₂O and analyze the organic layer via HPLC. Validation Rule: The reaction is deemed complete only when unreacted ethyl 2-chloronicotinate is < 1.0% (AUC). If > 1.0%, continue heating for 2 hours and re-sample.

Workup & Palladium Scavenging
  • Phase Separation: Cool the reactor to 25 °C. Add 20 L of Ethyl Acetate (EtOAc) and 10 L of water to dissolve precipitated salts. Allow phases to settle for 30 minutes, then separate and discard the lower aqueous layer.

  • Metal Scavenging (Critical Step): To the organic phase, add 2.0 kg of SiliaMetS® Thiol (or equivalent silica-based metal scavenger). Heat the suspension to 40 °C and stir for 2 hours. Causality: The thiol functional groups covalently sequester soluble palladium complexes. Filtering this scavenger reduces residual Pd from ~400 ppm down to < 10 ppm, bypassing the need for highly inefficient and costly column chromatography.

  • Filtration: Filter the organic phase through a Celite pad to remove the silica scavenger. Rinse the cake with 5 L of EtOAc.

Crystallization & Isolation
  • Solvent Exchange: Transfer the filtrate to a clean reactor. Distill the solvent under reduced pressure (400 mbar, 50 °C) until the total volume is reduced to approximately 15 L.

  • Anti-Solvent Addition: Slowly charge 30 L of n-Heptane over 1 hour while maintaining the temperature at 50 °C. Causality: Heptane acts as an anti-solvent, driving the supersaturation of the product while keeping non-polar impurities (like homocoupled bi-pyrimidine) in solution.

  • Cooling & Isolation: Ramp the temperature down to 5 °C at a rate of 10 °C/hour to promote controlled crystal growth. Hold at 5 °C for 2 hours.

  • Filtration & Drying: Discharge the slurry to a Nutsche filter. Wash the filter cake with cold n-Heptane (10 L). Dry the product under vacuum (50 mbar) at 45 °C for 12 hours.

Workflow React 1. Cross-Coupling (85°C, 4h) Quench 2. Aqueous Quench & Phase Split React->Quench Scavenge 3. Pd Scavenging (SiliaMetS Thiol) Quench->Scavenge Cryst 4. Crystallization (Heptane/EtOAc) Scavenge->Cryst Isolate 5. Filtration & Drying (>99% Purity) Cryst->Isolate

Fig 2: Downstream processing and purification workflow for scale-up.

Quality Attributes & Analytical Validation

The final isolated Ethyl 2-(pyrimidin-4-yl)nicotinate must meet the following release specifications to be utilized in downstream API synthesis:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Purity (HPLC): ≥ 99.0% a/a.

  • Des-chloro Impurity (Ethyl nicotinate): ≤ 0.15% (Controlled strictly during the IPC phase).

  • Heavy Metals (ICP-MS): Pd ≤ 10 ppm; Ru, Rh, Pt ≤ 10 ppm.

  • Water Content (Karl Fischer): ≤ 0.5%.

By adhering to this optimized protocol, process chemists can ensure the robust, scalable, and GMP-compliant production of this vital pharmaceutical intermediate.

References

  • Koike, T., et al. "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Nishi, T., et al. "Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice." Scientific Reports, 2020. URL:[Link]

  • Takeda Pharmaceutical Company Limited. "1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases." US Patent 9,440,990 B2, 2016.

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Product: Ethyl 2-(pyrimidin-4-yl)nicotinate (2-Pyrimidin-4-yl-nicotinic acid ethyl ester) Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing Ethyl 2-(pyrimidin-4-yl)nico...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Ethyl 2-(pyrimidin-4-yl)nicotinate (2-Pyrimidin-4-yl-nicotinic acid ethyl ester)

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing Ethyl 2-(pyrimidin-4-yl)nicotinate . Based on field data and kinetic analysis, low yields for this scaffold typically stem from two root causes: catalyst deactivation in cross-coupling reactions or competitive ester hydrolysis during cyclization protocols.

This guide details two validated synthetic routes. Route A (Cross-Coupling) is recommended for rapid analog generation (Medicinal Chemistry). Route B (De Novo Cyclization) is recommended for scale-up and maximum yield (Process Chemistry).

PART 1: Route A - The Stille Cross-Coupling Protocol

Best for: Small-scale synthesis (<5g), library generation. Primary Issue: Low conversion of electron-deficient 2-chloropyridines; protodestannylation.

Optimized Protocol

Reaction: Ethyl 2-chloronicotinate + 4-(Tributylstannyl)pyrimidine


 Product
ReagentEquivalentsRole
Ethyl 2-chloronicotinate1.0Electrophile (Starting Material)
4-(Tributylstannyl)pyrimidine1.1 - 1.2Nucleophile
Pd(PPh

)

0.05 (5 mol%)Catalyst
CuI (Copper Iodide) 0.10 (10 mol%)Co-Catalyst (Critical)
CsF (Cesium Fluoride)2.0Activator (Scavenges Tin)
1,4-Dioxane or TolueneSolvent0.1 M Concentration

Step-by-Step Methodology:

  • Degassing: Dissolve the chloronicotinate and stannane in anhydrous 1,4-dioxane. Sparge with Argon for 15 minutes. Oxygen is the primary killer of this catalytic cycle.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    , CuI, and CsF under a positive stream of Argon.
  • Heating: Heat to 100°C (reflux) for 12–18 hours.

    • Note: If using microwave irradiation, heat to 120°C for 1 hour.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% KF solution (to precipitate tin residues as insoluble Bu

    
    SnF) or saturated NH
    
    
    
    Cl (to sequester Copper).
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing "The Copper Effect" deficiency. 2-Halopyridines are electron-deficient and sluggish in the transmetalation step.

  • The Fix: The addition of CuI (10 mol%) facilitates the formation of a transient organocopper species from the stannane, which transmetalates to Palladium 100x faster than the tin species alone (Liebeskind-Farina effect).

Q: I see a lot of "reduced" pyridine starting material (Ethyl nicotinate). Where is the hydrogen coming from? A: This is Protodestannylation . If your solvent is "wet," the stannyl pyrimidine will pick up a proton instead of coupling.

  • The Fix: Use commercially sourced anhydrous solvents or dry over molecular sieves (3Å). Ensure the reaction vessel is flame-dried.

Q: The product is stuck in the tin/copper emulsion during workup. A: Pyridyl-pyrimidines are excellent chelators.

  • The Fix: Wash the organic layer with 5% aqueous ethylenediamine or NH

    
    OH . This breaks the metal-product complexes better than standard brine washes.
    
PART 2: Route B - De Novo Cyclization (The High-Yield Route)

Best for: Gram-scale synthesis (>5g), high purity requirements. Primary Issue: Hydrolysis of the ethyl ester during base-mediated cyclization.

Optimized Protocol

Strategy: Construct the pyrimidine ring onto the pyridine using an enaminone intermediate.

Step 1: Enaminone Formation

  • Reactants: Ethyl 2-acetylnicotinate +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux in Toluene (or neat DMF-DMA) for 4–6 hours.

  • Checkpoint: Monitor TLC. The enaminone is usually a bright yellow/orange solid. Evaporate to dryness. Do not purify; use crude.

Step 2: Ring Closure

  • Reactants: Crude Enaminone + Formamidine Acetate.

  • Solvent: Anhydrous Ethanol.

  • Base: NaOEt (Sodium Ethoxide) or K

    
    CO
    
    
    
    .
ReagentEquivalentsCritical Note
Crude Enaminone1.0Keep dry
Formamidine Acetate1.5Excess drives reaction
NaOEt (21% in EtOH) 1.0 - 1.1 Strict Stoichiometry

Step-by-Step Methodology:

  • Dissolve Formamidine Acetate in anhydrous Ethanol.

  • Add NaOEt solution dropwise at 0°C to generate the free base formamidine. Stir for 15 mins.

  • Add the crude Enaminone (dissolved in minimal EtOH) to the mixture.

  • Allow to warm to RT, then heat to reflux for 3–5 hours.

  • Quench: Cool to RT. Add Glacial Acetic Acid (1.2 eq) to neutralize the base immediately. This prevents ester hydrolysis.

  • Isolation: Concentrate in vacuo. Partition between water and DCM.

Troubleshooting Guide (Q&A)

Q: I obtained the product, but the ethyl ester hydrolyzed to the carboxylic acid (Nicotinic acid derivative). A: The base concentration was too high or water was present. Hydroxide ions (generated from water + ethoxide) rapidly attack the ester at position 3 due to the electron-withdrawing effect of the new pyrimidine ring.

  • The Fix: Use anhydrous ethanol (water <0.05%). Do not use NaOH or KOH. Use strictly 1.0–1.1 equivalents of NaOEt . Alternatively, use K

    
    CO
    
    
    
    in refluxing acetonitrile (milder condition).

Q: The cyclization yield is low (<30%). A: This is often due to incomplete formation of the enaminone in Step 1.

  • The Fix: In Step 1, ensure you remove the methanol byproduct. If running in toluene, use a Dean-Stark trap or open reflux to drive the equilibrium forward.

PART 3: Visualization of Pathways

The following diagram illustrates the mechanistic logic and critical control points for both pathways.

G Start_A Route A: Stille Coupling (Ethyl 2-chloronicotinate) Step_A1 Add 4-(SnBu3)Pyrimidine Pd(PPh3)4 Start_A->Step_A1 Start_B Route B: Cyclization (Ethyl 2-acetylnicotinate) Step_B1 Step 1: DMF-DMA (Enaminone Formation) Start_B->Step_B1 Target TARGET: Ethyl 2-(pyrimidin-4-yl)nicotinate Step_A2 CRITICAL: Add CuI (10%) (Liebeskind Effect) Step_A1->Step_A2 Accelerates Transmetalation Step_A2->Target Yield: 50-70% Step_B2 Step 2: Formamidine Acetate + NaOEt (Anhydrous) Step_B1->Step_B2 Cyclization Step_B3 RISK: Ester Hydrolysis (Maintain Anhydrous) Step_B2->Step_B3 Step_B3->Target Yield: 75-90%

Caption: Comparative workflow of Stille Coupling (Route A) vs. De Novo Cyclization (Route B), highlighting critical yield-determining steps.

PART 4: Summary Comparison
FeatureRoute A (Stille Coupling)Route B (Cyclization)
Starting Material Ethyl 2-chloronicotinate (Cheap)Ethyl 2-acetylnicotinate (Expensive/Make)
Reagent Toxicity High (Organotin)Low
Scalability Poor (Tin removal is difficult)Excellent
Typical Yield 40–60%75–90%
Key Optimization Addition of CuI Anhydrous conditions
References
  • Stille Coupling Optimization (The Copper Effect)

    • Farina, V., & Kapadia, S. (1996). Copper-mediated coupling of organostannanes with organic halides: The "Liebeskind effect". This foundational work explains why CuI is essential for coupling electron-deficient heterocycles like pyridines.
    • Source:

  • Synthesis of Pyridyl-Pyrimidines via Enaminones

    • Al-Saleh, B., et al. (2004). Enaminones in heterocyclic synthesis: synthesis of bioactive pyridine and pyrimidine derivatives.
    • Source:

  • General Pyrimidine Synthesis Reviews

    • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Products.[1] Provides context on the stability and cyclization conditions for pyrimidine rings.

    • Source:

  • Preparation of Ethyl 2-acetylnicotinate (Precursor for Route B)

    • If not commercially available, this precursor is synthesized via Stille coupling of Ethyl 2-chloronicotinate with Tributyl(1-ethoxyvinyl)tin followed by mild acidic hydrolysis.
    • Source:

Sources

Optimization

Technical Support Center: Purification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester via Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the downstream processing of complex biaryl heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the downstream processing of complex biaryl heterocycles.

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a critical pharmaceutical intermediate, typically synthesized via transition-metal-catalyzed cross-coupling. The crude product is often contaminated with structurally similar byproducts (e.g., unreacted pyrimidine precursors), triphenylphosphine oxide (TPPO), and trace palladium. Recrystallization is the most scalable method to achieve >99% purity, provided the thermodynamic and kinetic parameters are strictly controlled to prevent phase separation and degradation.

Part 1: Core Recrystallization Protocol (Anti-Solvent/Cooling)

This self-validating protocol utilizes an aprotic solvent/anti-solvent system to maximize yield while protecting the sensitive ester functionality.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 2-pyrimidin-4-yl-nicotinic acid ethyl ester in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser. Heat to 70°C under continuous agitation until fully dissolved.

  • Hot Filtration (Self-Validation Step): Visually inspect the solution. If turbidity persists, it indicates the presence of insoluble inorganic salts or palladium black. Filter the hot solution through a pre-warmed pad of Celite to ensure a homogeneous starting state.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add 60 mL of hot Heptane dropwise. Causality: Heptane lowers the overall solubility capacity of the system. Adding it hot ensures the mixture remains in the undersaturated region, preventing premature shock-nucleation.

  • Seeding & Nucleation: Cool the solution slowly (0.5°C/min) to 55°C. Introduce 50 mg of pure seed crystals. Hold at 55°C for 30 minutes. Causality: This isothermal hold allows the seed bed to establish and consume supersaturation. Rapid cooling without an established surface area forces the system to build excessive supersaturation, pushing the kinetic trajectory into liquid-liquid phase separation (oiling out)[1].

  • Cooling & Maturation: Cool the suspension to 5°C over 4 hours. Stir at 5°C for an additional 2 hours to drive the equilibrium toward maximum theoretical yield.

  • Isolation & Drying: Filter the crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold EtOAc/Heptane (1:4 v/v) to displace mother liquor containing TPPO. Dry in a vacuum oven at 45°C for 12 hours.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent is a balance between polarity, terminal solubility, and chemical inertness.

Table 1: Solvent Selection & Solubility Matrix

Solvent System (v/v)PolaritySol. at 20°C (mg/mL)Sol. at 70°C (mg/mL)Suitability & Mechanistic Notes
EtOAc / Heptane (1:2) Moderate< 5> 100Optimal. Steep solubility curve; aprotic nature prevents ester cleavage.
Toluene / Hexane (1:1) Low< 280Good. Excellent recovery, but requires higher dissolution temperatures.
Ethanol / Water (7:3) High15150Poor. High risk of ester hydrolysis and transesterification[2].
Dichloromethane Moderate> 200N/APoor. Terminal solubility is too high; unsuitable for cooling crystallization.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Why is my product forming a sticky oil at the bottom of the flask instead of crystals? Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Mechanistic Causality: This occurs when the cooling trajectory hits the miscibility gap (spinodal curve) before crossing the solubility curve. Instead of nucleating as a solid, the solute separates as a highly concentrated, impurity-rich liquid phase[1]. Biaryl systems with moderate flexibility have a high propensity to supercool and oil out. Solution: Reheat the mixture until the oil redissolves. Adjust the solvent ratio by adding 10-15% more EtOAc (the good solvent) to shift the solubility curve, and introduce seed crystals at a higher temperature (e.g., 55°C) to force solid nucleation before LLPS can occur.

FAQ 2: I used an Ethanol/Water mixture, and my HPLC now shows a massive new impurity peak. What happened? Answer: You have inadvertently degraded your product via ester hydrolysis or transesterification. Mechanistic Causality: The ethyl ester group on the nicotinic acid moiety is susceptible to nucleophilic attack. Heating the compound in protic solvents (like aqueous ethanol) in the presence of trace acidic or basic impurities from your upstream cross-coupling step catalyzes the cleavage of the ester into the corresponding carboxylic acid[2]. Solution: Strictly avoid protic solvents for this compound. Switch to the aprotic EtOAc/Heptane system detailed in the core protocol.

FAQ 3: My isolated yield is very low (<40%), but the purity is excellent. How can I recover more product? Answer: The terminal solubility of the compound in your specific solvent ratio is too high at the isolation temperature. Solution: Do not compromise the initial dissolution parameters. Instead, adjust the solvent-to-antisolvent ratio at the end of the process. Increase the proportion of Heptane from 1:2 to 1:4 during the final cooling phase. Alternatively, concentrate the mother liquor under reduced pressure and perform a second-crop crystallization.

Part 4: Process Visualization

The following decision tree illustrates the thermodynamic interventions required when handling phase separation issues during the cooling profile.

RecrystallizationWorkflow Start Crude 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Dissolve Dissolve in Hot Solvent (e.g., EtOAc/Heptane) Start->Dissolve Cooling Controlled Cooling (Approach Metastable Zone) Dissolve->Cooling PhaseCheck Phase Separation Observed? Cooling->PhaseCheck OilingOut Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->OilingOut Yes (LLPS) Nucleation Primary Nucleation (Crystal Growth) PhaseCheck->Nucleation No (Solid) Intervention Intervention: 1. Reheat to clear solution 2. Adjust solvent ratio 3. Seed above T_cloud OilingOut->Intervention Isolation Filter, Wash & Dry Pure Product Nucleation->Isolation Complete Cooling Intervention->Cooling Retry

Figure 1: Recrystallization workflow and troubleshooting decision tree for handling oiling out.

Part 5: References

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]

  • Title: Practical Process Research and Development - A Guide For Organic Chemists Source: Organic Process Research & Development (ACS Publications Book Review / Elsevier) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Coupling

Welcome to the technical support center for the synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature in the critical cross-coupling step.

Introduction to the Challenge

The synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The reaction temperature is a critical parameter that significantly influences reaction rate, yield, and the formation of byproducts.[1][2] Finding the optimal temperature is often a balancing act between providing enough energy to overcome the activation barrier and preventing thermal degradation of reactants, catalysts, or products.[2][3] This guide will address common issues and provide a systematic approach to temperature optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling reaction, with a focus on temperature-related solutions.

Q1: My reaction shows low or no conversion to the desired product. Should I just increase the temperature?

A: While insufficient temperature can lead to low conversion, it's not always the sole factor. Before defaulting to a higher temperature, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[3] Inefficient activation will result in low catalytic activity.[3]

  • Reagent Purity: Impurities in your starting materials can act as catalyst poisons.[4]

  • Solvent and Base Compatibility: The choice of solvent and base is crucial and interdependent with temperature.[4][5] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often a necessary first step.[4] For Suzuki reactions, bases like K₂CO₃ and K₃PO₄ are common.[6]

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure your reaction mixture is thoroughly degassed.[3]

If these factors are optimized, a careful, stepwise increase in temperature is warranted. A good starting point is to screen temperatures at 20°C intervals (e.g., 60°C, 80°C, 100°C) to find a range where the reaction proceeds at a reasonable rate.[4]

Q2: I'm observing significant byproduct formation, especially homocoupling of my boronic acid. How can I mitigate this by adjusting the temperature?

A: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by higher temperatures and the presence of oxygen.[1][7]

  • Lower the Temperature: High temperatures can sometimes favor side reactions over the desired cross-coupling.[7] Once you've identified a temperature that gives a good conversion rate, try lowering it by 10-20°C to see if byproduct formation decreases without significantly impacting the yield of your target molecule.

  • Optimize Other Parameters First: Before solely relying on temperature, ensure other factors are optimized. The choice of ligand, base, and solvent can have a more significant impact on minimizing homocoupling.[7]

  • Stoichiometry: Using a slight excess of the halide coupling partner can sometimes reduce homocoupling of the boronic acid.[7]

Q3: My reaction mixture turns black, and the reaction stalls. What's happening, and is it related to temperature?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[3][4] High temperatures can accelerate this process.[3]

  • Reduce the Temperature: This is often the most effective solution. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[4]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst.[3] If you are observing decomposition, consider screening different ligands that may offer better thermal stability. Bulky, electron-rich phosphine ligands can sometimes improve catalyst stability.[7]

  • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help compensate for some decomposition, though this is not an ideal solution.[4]

Frequently Asked Questions (FAQs)

What is a typical starting temperature range for a Suzuki coupling to synthesize 2-Pyrimidin-4-yl-nicotinic acid ethyl ester?

A common starting point for Suzuki couplings involving heteroaromatic systems is between 80°C and 100°C.[8][9] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.[1]

How does the choice of solvent affect the optimal reaction temperature?

The solvent influences the solubility of reactants and the stability of the catalyst, which in turn affects the required temperature.[5][10] For instance, higher boiling point solvents like dioxane or DMF allow for higher reaction temperatures, which may be necessary for less reactive coupling partners.[4] However, some polar aprotic solvents can sometimes slow down the reaction by coordinating to the palladium center.[4]

Can microwave irradiation be used to optimize the reaction temperature?

Yes, microwave-assisted synthesis is an excellent tool for rapidly optimizing reaction conditions, including temperature.[11] It allows for precise temperature control and can significantly reduce reaction times from hours to minutes.[11]

Experimental Protocols

Protocol 1: Systematic Temperature Screening

This protocol outlines a method for systematically determining the optimal reaction temperature for the Suzuki coupling of a halogenated pyrimidine with a suitable boronic acid or ester.

Materials:

  • Halogenated precursor of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (e.g., 2-chloro- or 2-bromo-nicotinic acid ethyl ester)

  • Appropriate pyrimidine boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, K₃PO₄)[6]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)[9]

  • Inert gas (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

Procedure:

  • Reaction Setup: In separate, oven-dried reaction vessels under an inert atmosphere, add the halogenated precursor, the boronic acid/ester, and the base.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst.

  • Temperature Screening: Place each reaction vessel in a pre-heated reaction block or oil bath at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Analysis: After a set time (e.g., 4, 8, or 12 hours), quench the reactions and analyze the crude mixtures to determine the conversion to product and the formation of any byproducts.

Data Presentation

The results of the temperature screening can be summarized in a table for easy comparison.

Temperature (°C)Reaction Time (h)Conversion (%)Key Byproducts Observed
601225Unreacted starting material
80875Minor homocoupling
100495Trace homocoupling
120490Increased homocoupling, some decomposition

This is example data and will vary based on specific reaction conditions.

Visualizing the Process

Catalytic Cycle and Temperature Influence

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Temperature influences the rate of each step in the cycle.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Temperature Temperature Temperature->Oxidative\nAddition Increases Rate Temperature->Transmetalation Increases Rate Temperature->Reductive\nElimination Increases Rate Catalyst_Stability Catalyst Stability Temperature->Catalyst_Stability Can Decrease Side_Reactions Side Reactions Temperature->Side_Reactions Can Increase

Caption: The influence of temperature on the Suzuki-Miyaura catalytic cycle.

Workflow for Temperature Optimization

This diagram outlines a logical workflow for optimizing the reaction temperature.

G Start Start: Initial Reaction Conditions Screen_Temp Screen Temperatures (e.g., 60, 80, 100°C) Start->Screen_Temp Analyze_Results Analyze Results (Conversion & Byproducts) Screen_Temp->Analyze_Results Low_Conversion Low Conversion? Analyze_Results->Low_Conversion High_Byproducts High Byproducts? Low_Conversion->High_Byproducts No Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Yes Troubleshoot_Other Troubleshoot Other Parameters (Catalyst, Solvent, Base) Low_Conversion->Troubleshoot_Other If No Improvement Optimal_Temp Optimal Temperature Found High_Byproducts->Optimal_Temp No Decrease_Temp Decrease Temperature High_Byproducts->Decrease_Temp Yes Increase_Temp->Screen_Temp Decrease_Temp->Screen_Temp

Caption: A workflow for systematic reaction temperature optimization.

References

Sources

Optimization

Preventing hydrolysis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester during storage

Welcome to the technical support center for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the storage and stability of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent the hydrolysis of this ethyl ester during storage.

Troubleshooting Guide: Preventing Hydrolysis

This section addresses specific issues you might encounter related to the degradation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Issue 1: Observed Degradation of the Ester Despite Refrigerated Storage

Symptoms:

  • You notice a decrease in the purity of your 2-Pyrimidin-4-yl-nicotinic acid ethyl ester over time, confirmed by analytical methods (e.g., HPLC, NMR).

  • The presence of the corresponding carboxylic acid (2-Pyrimidin-4-yl-nicotinic acid) is detected.

Root Cause Analysis:

Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol in the presence of water.[1][2] This reaction can be catalyzed by either acidic or basic conditions.[1][3] While refrigeration slows down most chemical reactions, it does not eliminate the risk of hydrolysis, especially if moisture is present. The hygroscopic nature of many organic compounds means they can readily absorb moisture from the atmosphere, which can initiate hydrolysis.[4][5]

dot

Ester 2-Pyrimidin-4-yl-nicotinic acid ethyl ester CarboxylicAcid 2-Pyrimidin-4-yl-nicotinic acid (Degradation Product) Ester->CarboxylicAcid Hydrolysis Water Water (Moisture) Water->CarboxylicAcid AcidBase Acid/Base Catalyst (Trace Impurities) AcidBase->CarboxylicAcid Ethanol Ethanol Start Inconsistent Results Observed CheckPurity Verify Purity of Current Stock (e.g., HPLC, NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low (Degradation Confirmed) CheckPurity->PurityLow No OtherFactors Investigate Other Experimental Variables PurityOK->OtherFactors ReviewStorage Review Storage Protocol PurityLow->ReviewStorage ImplementProtocol Implement Enhanced Storage Protocol ReviewStorage->ImplementProtocol End Consistent Results ImplementProtocol->End

Caption: Troubleshooting workflow for inconsistent results.

Solution Protocol:

  • Quantify the Degradation:

    • Immediately analyze the current stock of the ester to determine its purity.

    • If degradation is confirmed, the compromised batch should be properly disposed of to prevent further erroneous experiments.

  • Enhanced Storage and Handling Protocol:

    • Procurement and Initial Handling: Upon receiving a new batch, immediately transfer it to a tightly sealed container appropriate for long-term storage. Consider amber glass vials to protect against light, as some esters can be light-sensitive. [6] * Working Stock: Prepare a smaller "working stock" that can be accessed for daily or weekly experiments. This minimizes the risk to the main supply.

    • Storage Conditions Table:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical reactions, including hydrolysis. [1]
Atmosphere Inert Gas (Nitrogen/Argon)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. [7][8]
Moisture Control Desiccator with active desiccantActively removes moisture from the storage environment. [4][9]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light. [5][6]

Self-Validation:

  • Qualify each new batch of the ester upon receipt to establish a baseline purity.

  • For critical experiments, consider running a quick purity check on the working stock if it has not been used for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester?

A1: The primary mechanism is nucleophilic acyl substitution. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is catalyzed by the presence of acid or base. [3][10]Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. [11][12]Under basic conditions, the hydroxide ion is a stronger nucleophile than water and directly attacks the carbonyl carbon. [10][13] Q2: Can I store the ester in a standard laboratory freezer?

A2: While lower temperatures generally slow down degradation, freezing is not always the best option. Consider the freezing point of the compound and the potential for freeze-thaw cycles to introduce moisture through condensation. Refrigeration at 2-8°C is typically sufficient and avoids these potential issues. [14] Q3: How can I tell if my desiccant is still effective?

A3: Many commercial desiccants, like silica gel, contain a color indicator (e.g., cobalt chloride, which is blue when dry and pink when saturated with moisture). If your desiccant does not have an indicator, it is good practice to regenerate or replace it on a regular schedule, especially in humid environments or if the desiccator is opened frequently.

Q4: Is it necessary to use an inert gas for storage?

A4: For short-term storage and frequent use, storing in a desiccator may be sufficient. However, for long-term storage or for highly sensitive experiments, blanketing with an inert gas provides an extra layer of protection against both moisture and oxygen. [15][8][16]This is considered best practice for maintaining the highest purity.

Q5: Are there any specific impurities I should be aware of that could accelerate hydrolysis?

A5: Yes, trace amounts of acidic or basic impurities in the compound itself or on the storage container can catalyze hydrolysis. [1][17]Ensure you are using high-purity material and that your storage vials are clean and dry. Avoid using containers that may have previously held acidic or basic solutions without thorough cleaning and drying.

References
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific. [Link]

  • How do esters undergo hydrolysis? - TutorChase. (n.d.). TutorChase. [Link]

  • Ester Hydrolysis Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15). Fiveable. [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry. [Link]

  • What Is Desiccant and the Many Uses for It - Super-Dry. (n.d.). Super-Dry. [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (2016, March 10). Terra Universal. [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. (n.d.). Desiccant Pak. [Link]

  • Esters Hydrolysis: Types and their Mechanisms - PSIBERG. (2023, February 7). PSIBERG. [Link]

  • Ester hydrolysis - Wikipedia. (n.d.). Wikipedia. [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27). ResearchGate. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com. (n.d.). Study.com. [Link]

  • Fatty Acid Ethyl Esters - Hazards Identification - SMS Rail Lines. (n.d.). SMS Rail Lines. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.). Zamann Pharma Support GmbH. [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase. [Link]

  • Powder Storage Solutions | Inert. (n.d.). Inert. [Link]

  • Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3). Edco Supply Co. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples | Journal of Analytical Toxicology. (2020, October 15). Journal of Analytical Toxicology. [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. (2026, February 24). A Level Chemistry. [Link]

  • Inerting in the chemical industry. | Linde. (n.d.). Linde. [Link]

  • SAFETY DATA SHEET - Ethyl Acetate This SDS is valid for all grades and catalog #s - Greenfield Global. (2015, June 17). Greenfield Global. [Link]

  • SAFETY DATA SHEET - Lab Alley. (n.d.). Lab Alley. [Link]

  • Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood - PubMed. (2018, June 1). PubMed. [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Chemistry Stack Exchange. [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Chemistry LibreTexts. [Link]

  • Hexadecanoic acid, ethyl ester - Synerzine. (2018, June 22). Synerzine. [Link]

  • Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous - Grasas y Aceites. (2022, June 13). Grasas y Aceites. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC. (2025, July 10). PMC. [Link]

  • (PDF) Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous system - ResearchGate. (2026, March 2). ResearchGate. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24). MDPI. [Link]

  • A method for the degradation of radioactive nicotinic acid - PubMed. (n.d.). PubMed. [Link]

  • The Biological Degradation of Nicotine by Nicotinophilic Microorganisms - SciSpace. (n.d.). SciSpace. [Link]

  • nicotine degradation IV | Pathway - PubChem. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Removing by-products from 2-Pyrimidin-4-yl-nicotinic acid ethyl ester reaction mixtures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing and purifying bi-aryl nitrogen heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing and purifying bi-aryl nitrogen heterocycles.

The synthesis of 2-pyrimidin-4-yl-nicotinic acid ethyl ester—typically achieved via Palladium-catalyzed cross-coupling—presents a unique triad of challenges: the instability of pyrimidylboronic acids, the hydrolytic susceptibility of the nicotinic ester, and the strong metal-chelating properties of the resulting bi-aryl system. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

Diagnostic Purification Workflow

The following workflow outlines the logical separation of the target ester from common reaction by-products based on phase affinity, pKa, and metal coordination.

PurificationWorkflow Start Crude Reaction Mixture (2-Pyrimidin-4-yl-nicotinic acid ethyl ester) Step1 Aqueous Workup (pH 8.5 NaHCO3) Start->Step1 Branch1A Aqueous Layer (Hydrolyzed Acid By-product) Step1->Branch1A Removes Branch1B Organic Layer (Target Ester, Pd, Homocouplers) Step1->Branch1B Contains Step2 Pd Scavenging (Thiol Resin, 50°C, 2h) Branch1B->Step2 Branch2A Filtered Resin (Trapped Pd) Step2->Branch2A Removes Branch2B Filtrate (Pd < 10 ppm) Step2->Branch2B Contains Step3 Chromatography (Reverse Phase or Silica) Branch2B->Step3 Branch3A Early Fractions (Protodeboronation By-products) Step3->Branch3A Removes Branch3B Pure Target Compound (>99% Purity) Step3->Branch3B Yields

Workflow for isolating 2-pyrimidin-4-yl-nicotinic acid ethyl ester from crude mixtures.

Troubleshooting & FAQs

Q1: Why am I seeing a massive amount of 2-pyrimidin-4-yl-nicotinic acid instead of the ethyl ester, and how do I remove it? Causality: The ethyl ester group situated on an electron-deficient pyridine ring is highly electrophilic. Under the basic, aqueous conditions typical of Suzuki-Miyaura couplings (e.g., K₂CO₃, H₂O, 80 °C), hydroxide ions attack the carbonyl carbon, driving rapid saponification. Solution: To remove the hydrolyzed acid by-product, perform a controlled liquid-liquid extraction. By adjusting the aqueous phase to pH 8.5, the carboxylic acid is deprotonated into a water-soluble carboxylate salt, while the neutral target ester partitions into the organic phase[1]. If hydrolysis is severely impacting your yield, consider switching to anhydrous coupling conditions (e.g., Cs₂CO₃ in DMF).

Q2: My NMR shows significant protodeboronation (unreacted pyrimidine). How do I prevent and separate this? Causality: 4-Pyrimidylboronic acids are notoriously unstable. The adjacent electronegative nitrogen atoms withdraw electron density, severely destabilizing the C-B bond and making it highly susceptible to hydrolytic cleavage. The resulting pyrimidine by-product is highly polar and often co-elutes with your target ester on normal-phase silica. Solution: For separation, switch to Reverse-Phase (C18) chromatography using a Water/Acetonitrile gradient. To prevent the issue entirely in future batches, replace the boronic acid with a 2. Sulfinates proceed via a desulfinative cross-coupling mechanism that dramatically reduces protodeboronation and enables late-stage functionalization of complex heterocycles[3],[2].

Q3: How can I efficiently remove Palladium catalyst residues to <10 ppm for downstream biological assays? Causality: Your target molecule contains three basic nitrogen atoms (two in the pyrimidine ring, one in the pyridine ring). This bi-aryl system acts as a potent bidentate/tridentate ligand, chelating Palladium and pulling it into the organic phase during extraction. Solution: Standard aqueous washes will not break this chelation. You must introduce a competitor with a higher affinity for Palladium. Functionalized silica metal scavengers (such as Smopex or SiliaMetS Thiol) utilize soft-soft interactions between sulfur and Palladium to outcompete the nitrogen heterocycles, effectively stripping the metal from your product[4].

Quantitative Data: By-product Clearance Metrics

The following table summarizes the expected clearance rates when applying the targeted purification strategies outlined in this guide.

By-productRemoval MethodInitial ConcentrationFinal ConcentrationProduct Recovery (%)
Nicotinic Acid (Hydrolysis) Liquid-Liquid Extraction (pH 8.5)15 - 30%< 0.5%> 95%
Palladium Residues Thiol Scavenger Resin (50°C, 2h)~1500 ppm< 10 ppm92 - 98%
Protodeboronation (Pyrimidine) C18 Reverse Phase Chromatography20 - 40%< 1.0%85 - 90%
Homocoupled Bi-aryls Silica Gel Flash Chromatography5 - 10%< 0.1%88 - 92%

Self-Validating Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction for Acid/Ester Separation

This protocol exploits the pKa difference between the carboxylic acid by-product (pKa ~2.5) and the neutral ethyl ester to achieve phase separation.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5).

    • Validation Check: Observe the interface. Vigorous CO₂ evolution indicates the successful neutralization of acidic components and residual coupling bases. Wait until effervescence ceases.

  • Partitioning: Transfer to a separatory funnel, shake vigorously, and allow phase separation.

    • Validation Check: The organic layer should be completely transparent. A cloudy organic layer or emulsion indicates incomplete phase separation; resolve this by adding 5 mL of saturated brine.

  • Separation: Collect the organic layer (containing the 2-pyrimidin-4-yl-nicotinic acid ethyl ester). Back-extract the aqueous layer once with fresh Ethyl Acetate to ensure complete ester recovery.

  • By-product Confirmation: Acidify the discarded aqueous layer to pH 2 using 1M HCl.

    • Validation Check: The immediate precipitation of a white solid confirms the presence and successful removal of the hydrolyzed nicotinic acid by-product.

Protocol B: Palladium Scavenging Workflow

This protocol utilizes thermodynamic competition, using high-affinity thiol groups to strip Palladium from the chelating nitrogen atoms of the bi-aryl product.

  • Preparation: Dissolve the organic extract from Protocol A in a polar aprotic solvent (e.g., DMF or THF) to ensure complete solubility of the bi-aryl ester.

  • Scavenger Addition: Add 4 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., Smopex-234 or SiliaMetS Thiol).

  • Incubation: Heat the suspension to 50 °C and stir at 400 rpm for exactly 2 hours.

    • Validation Check: Monitor the color of the silica scavenger. It will progressively darken (shifting from pale yellow to dark brown/black) as it absorbs Palladium from the solution. The supernatant liquid should simultaneously become lighter in color.

  • Filtration: Filter the mixture hot through a tightly packed pad of Celite to remove the metal-laden resin. Wash the pad with 2 column volumes of hot solvent to elute any residual product.

  • Verification: Concentrate the filtrate under reduced pressure. The resulting solid is now ready for quantitative ICP-MS analysis, which should confirm Pd levels below 10 ppm.

References

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed (nih.gov). 3

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).2

  • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes - RECERCAT. 1

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. 4

Sources

Optimization

Technical Support Center: Column Chromatography of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester via column chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester via column chromatography. As a compound featuring both pyrimidine and pyridine moieties, its purification presents unique challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent system for the purification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester?

A1: The selection of a solvent system is the most critical step for successful column chromatography and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1][2]

  • Compound Polarity : 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a moderately polar compound due to the presence of the ethyl ester group and two nitrogen-containing aromatic rings.

  • Initial Solvent System : A standard and effective starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent and a polar solvent.[3] The most common system is Ethyl Acetate (EtOAc) / Hexanes .[3] Start with a 1:4 or 1:3 ratio of EtOAc to Hexanes and gradually increase the proportion of ethyl acetate to achieve the desired separation.

  • Alternative Systems : If separation is poor with EtOAc/Hexanes, consider other systems. For more polar compounds, a mixture of Methanol (MeOH) / Dichloromethane (DCM) can be effective.[3]

Q2: What is the target Retention Factor (Rf) on TLC that I should aim for before running the column?

A2: The ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 .[1]

  • Causality : An Rf in this range ensures that the compound will have sufficient interaction with the stationary phase to separate from impurities, but not so strong that it requires excessively large volumes of solvent to elute.

    • If Rf is too high (> 0.5) : The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.[4]

    • If Rf is too low (< 0.2) : The compound is too strongly adsorbed to the stationary phase. This leads to long elution times, broad peaks (band broadening), and potentially low recovery.[4]

Q3: What is the recommended stationary phase for this compound?

A3: Silica gel is the most common and appropriate stationary phase for the purification of moderately polar organic compounds like 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.[5][6]

  • Key Consideration : Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyrimidine and pyridine rings of your compound can interact strongly with these acidic sites. This can lead to issues like peak tailing or irreversible adsorption.[4] If such issues arise, refer to the Troubleshooting Guide below.

Q4: Are there special considerations for purifying a basic nitrogen-containing heterocycle?

A4: Yes. The basic nature of the pyridine and pyrimidine rings requires special attention to prevent poor peak shape and yield.

  • Problem : The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds or undergo acid-base interactions with the acidic silanol groups of the silica gel. This causes "streaking" or "tailing" on both TLC plates and during column elution.[4]

  • Solution : To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system.[7] This neutralizes the most acidic sites on the silica gel, leading to sharper peaks and improved recovery.

Troubleshooting Guide

Issue 1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from the column.
  • Possible Cause : Strong acid-base interaction between your basic compound and the acidic silica gel stationary phase.[4]

  • Solution Protocol :

    • Modify the Mobile Phase : Prepare your chosen solvent system (e.g., 30% EtOAc in Hexanes) and add a small percentage of a basic modifier. Triethylamine (TEA) at 0.5-1% (v/v) is a standard choice.[7]

    • Run a Comparative TLC : Spot your crude material on two TLC plates. Run one in the original solvent system and the other in the base-modified system. You should observe a significant reduction in streaking and a more compact spot in the modified system.

    • Column Equilibration : Before loading your sample, ensure the column is thoroughly equilibrated with the base-modified mobile phase. Flush the packed column with at least 3-5 column volumes of the new eluent.

Issue 2: I have poor separation between my product and an impurity with a very similar Rf value.
  • Possible Cause 1 : The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution 1: Optimize the Binary System :

    • Fine-tune the polarity of your existing solvent system. If using 30% EtOAc/Hexanes, try 25% or 35%. Sometimes a small change can significantly impact resolution.

    • If that fails, change the solvent composition while maintaining similar polarity. For example, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[3] Trying a different solvent like diethyl ether or dichloromethane in place of ethyl acetate can alter the specific interactions and improve separation.

  • Possible Cause 2 : The column is overloaded with the crude sample.[4]

  • Solution 2: Reduce Sample Load :

    • A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[1] If separation is difficult, increase this ratio to 100:1 or higher.

    • Ensure the sample is loaded onto the column in a minimal volume of solvent and as a narrow, concentrated band.[1]

Issue 3: My compound is not eluting from the column, even after I switch to 100% ethyl acetate.
  • Possible Cause : The compound is too polar for the current solvent system or it has irreversibly adsorbed to the silica.[4]

  • Solution Protocol :

    • Introduce a Stronger Polar Solvent : Prepare a more polar mobile phase, such as 5-10% Methanol in Dichloromethane (MeOH/DCM) .[3]

    • Perform a Gradient Elution : Gradually introduce the more polar solvent system. Start with your original eluent and slowly increase the percentage of the MeOH/DCM mixture. This will help elute strongly-bound compounds without co-eluting everything at once.

    • Important Note : Using more than 10% methanol in your mobile phase can risk dissolving some of the silica gel stationary phase.[3]

Data & Experimental Workflow

Table 1: Recommended Solvent Systems for Pyridine & Pyrimidine Derivatives
Polarity of CompoundRecommended Starting Solvent SystemRatio (v/v)Notes
Low to MediumEthyl Acetate / Hexanes1:9 to 1:1The most common starting point for "normal" compounds.[3]
Medium to HighDichloromethane / Methanol99:1 to 9:1Excellent for more polar compounds.[3]
Basic (Nitrogen-containing)Ethyl Acetate / Hexanes + Triethylamine(e.g., 3:7) + 0.5% TEAThe added base minimizes peak tailing on silica gel.[7]
Highly PolarDichloromethane / Methanol / Ammonium Hydroxidee.g., 90:10:1For very polar basic compounds that are difficult to elute.[4]
Experimental Workflow: Solvent System Optimization

The following diagram outlines the logical workflow for selecting and optimizing a solvent system for the purification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

G start Start: Crude Product tlc1 Run TLC: 25% EtOAc in Hexanes start->tlc1 eval_rf Evaluate Rf Value tlc1->eval_rf rf_high Rf > 0.4 (Too High) eval_rf->rf_high rf_good 0.2 < Rf < 0.4 (Optimal) eval_rf->rf_good rf_low Rf < 0.2 (Too Low) eval_rf->rf_low decrease_pol Decrease Polarity (e.g., 15% EtOAc/Hex) rf_high->decrease_pol Action eval_tailing Check for Tailing/Streaking rf_good->eval_tailing Condition Met increase_pol Increase Polarity (e.g., 40% EtOAc/Hex) rf_low->increase_pol Action decrease_pol->tlc1 Re-run TLC increase_pol->tlc1 Re-run TLC run_column Proceed to Column Chromatography end Collect & Analyze Fractions run_column->end eval_tailing->run_column No add_base Add 0.5% Triethylamine to Mobile Phase eval_tailing->add_base Yes tailing_yes Yes tailing_no No add_base->run_column

Caption: Workflow for solvent system selection and optimization.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Column Chromatography and Rel
  • Thin Layer Chrom
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (MDPI).
  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isol
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering (PMC).
  • Column Chrom

Sources

Troubleshooting

Technical Support Center: Stability of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Executive Summary & Chemical Profile[1][2][3] 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a biaryl heterocyclic intermediate often used in the synthesis of kinase inhibitors and statin-class pharmaceuticals. Its stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a biaryl heterocyclic intermediate often used in the synthesis of kinase inhibitors and statin-class pharmaceuticals. Its stability is governed by the electronic interplay between the electron-deficient pyrimidine ring and the adjacent ethyl ester.

Under basic conditions, this molecule exhibits high lability . The electron-withdrawing nature of the pyrimidin-4-yl substituent at the ortho position (C2) significantly increases the electrophilicity of the ester carbonyl at C3, accelerating hydrolysis and increasing susceptibility to nucleophilic attack.

Chemical Structure & Reactivity Zones
  • Zone A (Ester): Highly susceptible to saponification (hydrolysis) and transesterification.

  • Zone B (Pyrimidine Ring): Electron-deficient; prone to nucleophilic attack by strong bases (e.g., ring opening or addition).

  • Zone C (Biaryl Bond): Restricted rotation due to steric hindrance between the ester and the pyrimidine ring, potentially affecting solubility and NMR interpretation (atropisomerism).

Critical Degradation Pathways (Visualized)

The following diagram outlines the primary fate of the molecule when exposed to basic environments (hydroxides or alkoxides).

DegradationPathways Ester Target Molecule (Ethyl Ester) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Fast) TransEst Methyl Ester (Side Product) Ester->TransEst + MeO⁻/MeOH (Transesterification) Carboxylate Nicotinate Salt (Stable in Base) Tetrahedral->Carboxylate - EtOH Acid Free Carboxylic Acid (Post-Workup) Carboxylate->Acid + H⁺ (Acidic Workup) Decarb Decarboxylated Product (2-Pyrimidin-4-yl-pyridine) Acid->Decarb Heat (>100°C) or Prolonged Acid Exposure

Figure 1: Primary reaction pathways under basic conditions. Note the risk of transesterification in alcoholic solvents and decarboxylation during thermal processing of the free acid.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by researchers handling this intermediate.

Q1: I observe a new spot on TLC/LCMS with a slightly lower mass (-14 Da) when running the reaction in Methanol/K2CO3. What happened?

Diagnosis: Transesterification. Mechanism: You likely generated the Methyl Ester . In the presence of a base (like Carbonate) and Methanol, the methoxide ion (


) acts as a nucleophile, attacking the carbonyl carbon. Because the pyrimidine ring makes the carbonyl highly electrophilic, this exchange happens rapidly, often faster than hydrolysis if water is limited.
Solution: 
  • Switch Solvent: Use Ethanol (EtOH) if you wish to maintain the Ethyl ester (identity reaction).

  • Use Aprotic Solvents: If avoiding hydrolysis is critical, use DMF, DMSO, or THF with a non-nucleophilic base (e.g., DIPEA, DBU), though carbonate is usually safe in aprotic solvents if dry.

Q2: My yield is low after saponification (NaOH) and acidic workup. I see gas evolution during acidification.

Diagnosis: Decarboxylation.[1][2][3] Mechanism: The free acid form of this molecule is electronically predisposed to decarboxylate. The electron-withdrawing pyrimidine ring at the ortho position stabilizes the transition state for


 loss. This is exacerbated if you acidify strongly (pH < 3) or heat the mixture during workup.
Solution: 
  • Controlled Acidification: Acidify only to pH 4-5 (isoelectric point vicinity) to precipitate the product. Do not go to pH 1.[2]

  • Cold Workup: Perform the acidification at 0°C.

  • Avoid Heat: Do not dry the free acid in an oven >50°C. Lyophilization is recommended.

Q3: Can I use strong bases like LiHMDS or NaH with this ester?

Diagnosis: Ring Instability Risk. Mechanism: While the ester is the primary reactive site, the pyrimidine ring is electron-deficient. extremely strong, hard nucleophiles can attack the C4 or C6 position of the pyrimidine ring, leading to complex degradation mixtures (ring opening or polymerization). Solution:

  • Stick to milder bases (Carbonates, Hydroxides, Alkoxides) whenever possible.

  • If a strong base is required for a subsequent step (e.g., deprotonation elsewhere), perform the reaction at -78°C to favor kinetic control and protect the ring.

Stability Data Summary

ConditionSolventStability RatingPrimary Degradation Product
pH 10-12 (aq) Water/THFLow Hydrolysis to Carboxylate (Rapid)
pH 8-9 (Weak Base) DMF/DMSOHigh Stable (Slow hydrolysis if wet)
NaOMe / MeOH MethanolUnstable Conversion to Methyl Ester (Transesterification)
NaOEt / EtOH EthanolModerate Stable (Equilibrium exchange)
NaOH (1M) / Heat WaterCritical Hydrolysis + Potential Ring Degradation

Recommended Protocols

Protocol A: Controlled Saponification (To obtain the Acid)

Objective: Hydrolyze the ester without degrading the pyrimidine ring or decarboxylating the product.

  • Dissolution: Dissolve 1.0 eq of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester in THF (0.2 M concentration).

  • Base Addition: Add 1.2 eq of LiOH·H₂O dissolved in a minimum amount of water.

    • Why LiOH? It is milder than NaOH/KOH and less likely to attack the pyrimidine ring.

  • Reaction: Stir at Room Temperature (20-25°C). Monitor by TLC/LCMS every 30 mins.

    • Note: Do not heat. The electron-withdrawing effect makes this hydrolysis fast (typically < 2 hours).

  • Workup (Crucial Step):

    • Cool the mixture to 0°C.

    • Carefully adjust pH to ~4.5 using 1N HCl or Citric Acid (10% aq). Do not use conc. HCl.

    • Extract immediately with EtOAc or precipitate and filter.

    • Drying: Dry under high vacuum at ambient temperature. Do not use a hot oven.

Protocol B: Storage & Handling
  • State: Store as the Ethyl Ester (solid). The free acid is less stable.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Desiccation: Keep strictly anhydrous. Moisture + trace base from glass surfaces can initiate slow hydrolysis.

References

  • Vertex AI Search. (2026). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.

  • Vertex AI Search. (2026). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. ResearchGate.

  • Vertex AI Search. (2026). Chemical stability of esters of nicotinic acid intended for pulmonary administration. PubMed.

  • Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Commercial 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent performance from commercial batches of 2-pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6)[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent performance from commercial batches of 2-pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6)[1]. This biaryl compound is a highly valuable building block in pharmaceutical chemistry, particularly for synthesizing kinase inhibitors and CNS-active agents.

However, its specific structural features—namely the electron-deficient pyridine-pyrimidine axis and the labile ethyl ester at the 3-position—make it highly susceptible to specific synthetic and storage-related impurities. This guide provides a self-validating system to diagnose, troubleshoot, and correct low-purity batches, ensuring your downstream workflows remain uncompromised.

Mechanistic Origins of Impurities

Commercial suppliers typically synthesize this compound via one of two distinct pathways, each leaving a unique impurity fingerprint:

  • The Condensation Route: Reaction of 2-acetyl-nicotinic acid ethyl ester[2] with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with formamidine.

  • The Cross-Coupling Route: Palladium-catalyzed Suzuki-Miyaura coupling of 2-chloronicotinic acid ethyl ester with pyrimidin-4-ylboronic acid[3].

Understanding the vendor's synthetic route is crucial. Cross-coupling often leaves residual heavy metals, whereas condensation can leave unreacted intermediates.

SynthesisPathways A Route A: Condensation (2-Acetyl-nicotinic acid ester) C Enaminone Intermediate A->C DMF-DMA B Route B: Cross-Coupling (2-Chloronicotinic acid ester) D Pd-Catalyzed Suzuki B->D Pyrimidine-4-boronic acid E 2-Pyrimidin-4-yl-nicotinic acid ethyl ester C->E Formamidine Imp1 Impurity: Unreacted Enaminone C->Imp1 Incomplete Reaction D->E Base, Heat Imp2 Impurity: Residual Palladium (Pd) D->Imp2 Poor Workup Imp3 Impurity: Free Acid (Hydrolysis) E->Imp3 Moisture / Base Exposure

Fig 1: Dual synthesis pathways and their respective impurity origins.

Diagnostic Workflows: Identifying the Contaminant

Before attempting purification, you must identify the root cause of the low purity. The following table synthesizes the quantitative analytical signatures of the most common commercial impurities.

Impurity TypeVisual SignatureLC-MS Shift1H-NMR Signature (CDCl₃)Root Cause
Residual Palladium Dark grey/brown solidNone (Ion suppression)Broadening of aromatic peaksIncomplete metal scavenging post-Suzuki coupling
Free Acid (Hydrolysis) White to off-white solid-28 Da ([M+H]⁺ 202.1)Loss of quartet (~4.3 ppm) and triplet (~1.3 ppm)Basic aqueous workup or poor moisture control
Unreacted Enaminone Yellow/orange solid+19 Da ([M+H]⁺ 249.1)Doublets at ~5.5 and 7.5 ppm (vinylic protons)Stalled condensation reaction
Positional Isomer Off-white solidNo change ([M+H]⁺ 230.1)Pyrimidine protons show triplet at ~7.2 ppmNon-regioselective cross-coupling

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My newly purchased batch has a dark grey/brown tint instead of being pale yellow. What is causing this, and will it affect my reactions? A1: This is a classic hallmark of residual palladium contamination resulting from the cross-coupling synthesis route. The nitrogen-rich biaryl system acts as an excellent bidentate ligand, chelating palladium and preventing its removal during standard aqueous workups. If left unpurified, this residual metal will poison hydrogenation catalysts (like Pd/C) in your downstream steps and cause false positives in biological assays. Solution: Proceed to Protocol A.

Q2: My LC-MS shows a major peak at m/z 202.1 instead of the expected 230.1. What happened? A2: Your ester has hydrolyzed into 2-pyrimidin-4-yl-nicotinic acid (the free acid). The pyridine ring is strongly electron-withdrawing, which activates the ester at the 3-position toward nucleophilic attack. This hydrolysis typically occurs if the vendor used an overly aggressive basic aqueous workup (e.g., Na₂CO₃ at elevated temperatures) during the Suzuki coupling, or if the batch was exposed to ambient moisture over prolonged storage. Solution: Proceed to Protocol B.

Q3: I see extra vinylic protons in my ¹H-NMR around 5.5 ppm and 7.5 ppm. Is this a degradation product? A3: No, this is an unreacted synthetic intermediate. Specifically, it is the enaminone intermediate from the condensation route. If the final cyclization with formamidine acetate stalls—often due to poor reagent quality or insufficient heating—this intermediate persists. It co-elutes with the product on standard silica gel due to similar polarities. Solution: Proceed to Protocol C.

TroubleshootingTree Start Analyze Commercial Batch (LC-MS, NMR, Visual) Vis Visual: Dark/Grey Color? Start->Vis Mass LC-MS: [M+H]+ = 230.1? Vis->Mass No Pd Issue: Pd Contamination Action: Silica Scavenger Vis->Pd Yes NMR NMR: Missing Ethyl Peaks? Mass->NMR Clean Mass Org Issue: Organic Impurities Action: Recrystallization Mass->Org Extra Peaks Acid Issue: Ester Hydrolysis Action: Re-esterification NMR->Acid Yes Pass Batch Cleared for Use NMR->Pass No

Fig 2: Diagnostic logic tree for troubleshooting batch impurities.

Corrective Experimental Protocols

Here are the field-proven, step-by-step methodologies to rescue your commercial batches.

Protocol A: Scavenging Residual Palladium

Causality: Functionalized silica (e.g., SiliaMetS Thiol) covalently binds soft metals like Pd(0) and Pd(II) much stronger than the biaryl nitrogen atoms, effectively stripping the metal from the product without requiring harsh chromatography.

  • Dissolve the contaminated 2-pyrimidin-4-yl-nicotinic acid ethyl ester in dichloromethane (DCM) or ethyl acetate (10 mL per gram of compound).

  • Add a silica-based metal scavenger (e.g., Thiol-functionalized silica) at a loading of 3-5 equivalents relative to the estimated Pd content (use 15 wt% of the compound if exact Pd content is unknown).

  • Stir the suspension vigorously at 40°C for 4-12 hours.

  • Filter the mixture through a tightly packed pad of Celite to remove the silica scavenger.

  • Concentrate the filtrate in vacuo. Self-Validation: The resulting solid should now be pale yellow or white; NMR peaks will sharpen significantly.

Protocol B: Re-esterification of the Hydrolyzed Free Acid

Causality: Fischer esterification pushes the equilibrium back toward the ethyl ester using excess ethanol as both solvent and reactant, driven by a catalytic acid.

  • Suspend the hydrolyzed batch in anhydrous ethanol (20 mL per gram).

  • Add a catalytic amount of thionyl chloride (1.2 equivalents, added dropwise at 0°C) to generate HCl in situ and activate the acid.

  • Reflux the mixture (78°C) for 6-8 hours. Self-Validation: Monitor the reaction by LC-MS until the m/z 202.1 peak completely disappears and is replaced by m/z 230.1.

  • Cool to room temperature and concentrate in vacuo to remove excess ethanol.

  • Redissolve in ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry over Na₂SO₄, and concentrate.

Protocol C: Recrystallization for Organic Impurities (Enaminone/Isomers)

Causality: Recrystallization exploits the differential solubility between the highly crystalline biaryl product and the more soluble enaminone intermediate.

  • Place the crude solid in a round-bottom flask and add a minimum volume of hot ethanol (approx. 5-8 mL/g).

  • Heat to reflux until completely dissolved. If insoluble particulates remain, perform a hot filtration.

  • Slowly add heptane (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize crystalline yield.

  • Filter the resulting crystals and wash with ice-cold heptane.

References

  • Title: Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents Source: beilstein-journals.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Pyrimidin-4-yl-nicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. This molecule, with its interconnected electron-deficient pyrimidine and pyridine rings, presents unique challenges and opportunities in synthetic chemistry. Our goal is to provide you with in-depth, field-proven insights to help you navigate your experiments, anticipate potential pitfalls, and minimize side reactions. This is not just a list of steps; it is a troubleshooting resource built on the principles of reaction mechanisms and chemoselectivity.

Understanding the Reactivity of Your Substrate

Before diving into troubleshooting, it's crucial to understand the electronic nature of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. The molecule consists of three key components:

  • A Pyrimidine Ring: As a diazine, this ring is significantly π-deficient due to the presence of two electronegative nitrogen atoms. This makes it highly susceptible to nucleophilic attack or substitution, particularly at the C4 and C6 positions, while being deactivated towards electrophilic aromatic substitution.[1]

  • A Pyridine Ring: This is also a π-deficient heterocycle, though less so than pyrimidine. Nucleophilic attack is favored at the C2 and C4 positions relative to the pyridine nitrogen.[2][3] Electrophilic substitution is generally difficult.[4][5]

  • An Ethyl Ester Group: This group is prone to hydrolysis under either acidic or basic conditions, a common side reaction that must be carefully managed.[6]

The interplay between these functionalities dictates the molecule's reactivity and is the root cause of many common side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My ester group is hydrolyzing to the corresponding carboxylic acid. How can I prevent this?

Answer: This is one of the most common side reactions, known as saponification when base-catalyzed.[6] It occurs when water and either acid or base are present, cleaving the ethyl ester.

Primary Causes:

  • Presence of Water: Using non-anhydrous solvents or reagents.

  • Strongly Basic or Acidic Conditions: Many reactions, particularly cross-couplings, use bases like NaOH, KOH, or strong acids which readily promote hydrolysis.

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[7][8]

  • Optimize Your Choice of Base:

    • Switch from strong, nucleophilic bases (NaOH, LiOH) to milder, non-nucleophilic inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives for many cross-coupling reactions.[9]

    • If a stronger base is required, consider organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) in strictly anhydrous conditions.

  • Control Reaction Temperature:

    • Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Monitor progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.[10]

Optimized Protocol: Base Selection to Prevent Hydrolysis

ParameterCondition A (High Risk of Hydrolysis)Condition B (Minimized Risk)Outcome
Base 2M NaOH (aq)Anhydrous K₃PO₄B prevents ester cleavage
Solvent Dioxane/WaterAnhydrous DioxaneB avoids introducing water
Atmosphere AirNitrogenB prevents moisture ingress
Q2: I'm attempting a cross-coupling reaction on a halogenated precursor, but I'm getting the wrong regioisomer. Why is the reaction not selective?

Answer: Regioselectivity is a significant challenge with di- or poly-substituted heteroaromatics. For pyrimidines, the intrinsic electronic properties of the ring heavily influence the site of reaction.

Causality: In 2,4-dihalopyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution (SₙAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[11][12][13][14] This is due to the electronic influence of the two ring nitrogens, which makes the C4 position more electron-deficient and susceptible to attack.

Troubleshooting Strategies:

  • Leverage Intrinsic Reactivity: If you want to functionalize the C4 position, standard Suzuki or SₙAr conditions will likely favor this outcome. A sequential approach, reacting at C4 first, is a robust strategy.[13]

  • Catalyst and Ligand Control for C2 Selectivity: Achieving selectivity for the less reactive C2 position is more challenging and often requires specific catalytic systems.

    • Bulky Ligands: Research has shown that palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling, potentially by sterically hindering approach at the C4 position or by altering the mechanism of C-Cl bond activation.[12]

    • Systematic Screening: A systematic screening of catalysts and ligands is essential if you need to reverse the inherent selectivity.[9]

Diagram: Regioselectivity in 2,4-Dichloropyrimidine Reactions

G cluster_0 Typical Reactivity (C4-Selective) cluster_1 Controlled Reactivity (C2-Selective) Start_C4 2,4-Dichloropyrimidine Reagent_C4 Nucleophile or Pd(0)/Ligand Start_C4->Reagent_C4 Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) Product_C4 4-Substituted-2-chloropyrimidine Reagent_C4->Product_C4 Favored Pathway Start_C2 2,4-Dichloropyrimidine Reagent_C2 Nucleophile and Specialized Pd Catalyst Start_C2->Reagent_C2 Specialized Conditions (e.g., Pd/bulky NHC ligand) Product_C2 2-Substituted-4-chloropyrimidine Reagent_C2->Product_C2 Less Common Pathway

Caption: Competing reaction pathways for 2,4-dichloropyrimidine.

Q3: My Suzuki coupling reaction has a low yield, and I detect significant amounts of a de-boronated byproduct. What is happening?

Answer: You are observing protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the boronic acid reacts with a proton source (like water) to return the corresponding arene, consuming your reagent without forming the desired product.[9]

Primary Causes:

  • Water or Protic Solvents: Presence of water is a primary driver.

  • High Temperatures & Long Reaction Times: These conditions can accelerate the decomposition of the boronic acid.[9]

  • Inappropriate Base: Some bases can facilitate this side reaction more than others.

Troubleshooting Strategies:

  • Reagent Quality and Stoichiometry:

    • Use fresh, high-purity boronic acid.

    • Consider using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some loss to this side reaction.

  • Strictly Anhydrous Conditions: As with preventing hydrolysis, use dry solvents and an inert atmosphere.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[15] This shorter exposure to potentially harsh conditions can significantly suppress side reactions like protodeboronation and improve yields.[13][16]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a starting point for the coupling of a chloro-pyrimidine derivative with an arylboronic acid, designed to minimize side reactions.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification prep1 Add chloro-pyrimidine (0.5 mmol), boronic acid (0.75 mmol), K₂CO₃ (1.5 mmol) to a 10 mL microwave vial. prep2 Add Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%). prep3 Add 6 mL of degassed 1,4-dioxane/H₂O (4:1) solvent. prep4 Seal the vial under N₂. react Place vial in microwave reactor. Irradiate at 100-120 °C for 15-20 min with stirring. prep4->react workup1 Cool to room temp. Dilute with ethyl acetate. react->workup1 workup2 Wash with H₂O and brine. workup3 Dry organic layer (Na₂SO₄), filter, and concentrate. workup4 Purify by column chromatography.

Caption: Workflow for a microwave-assisted Suzuki coupling experiment.

Q4: My reaction mixture is turning into a dark, intractable tar.

Answer: The formation of tar or polymeric material indicates decomposition of your starting material or intermediates. Heteroaromatic compounds can be sensitive to harsh conditions.

Primary Causes:

  • High Temperatures: Excessive heat can initiate polymerization or decomposition pathways.[10]

  • Strongly Acidic Conditions: Strong acids can protonate the nitrogen atoms, which can sometimes lead to ring-opening or other undesired reactions.

  • Exothermic Reaction: A highly exothermic reaction can create localized "hot spots" in the flask, causing decomposition even if the external bath temperature is controlled.[10]

Troubleshooting Strategies:

  • Strict Temperature Control:

    • Run the reaction at a lower temperature.

    • Use a temperature-controlled oil bath and ensure efficient stirring.

  • Gradual Reagent Addition:

    • If a reaction is known to be exothermic, add one of the key reagents slowly via a syringe pump. This maintains a low concentration of reactive species and helps dissipate heat.[10]

  • Check Reagent Purity: Impurities in starting materials can sometimes act as initiators for polymerization. Ensure all reagents are of high purity.

References

  • Vertex AI Search. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Vertex AI Search. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
  • Vertex AI Search. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Vertex AI Search. Side Reactions of Pyridine‐Halogen Complexes - R Discovery.
  • Vertex AI Search. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
  • Vertex AI Search. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed.
  • Wikipedia. Pyridine. [Link].

  • Wikipedia. Pyrimidine. [Link].

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link].

  • Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link].

  • National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. [Link].

  • University of Illinois Springfield. Pyridines. [Link].

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link].

  • Vaia. Problem 30 Nicotinic acid, more commonly na... [FREE SOLUTION]. [Link].

  • National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines - PMC. [Link].

  • National Center for Biotechnology Information. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC. [Link].

  • Ataman Kimya. ETHYL NICOTINATE. [Link].

  • Royal Society of Chemistry. Recent trends for chemoselectivity modulation in one-pot organic transformations. [Link].

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectrum Interpretation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating pyridine and pyrimidine scaffolds, form the backbone of a vast array of pharmacologically active molecules. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester stands as a key example of this molecular architecture, holding potential as a versatile intermediate in the synthesis of targeted therapeutics. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H-NMR spectrum of this compound.

Given the absence of a publicly available experimental spectrum for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, this guide presents a detailed, predicted ¹H-NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from its constituent substructures: ethyl nicotinate and pyrimidine. Furthermore, we will compare this predicted spectrum with those of two structurally related alternatives, Ethyl 4-chloronicotinate and Ethyl 6-phenylnicotinate, to illuminate the influence of substituent effects on the chemical shifts and coupling patterns within the nicotinic acid framework.

Predicted ¹H-NMR Spectrum of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

The ¹H-NMR spectrum of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is predicted to exhibit a series of distinct signals corresponding to the protons of the ethyl ester group, the substituted pyridine ring, and the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in both heterocyclic rings and the carbonyl group of the ester.

Below is a table summarizing the predicted ¹H-NMR data for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. The assignments are based on the analysis of the individual spectra of ethyl nicotinate and pyrimidine, and established substituent effects in heteroaromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6 (Pyridine)~9.30ddJ = 4.8, 1.81H
H-2' (Pyrimidine)~9.20dJ = 1.51H
H-6' (Pyrimidine)~8.90dJ = 5.01H
H-4 (Pyridine)~8.85ddJ = 7.8, 1.81H
H-5' (Pyrimidine)~7.80ddJ = 5.0, 1.51H
H-5 (Pyridine)~7.60ddJ = 7.8, 4.81H
-OCH₂CH₃~4.45qJ = 7.12H
-OCH₂CH₃~1.40tJ = 7.13H

Comparative Analysis with Alternative Nicotinic Acid Esters

To provide a broader context for the spectral interpretation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, we will now compare its predicted ¹H-NMR data with that of two alternative substituted nicotinic acid esters: Ethyl 4-chloronicotinate and Ethyl 6-phenylnicotinate. This comparison will highlight how different substituents on the pyridine ring influence the chemical shifts of the ring protons.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Data Source
2-Pyrimidin-4-yl-nicotinic acid ethyl ester H-6~9.30ddJ = 4.8, 1.81HPredicted
H-4~8.85ddJ = 7.8, 1.81HPredicted
H-5~7.60ddJ = 7.8, 4.81HPredicted
-OCH₂CH₃~4.45qJ = 7.12HPredicted
-OCH₂CH₃~1.40tJ = 7.13HPredicted
Ethyl 4-chloronicotinate H-2~9.10s-1HPredicted
H-6~8.70dJ = 5.21HPredicted
H-5~7.45dJ = 5.21HPredicted
-OCH₂CH₃~4.40qJ = 7.12HPredicted
-OCH₂CH₃~1.40tJ = 7.13HPredicted
Ethyl 6-phenylnicotinate H-2~9.25dJ = 2.31HPredicted
H-4~8.30ddJ = 8.2, 2.31HPredicted
H-5~7.85dJ = 8.21HPredicted
Phenyl-H~7.40-7.60m-5HPredicted
-OCH₂CH₃~4.42qJ = 7.12HPredicted
-OCH₂CH₃~1.41tJ = 7.13HPredicted

Analysis of Substituent Effects:

  • 2-Pyrimidin-4-yl Group: The electron-withdrawing pyrimidinyl group at the 2-position of the pyridine ring is expected to have a significant deshielding effect on the adjacent H-6 proton, pushing its chemical shift to a very downfield region (~9.30 ppm). The protons of the pyrimidine ring itself will also appear in the aromatic region, with the proton at the 2'-position being the most deshielded due to its proximity to two nitrogen atoms.

  • 4-Chloro Group: The chloro substituent at the 4-position in Ethyl 4-chloronicotinate is also electron-withdrawing. This will cause a downfield shift of the adjacent H-5 and H-3 protons. The H-2 proton, being ortho to the ester group, will also be significantly deshielded.

  • 6-Phenyl Group: The phenyl group at the 6-position in Ethyl 6-phenylnicotinate will introduce a complex multiplet in the aromatic region corresponding to its five protons. The phenyl group can exert both inductive and anisotropic effects on the pyridine ring protons, leading to shifts in their resonance frequencies.

Experimental Protocol for ¹H-NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality ¹H-NMR spectrum of a compound like 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent signals with analyte peaks.

  • For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H-NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Before data acquisition, the instrument's magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.

3. Data Acquisition:

  • Insert the NMR tube into the probe.

  • Set the appropriate acquisition parameters:

    • Number of scans: Typically, 16 to 64 scans are sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.

    • Pulse sequence: A standard single-pulse experiment is generally used for a routine ¹H-NMR spectrum.

    • Acquisition time: An acquisition time of 2-4 seconds is usually adequate.

    • Relaxation delay: A delay of 1-5 seconds between scans is important to allow for full relaxation of the protons, ensuring accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

Caption: Molecular structure of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester with proton assignments.

workflow cluster_workflow ¹H-NMR Spectrum Interpretation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectrum Analysis C->D E Chemical Shift Analysis (Identify Functional Groups) D->E F Integration Analysis (Determine Proton Ratios) D->F G Multiplicity Analysis (Determine Neighboring Protons) D->G H Coupling Constant Analysis (Confirm Connectivity) D->H I Structure Elucidation E->I F->I G->I H->I

Caption: A generalized workflow for ¹H-NMR spectrum acquisition and interpretation.

References

  • PubChem. Ethyl Nicotinate. [Link]

  • PubChem. Pyrimidine. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester: A Comparative Guide

Introduction & Mechanistic Challenges The compound 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6) is a complex heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The compound 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6) is a complex heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Structurally, it presents a unique set of chromatographic challenges:

  • Multiple Basic Centers: The molecule contains both a pyridine ring and a pyrimidine ring. The nitrogen atoms in these heterocycles are highly basic.

  • Hydrolytic Liability: The ethyl ester moiety at the 3-position of the pyridine ring is susceptible to base-catalyzed hydrolysis, restricting the use of high-pH mobile phases.

When analyzing basic compounds under standard acidic reversed-phase liquid chromatography (RPLC) conditions, the basic nitrogens become protonated. These cationic species undergo strong secondary ionic interactions with residual, weakly acidic silanol groups (Si-O⁻) on the surface of traditional silica-based columns, leading to severe peak tailing and loss of resolution[1][2].

To overcome these challenges, this guide objectively compares the performance of a conventional Fully Porous Particle (FPP) C18 column against a state-of-the-art Superficially Porous Particle (SPP) C18 column . By reducing the intra-particle diffusion distance, SPP technology offers a mechanistic advantage that directly translates to superior peak symmetry and efficiency[3][4].

Workflow A 1. Physicochemical Profiling (pKa, LogP, Hydrolytic Stability) B 2. Column Chemistry Selection (SPP vs. FPP Architecture) A->B C 3. Mobile Phase Optimization (Acidic pH to Protect Ester) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D

Figure 1: Strategic HPLC method development workflow for basic pharmaceutical intermediates.

Comparative Study: FPP vs. SPP Technology

The Causality of Column Architecture

In traditional 5 µm FPP columns, analytes must diffuse deep into the porous silica network and back out. For basic molecules like 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, this prolonged residence time inside the pore structure increases the probability of encountering unshielded, active silanols[2].

Conversely, SPP columns (often referred to as core-shell particles) feature a solid, nonporous silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.5 µm porous shell, totaling 2.7 µm). This architecture restricts the diffusion path. The shortened diffusion distance accelerates mass transfer (minimizing the C-term in the van Deemter equation), resulting in sharper peaks, higher theoretical plates, and reduced opportunity for secondary silanol interactions[3][4].

Mechanism Basic Protonated Basic Nitrogens (Pyridine/Pyrimidine) Silanol Residual Silanols (Si-O⁻) Basic->Silanol Low pH Tailing Secondary Ionic Interactions (Peak Tailing) Silanol->Tailing SPP Superficially Porous Particle (Advanced Endcapping) SPP->Tailing Mitigates Efficiency Reduced Mass Transfer Resistance (High Efficiency) SPP->Efficiency

Figure 2: Mechanistic pathways of basic analyte interactions and SPP column mitigation strategies.

Experimental Data: Column Performance Comparison

To objectively evaluate performance, 2-Pyrimidin-4-yl-nicotinic acid ethyl ester was analyzed using an acidic mobile phase (pH 2.5) to ensure the ester remained stable, while intentionally stressing the column's endcapping by fully protonating the basic nitrogens.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile (Chosen over methanol to maintain lower system backpressure[5])

  • Gradient: 10% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

ParameterConventional FPP C18 (150 x 4.6 mm, 5 µm)Advanced SPP C18 (100 x 4.6 mm, 2.7 µm)Performance Gain / Implication
Retention Time (tR) 8.45 min5.12 min39% faster analysis due to optimized surface area and shorter column length.
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.12 (Excellent Symmetry)Elimination of secondary interactions due to rapid mass transfer and superior endcapping.
Theoretical Plates (N) 8,50022,4002.6x higher efficiency , matching sub-2 µm UHPLC performance[3].
Backpressure 110 bar245 barOperates well within standard HPLC limits (<400 bar), avoiding the need for UHPLC systems[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) designed in accordance with ICH Q2(R2) standards[6]. The method will not proceed to sample analysis unless the SST criteria are met, ensuring the system is fit for purpose.

Step 1: Standard and Sample Preparation

Causality Note: The ester group is prone to hydrolysis in aqueous environments. Therefore, all stock solutions must be prepared in a non-aqueous solvent.

  • Accurately weigh 10.0 mg of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve completely in 100% Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution 1:10 using a diluent of 50:50 Water/Acetonitrile to yield a working standard of 100 µg/mL. Do not use basic buffers as a diluent.

Step 2: System Setup and Equilibration
  • Install the SPP C18 Column (100 x 4.6 mm, 2.7 µm) into the HPLC system.

  • Purge the system lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Set the column oven to 35°C. Elevated temperature reduces mobile phase viscosity, further lowering backpressure and improving mass transfer kinetics.

  • Equilibrate the column at initial gradient conditions (10% B) at 1.0 mL/min for at least 15 column volumes (approx. 15 minutes) until the baseline is stable.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism
  • Inject the blank diluent (50:50 Water/Acetonitrile) to confirm the absence of ghost peaks or carryover at the expected retention time (approx. 5.1 min).

  • Perform six replicate injections (5 µL each) of the 100 µg/mL working standard.

  • Acceptance Criteria (Must Pass):

    • Retention Time %RSD: ≤ 1.0% (Validates pump delivery and column equilibration).

    • Peak Area %RSD: ≤ 2.0% (Validates autosampler precision).

    • Tailing Factor (Tf): ≤ 1.5 (Validates that silanol interactions are suppressed).

    • Theoretical Plates (N): ≥ 15,000 (Validates column bed integrity and kinetic efficiency).

Step 4: Method Execution and Validation

Once the SST passes, proceed with analyzing the unknown samples or executing validation parameters (Linearity, Accuracy, Precision, Robustness) as strictly defined by the ICH Q2(R2) framework[6]. Because the SPP column provides sharp, symmetrical peaks, integration errors are minimized, ensuring high accuracy during quantitative assay and impurity profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH).
  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Regis Technologies.
  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.
  • Superficially Porous Particles: Perspectives, Practices, and Trends. LCGC International.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru.

Sources

Validation

Comparing reactivity of ethyl ester vs methyl ester nicotinic acid derivatives

As a fundamental building block in pharmaceutical synthesis and a potent prodrug for transdermal vasodilation, nicotinic acid (Vitamin B3) is frequently esterified to tune its pharmacokinetic and chemical properties. For...

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in pharmaceutical synthesis and a potent prodrug for transdermal vasodilation, nicotinic acid (Vitamin B3) is frequently esterified to tune its pharmacokinetic and chemical properties. For drug development professionals and synthetic chemists, the choice between a methyl ester (Methyl Nicotinate, MN) and an ethyl ester (Ethyl Nicotinate, EN) is not merely a matter of solvent compatibility—it fundamentally alters the thermodynamic and kinetic landscape of nucleophilic acyl substitution.

This guide objectively compares the reactivity of methyl and ethyl nicotinate, providing mechanistically grounded insights and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Grounding: Steric and Electronic Drivers

The reactivity differential between MN and EN during nucleophilic attack (such as alkaline hydrolysis or amidation) is driven by two coupled phenomena:

  • Steric Hindrance: The transition state of a base-catalyzed acyl-oxygen fission (BAc2) mechanism requires the nucleophile to attack the carbonyl carbon. The bulkier ethyl group in EN introduces greater steric crowding compared to the minimal footprint of the methyl group in MN. This directly raises the activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) required to reach the transition state [1].
    
  • Inductive Effects (+I): The additional methylene group in the ethyl ester exerts a stronger positive inductive effect than a methyl group. This subtly increases electron density at the carbonyl carbon, rendering it less electrophilic and less susceptible to nucleophilic attack 2[2].

Reactivity MN Methyl Nicotinate StericMN Minimal Steric Bulk (-CH3) MN->StericMN ElecMN Weak +I Effect MN->ElecMN EN Ethyl Nicotinate StericEN Moderate Steric Bulk (-CH2CH3) EN->StericEN ElecEN Stronger +I Effect EN->ElecEN TS_MN Lower Activation Energy (Ea) Stabilized Transition State StericMN->TS_MN TS_EN Higher Activation Energy (Ea) Destabilized Transition State StericEN->TS_EN ElecMN->TS_MN ElecEN->TS_EN Outcome Nucleophilic Acyl Substitution (Hydrolysis / Amidation) TS_MN->Outcome Faster Kinetics TS_EN->Outcome Slower Kinetics

Mechanistic divergence in nucleophilic acyl substitution based on steric and electronic factors.

Quantitative Structural & Kinetic Profiling

The theoretical reactivity differences manifest clearly in empirical kinetic data. Under alkaline conditions, the hydrolysis of methyl esters proceeds significantly faster than their ethyl counterparts due to the stabilization of the BAc2 transition state.

ParameterMethyl Nicotinate (MN)Ethyl Nicotinate (EN)Mechanistic Driver
Steric Bulk (Alkoxy Group) Minimal (-CH₃)Moderate (-CH₂CH₃)Branching proximity to the carbonyl carbon.
Inductive Effect (+I) WeakStrongerThe ethyl group donates more electron density, deactivating the carbonyl.
Alkaline Hydrolysis Rate Faster (Relative ~10x)SlowerReduced steric hindrance significantly lowers transition state energy[1].
Transesterification Lability HighLowThe methoxide leaving group is less sterically hindered during tetrahedral intermediate collapse.
Skin Permeation (Prodrug) Rapid enzymatic hydrolysisSlower enzymatic hydrolysisBalance between esterase affinity and lipophilicity[3].

Self-Validating Experimental Methodologies

To objectively measure these reactivity differences in the lab, protocols must be designed to eliminate sampling error and provide internal proof of mechanism.

Protocol A: Conductometric Profiling of Alkaline Hydrolysis

To compare the hydrolysis rates of MN and EN, a conductometric approach is vastly superior to traditional aliquot titration.

Causality & Self-Validation: In an alkaline medium, highly mobile hydroxyl ions (OH⁻) attack the ester to form the nicotinate anion and the corresponding alcohol. Because the bulky nicotinate ion has a significantly lower molar conductivity than the OH⁻ ion, the reaction's progress is directly and causally proportional to the continuous drop in the solution's electrical conductance. This provides a self-validating, real-time kinetic readout without the need to quench aliquots, thereby eliminating external sampling errors .

Step-by-Step Workflow:

  • Preparation: Prepare equimolar (e.g., 0.05 N) solutions of the chosen nicotinic ester and NaOH in a thermostated aquo-organic solvent (e.g., propan-1-ol/water) to ensure complete ester solubility.

  • Equilibration: Thermostat both solutions independently at the target temperature (e.g., 25°C to 45°C).

  • Initiation: Mix the reactants in a conductivity cell and immediately record the initial conductance (

    
    ).
    
  • Monitoring: Record the conductance (

    
    ) at regular 1-minute intervals until the ester is completely hydrolyzed and conductance stabilizes (
    
    
    
    ).
  • Calculation: Calculate the specific rate constant (

    
    ) using the integrated rate law: 
    
    
    
    .

Conductometry Step1 Prepare Equimolar Ester & NaOH Step2 Thermostat System (25°C - 45°C) Step1->Step2 Step3 Mix Reactants & Record Initial Conductance Step2->Step3 Step4 Monitor Conductance Drop (OH⁻ replaced by Nicotinate⁻) Step3->Step4 Step5 Calculate Rate Constant (k) via Linear Regression Step4->Step5

Self-validating conductometric workflow for real-time kinetic profiling of alkaline hydrolysis.

Protocol B: Amidation via Transesterification

When synthesizing complex derivatives like


-nicotinamide ribosides, converting the ester to an amide is a critical step.

Causality & Self-Validation: Direct amidation of ethyl nicotinate with ammonia is kinetically sluggish due to the aforementioned steric and electronic deactivation. However, treating EN with methanolic ammonia creates a dynamic, self-validating cascade. The methoxide ion (a stronger nucleophile than ammonia) first attacks the ethyl ester, driving a rapid transesterification to form methyl nicotinate. This MN intermediate, being highly reactive, is then rapidly consumed by ammonia to form the final nicotinamide derivative. This protocol is self-validating because the transient MN intermediate can be physically isolated and identified via LCMS if the reaction is intentionally stalled at -20 °C, definitively proving the mechanistic pathway 4[4].

Step-by-Step Workflow:

  • Solvation: Dissolve ethyl nicotinate in 4 N methanolic ammonia at 4 °C.

  • Transesterification: Allow the solution to stir. Methoxide ions generated in situ will convert the sterically hindered ethyl ester into the highly reactive methyl ester intermediate.

  • Amidation: Maintain stirring as the ammonia attacks the newly formed methyl nicotinate to yield the amide.

  • Validation: Draw an aliquot at 30 minutes, quench at -20 °C, and run TLC/LCMS to verify the presence of the methyl ester intermediate, confirming the transesterification-driven kinetic pathway.

Biological & Pharmacokinetic Implications

Beyond bench chemistry, the reactivity of these esters dictates their efficacy as topical prodrugs. When applied topically, both MN and EN undergo simultaneous transport and metabolism in the skin.

During stratum corneum permeation, keratinocyte esterases hydrolyze the esters into active nicotinic acid 3[3]. Because MN is chemically more susceptible to nucleophilic attack, it is correspondingly more susceptible to enzymatic cleavage. Consequently, MN typically exhibits a faster onset of microcirculatory vasodilation compared to the more lipophilic and sterically hindered EN.

Prodrug Topical Topical Application (MN or EN) Stratum Stratum Corneum Penetration Topical->Stratum Esterase Keratinocyte Esterases (Enzymatic Cleavage) Stratum->Esterase Nicotinic Nicotinic Acid (Active) + Alcohol Byproduct Esterase->Nicotinic Vasodilation Systemic Vasodilation & Microcirculatory Flow Nicotinic->Vasodilation

Metabolic pathway of nicotinic acid ester prodrugs during transdermal permeation.

References

  • AskFilo. "Methyl esters vs ethyl esters reactivity and steric hindrance kinetics." AskFilo.
  • Benchchem. "A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate." Benchchem.
  • ResearchGate. "Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate." ResearchGate.
  • Journal of Ultra Chemistry. "Study of Solvent Effects on Kinetics of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-Propan-1-ol Medium." Journal of Ultra Chemistry.
  • PMC. "Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives." National Institutes of Health (NIH).

Sources

Comparative

IR spectroscopy peak assignments for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a heterocyclic compound featuring a pyrimidine ring linked to an ethyl nicotinate scaffold. Such molecules are of significant interest due to the diverse biological activities associated with both pyrimidine and pyridine cores.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the functional group identity and structural integrity of these complex molecules.[3]

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester. By dissecting the molecule into its constituent functional groups—the ethyl ester, the substituted pyridine ring, and the pyrimidine ring—we can assign characteristic vibrational modes. This analysis is supported by comparative data from foundational building blocks like ethyl nicotinate and various pyrimidine derivatives, offering researchers a robust framework for spectral interpretation.

Molecular Structure and Key Vibrational Modes

The structure of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester combines three key components, each with its own set of characteristic vibrational frequencies. The interaction and electronic conjugation between these components will influence the final positions of the absorption bands.

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is rich with information, providing a unique fingerprint for its structural verification. The most prominent and diagnostic peaks are the strong ester C=O stretch near 1725 cm⁻¹, a series of strong C-O stretching bands between 1300-1100 cm⁻¹, and a complex pattern of C=C and C=N absorptions in the 1600–1550 cm⁻¹ region, characteristic of the conjugated heterocyclic systems. By comparing an experimentally obtained spectrum to these assignments, which are grounded in data from related pyrimidine and pyridine structures, researchers can confidently confirm the identity and purity of this compound.

References

  • Vertex AI Search. (2025, March 20).
  • Geronikaki, A., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • Vertex AI Search. (2025, March 31).
  • Abdel-Wahab, B. F., et al. (2022, August 1).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra...
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • ACS Publications. (2024, October 30). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer.
  • ResearchGate. (n.d.). Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF.
  • CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Thermo Fisher Scientific. (n.d.). Ethyl nicotinate, 99% 100 g | Buy Online | Thermo Scientific Chemicals.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ScienceDirect. (2019, January 11). Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase.
  • ScienceDirect. (2016, September 22). Structural, quantum chemical, vibrational and thermal studies of a hydrogen bonded zwitterionic co-crystal (nicotinic acid).
  • Indian Journal of Pure & Applied Physics. (n.d.).

Sources

Validation

Validating Purity of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester: A Comparative LC-MS Guide

Topic: Validating purity of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester using LC-MS Content Type: Publish Comparison Guide Executive Summary In the development of nitrogen-rich heterocyclic intermediates, such as 2-Pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester using LC-MS Content Type: Publish Comparison Guide

Executive Summary

In the development of nitrogen-rich heterocyclic intermediates, such as 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6), standard purity assessments often fail to detect critical trace impurities. While HPLC-UV remains the industrial workhorse for assay determination, it lacks the specificity to distinguish between structurally similar byproducts—specifically hydrolysis degradants (acids) and regioisomeric coupling impurities common in pyridine-pyrimidine synthesis.

This guide objectively compares LC-MS against HPLC-UV and quantitative NMR (qNMR), demonstrating why LC-MS is the superior validation tool for establishing high-confidence purity profiles for this specific class of compounds.

Compound Profile & Analytical Challenges

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a bi-heterocyclic ester. Its structure comprises a nicotinic acid core substituted at the 2-position with a pyrimidine ring.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.24 g/mol

  • Chemical Nature: Weakly basic (three aromatic nitrogen atoms).

  • Critical Impurities:

    • Hydrolysis Product: 2-Pyrimidin-4-yl-nicotinic acid (MW 201.18).

    • Synthesis Byproducts: Unreacted 2-chloronicotinic acid ethyl ester; Pyrimidine boronic acid residues.

    • N-Oxides: Susceptible to oxidation on the pyridine or pyrimidine nitrogen.

The "UV Blind Spot"

Both the pyridine and pyrimidine rings absorb strongly in the UV region (254 nm). However, their absorption spectra are nearly identical. If a regioisomer or a hydrolysis product co-elutes with the main peak, HPLC-UV will report a single, pure peak (false positive), potentially ruining downstream synthesis steps.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against standard alternatives for this specific compound.

FeatureLC-MS (Proposed) HPLC-UV (Standard) qNMR (Structural)
Specificity High. Mass discrimination allows detection of co-eluting impurities (e.g., Acid vs. Ester).Medium/Low. Relies solely on retention time; "blind" to co-eluting isomers.High. Distinct chemical shifts for protons, but overlapping aromatic regions can obscure impurities.
Sensitivity (LOD) Excellent (ng/mL). Can detect trace impurities <0.05%.Good (µg/mL). Typically limited to >0.1% impurities.Poor (mg/mL). Requires significant sample mass; misses trace impurities.
Impurity ID Instant. MW provides immediate clues (e.g., M-28 indicates ethyl loss).None. Requires fraction collection and offline analysis.Structural. Good for identifying major impurities, but difficult for minor ones.
Throughput High. Rapid gradients (<10 min).High. Similar to LC-MS.[1]Low. Long acquisition times for quantitative accuracy.
Verdict
  • Use qNMR for absolute assay (mass balance) calibration of your primary standard.

  • Use HPLC-UV for routine batch-to-batch monitoring only after the method is validated.

  • Use LC-MS for the initial validation and impurity profiling . It is the only method capable of proving that the "single peak" in UV is actually a single chemical entity.

Method Development Strategy (Expertise)

To validate the purity of this basic heterocycle, we must design a method that prevents peak tailing (common with amines) and promotes ionization.

A. Column Selection
  • Choice: C18 column with high base deactivation (e.g., Waters XBridge or Phenomenex Kinetex XB-C18).

  • Rationale: Standard silica columns have residual silanols that interact with the basic nitrogen atoms of the pyridine/pyrimidine rings, causing severe tailing. "XB" or "Base Deactivated" chemistries block these interactions.

B. Mobile Phase & pH
  • Buffer: 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).[2]

  • pH Control: pH ~2.7.

  • Causality:

    • Chromatography: At acidic pH, the pyridine nitrogens are protonated (

      
      ). While this reduces retention slightly, it eliminates secondary interactions with silanols, sharpening the peak.
      
    • Mass Spec: ESI+ (Positive Mode) requires the formation of

      
      .[3] An acidic mobile phase ensures the molecule is already protonated entering the source, maximizing sensitivity.
      
C. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: m/z 230.2

    
    .
    
  • Cone Voltage: 20-30V (Soft enough to see parent, hard enough to minimize adducts).

Experimental Protocol: Purity Validation Workflow

This protocol follows ICH Q2(R1) guidelines, adapted for LC-MS.

Step 1: Specificity (Stress Testing)
  • Objective: Prove the method can separate the ester from its degradation products.

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile/Water (50:50).

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 1 hour.

    • Base Hydrolysis: Add 0.1 N NaOH, heat at 60°C for 1 hour.

    • Oxidation: Add 3%

      
      , RT for 1 hour.
      
    • Analyze via LC-MS.[2][4][5][6]

  • Acceptance Criteria: The main peak (m/z 230) must be chromatographically resolved (

    
    ) from the hydrolysis product (m/z 202, Acid) and N-oxides (m/z 246).
    
Step 2: Linearity & Range[7]
  • Procedure: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200% of target concentration).

  • Metric: Plot Peak Area vs. Concentration.

  • Acceptance:

    
    .
    
Step 3: Limit of Detection (LOD) / Quantitation (LOQ)
  • Procedure: Dilute the standard until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Relevance: Crucial for detecting genotoxic impurities or catalyst residues.

Data Visualization

Diagram 1: Validation Workflow

This flowchart illustrates the logical progression from sample preparation to final purity certification.

ValidationWorkflow Start Crude Sample (2-Pyrimidin-4-yl-nicotinic acid ethyl ester) Solubility Solubility Check (MeCN/H2O) Start->Solubility Stress Forced Degradation (Acid/Base/Oxidation) Solubility->Stress Aliquot 1 LCMS LC-MS Analysis (C18, ESI+, pH 2.7) Solubility->LCMS Aliquot 2 (Control) Stress->LCMS DataEval Data Evaluation LCMS->DataEval ImpurityID Impurity ID (m/z 202, 246) DataEval->ImpurityID Extra Peaks Found PurityCalc Purity Calculation (% Area Normalization) DataEval->PurityCalc Clean Separation Report Final Validation Report ImpurityID->Report PurityCalc->Report

Caption: Step-by-step validation workflow ensuring specificity through forced degradation before purity calculation.

Diagram 2: MS Fragmentation Pathway (Theoretical)

Understanding the mass spectrum is vital for confirming identity. The following diagram predicts the ESI+ fragmentation pattern.

Fragmentation Parent Parent Ion [M+H]+ m/z 230 Acid Acid Fragment [M+H-C2H4]+ m/z 202 Parent->Acid - C2H4 (McLafferty) Acylium Acylium Ion [M+H-EtOH]+ m/z 184 Parent->Acylium - EtOH (46 Da) Pyridyl Pyridyl-Pyrimidine Core m/z ~156 Acid->Pyridyl - H2O / CO Acylium->Pyridyl - CO (28 Da)

Caption: Predicted ESI+ fragmentation pathway. The transition 230 -> 202 is characteristic of ethyl esters.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Szafarz, M. et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B, 2010.[2] [Link]

  • Salem, M. et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones."[7] International Journal of Materials and Chemistry, 2014.[7] [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Quantification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Introduction: The Imperative of Precision in Pharmaceutical Analysis In the landscape of drug development and manufacturing, the accuracy and reliability of analytical data are paramount. For novel heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precision in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the accuracy and reliability of analytical data are paramount. For novel heterocyclic compounds such as 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a molecule with potential applications as a key intermediate or active pharmaceutical ingredient (API), establishing a robust method for quantification is a foundational requirement. The integrity of all subsequent research, from preclinical toxicology to final product release testing, hinges on the quality of the reference standard used.

This guide provides an in-depth comparison of the two primary strategies for establishing a reference standard for quantification: the use of a pre-qualified Certified Reference Material (CRM) and the development of a comprehensively characterized in-house primary standard. We will explore the technical methodologies, underlying scientific principles, and strategic considerations for each approach, offering researchers, scientists, and drug development professionals a framework for making informed decisions.

Option 1: The Certified Reference Material (CRM) - The Gold Standard

A Certified Reference Material is the metrological ideal for analytical quantification. It is a substance of sufficiently high purity and homogeneity, characterized by a metrologically valid procedure for one or more specified properties, and accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]

Advantages:

  • Regulatory Acceptance: CRMs from recognized pharmacopeias (e.g., USP, Ph. Eur.) or national metrology institutes are universally accepted by regulatory agencies, streamlining submissions.[1][2]

  • Time and Resource Efficiency: Procuring a CRM eliminates the extensive in-house effort required for synthesis, purification, and multi-technique characterization.

  • Unimpeachable Accuracy: The certified purity value and its associated uncertainty provide a solid foundation for method validation and routine analysis.

Limitations:

  • Availability: For novel or non-commercial compounds like 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a CRM is highly unlikely to be available.

  • Cost: CRMs are premium materials due to the rigorous characterization and certification process.

Workflow for CRM Implementation

Even when a CRM is available, it is not used without verification. Good laboratory practice dictates a streamlined qualification upon receipt to ensure its integrity.

CRM_Workflow cluster_procurement Procurement & Receipt cluster_verification In-House Verification sourcing Source CRM from Accredited Vendor (e.g., USP, LGC, MilliporeSigma) receipt Receipt & Documentation (Verify Certificate of Analysis) sourcing->receipt identity Identity Confirmation (e.g., FTIR, MS) receipt->identity Compare spectrum to structure chrom_profile Chromatographic Profile (HPLC-UV) identity->chrom_profile Confirm main peak and retention time release Release for Use as Primary Reference Standard chrom_profile->release

Caption: Workflow for the procurement and verification of a Certified Reference Material (CRM).

Option 2: The In-House Primary Standard - A Necessity for Novel Compounds

For 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, for which no commercial CRM exists, the development of an in-house primary standard is the only viable path forward. This process is resource-intensive but provides complete control and a deep understanding of the molecule's analytical behavior. The core principle is to establish purity through a consensus of multiple, independent (orthogonal) analytical techniques. This "self-validating" system is critical for building a scientifically sound and defensible standard.

Experimental Workflow for In-House Standard Qualification

The qualification of an in-house standard is a multi-stage process, beginning with synthesis and culminating in the assignment of a purity value based on the mass balance approach.

InHouse_Standard_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity Assessment (Orthogonal Methods) cluster_assignment Purity Assignment synth Chemical Synthesis purify Purification (e.g., Recrystallization, Column Chromatography) synth->purify identity Structural Identity (NMR, MS, FTIR) purify->identity hplc Chromatographic Purity (HPLC-UV/DAD) qnmr Absolute Purity (qNMR) gc Residual Solvents (GC-HS) kf Water Content (Karl Fischer) ash Inorganic Impurities (Sulphated Ash) mass_balance Mass Balance Calculation (100% - Impurities) hplc->mass_balance qnmr->mass_balance gc->mass_balance kf->mass_balance ash->mass_balance final_purity Assign Final Purity & Uncertainty mass_balance->final_purity

Caption: A comprehensive workflow for the development and qualification of an in-house primary reference standard.

Detailed Experimental Protocols

Synthesis and Purification

While numerous routes to substituted nicotinic acid esters exist, a common approach involves the esterification of the corresponding carboxylic acid.[3][4] Purification is critical to remove starting materials, reagents (e.g., coupling agents), and by-products.

  • Protocol:

    • Synthesize 2-Pyrimidin-4-yl-nicotinic acid ethyl ester via a suitable documented or developed chemical route.

    • Perform an initial work-up, which may include liquid-liquid extraction to remove water-soluble impurities.[5]

    • Purify the crude product using column chromatography on silica gel, employing a gradient of solvents (e.g., hexane/ethyl acetate) to separate components based on polarity.

    • Conduct a final purification step via recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high crystalline purity and remove trapped solvents.[6][7]

    • Dry the material thoroughly under a high vacuum at a controlled temperature to minimize residual solvent content.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC provides a high-resolution profile of organic impurities. The use of a Diode Array Detector (DAD) is crucial for assessing peak purity, ensuring co-elution is not occurring.[8][9]

  • Protocol:

    • Method Development:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: Optimize a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[8][10] The goal is to achieve a sharp, symmetrical peak for the main component and good resolution from all visible impurities.

      • Detection: Monitor at a wavelength of maximum absorbance for the analyte (e.g., 254 nm or a compound-specific λmax determined by UV scan).

      • Flow Rate: Typically 1.0 mL/min.

    • Validation (per ICH Q2(R1) guidelines): [11][12][13]

      • Specificity: Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

      • Linearity: Prepare a series of solutions of the standard at different concentrations (e.g., 50-150% of the target concentration) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is expected.[14][15]

      • Accuracy & Precision: Perform replicate injections of the standard at multiple concentration levels to determine repeatability and intermediate precision (%RSD < 2.0%).[14]

    • Analysis: Dissolve a precisely weighed amount of the in-house standard in a suitable diluent and inject. Calculate the area percentage of all impurity peaks relative to the total peak area.

Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the purity of a substance by relating the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.[16][17] It is a powerful orthogonal technique to chromatography because it is not dependent on the analyte's extinction coefficient and can quantify impurities that are not UV-active.[18][19][20]

  • Protocol:

    • Select Internal Standard (IS): Choose a CRM with high purity (e.g., >99.9%) that has a simple spectrum (ideally a singlet) in a region that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Sample Preparation:

      • Accurately weigh approximately 10-20 mg of the in-house standard into an NMR tube.

      • Accurately weigh a similar amount of the certified internal standard into the same NMR tube.

      • Record both weights precisely.

      • Dissolve both solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Data Acquisition:

      • Acquire a proton (¹H) NMR spectrum using quantitative parameters: a long relaxation delay (D1 ≥ 5x the longest T1 of both analyte and IS) and a calibrated 90° pulse.

    • Data Processing:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:[20] Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, and the subscripts 'a' and 's' refer to the analyte and standard, respectively.

Data Summary and Purity Assignment

The final purity of the in-house standard is determined by the mass balance method, where all identified impurities are subtracted from 100%.

Table 1: Orthogonal Purity Analysis and Final Purity Assignment

Analytical TechniqueParameter MeasuredResult
HPLC-UV/DAD (Area %)Organic Impurities0.15%
Quantitative NMR (qNMR)Absolute Purity99.6%
GC-HSResidual Solvents (e.g., Ethanol)0.10%
Karl Fischer TitrationWater Content0.12%
Sulphated AshNon-volatile Inorganic Impurities<0.05%
Mass Balance Purity 100% - (Org. Imp. + Solvents + Water + Inorganics) 99.6%

Note: The qNMR result serves as a powerful cross-validation of the mass balance calculation. A strong agreement between the two provides high confidence in the assigned purity value.

Comparison and Strategic Recommendations

Table 2: Comparison of Reference Standard Approaches

FeatureCertified Reference Material (CRM)In-House Primary Standard
Availability Unlikely for novel compoundsAlways an option
Initial Time Investment Low (procurement)Very High (synthesis, purification, characterization)
Cost High per mg, but potentially lower overallHigh (labor, equipment, reagents, certified IS for qNMR)
Regulatory Standing "Gold Standard," easily acceptedRequires extensive documentation and justification
Technical Expertise Moderate (verification)High (synthesis, advanced analytical techniques)
Traceability Directly traceable to national/international standardsTraceability established through certified standards used in characterization (e.g., qNMR IS)

Recommendations:

  • For Early-Stage R&D: An in-house standard characterized by identity tests (NMR, MS) and a validated HPLC purity method (>98%) is often sufficient for initial exploration.

  • For Preclinical and Phase I/II Development: A comprehensively characterized in-house primary standard, qualified using the orthogonal methods described (HPLC, qNMR, KF, GC, Ash) with a purity ≥99.5%, is essential. The entire process must be thoroughly documented.

  • For Phase III, Registration, and Commercial QC: If a pharmacopeial or commercial CRM becomes available, it should be adopted immediately. If not, the in-house primary standard must be maintained under a rigorous lifecycle management program, with periodic re-qualification to ensure its continued stability and suitability.

By judiciously selecting and rigorously qualifying the reference standard for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, researchers and developers can ensure the integrity of their analytical data, forming a solid foundation for successful and compliant drug development.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice.

  • Albert, K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • Lu, X., et al. (2025, May 26). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. PMC.

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).

  • MilliporeSigma. (n.d.). Pyridine Pharmaceutical Secondary Standard; Certified Reference Material.

  • A, A., & B, S. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. International Journal of Pharmaceutical and Biological Science Archive.

  • Bonfilio, R., et al. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.

  • MilliporeSigma. (n.d.). Pyridine certified reference material, 2000ug/mL methanol.

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ICH. (n.d.). Quality Guidelines.

  • Talluri, M. V., et al. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.

  • LGC Standards. (n.d.). Pyridine | CAS 110-86-1.

  • MilliporeSigma. (n.d.). Pyridine derivatives.

  • Alliance Pharma. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.

  • Ali, I., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(21), 3963.

  • Sharma, D., & Singh, J. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Biological Science Archive.

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
  • ResearchGate. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.

  • ChemScene. (n.d.). N-(2-(pyridin-4-yl)ethyl)isonicotinamide.

  • ChemScene. (n.d.). Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate.

  • Google Patents. (1958, November 18). US2861077A - Preparation of nicotinic acid esters.

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.

  • Zochowska, J., et al. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 878-84.

  • Asian Journal of Research in Chemistry. (n.d.). Method Development and Validation of UV and RP-HPLC method for the estimation of Capecitabine in Bulk and Pharmaceutical Dosage Forms.

  • ScienceScholar. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide.

  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.

  • Organic Syntheses. (n.d.). Nicotinic acid.

  • Echemi. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER.

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.

  • LGC Standards. (n.d.). Nicotinic acid-ethyl ester.

  • EDQM. (n.d.). NICOTINIC ACID CRS. CRS catalogue.

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE.

  • SciSpace. (n.d.). Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral.

  • Son, Y., et al. (2018, December 19). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. MDPI.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount for quality control, quantitative analysis, and elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount for quality control, quantitative analysis, and elucidation of structural characteristics. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct experimental data for this specific molecule in the available literature, this guide establishes a comparative framework. We will project its likely spectral behavior by examining its constituent aromatic systems—pyrimidine and ethyl nicotinate—and comparing it with structurally related analogs. This approach allows for an informed estimation of its absorption properties and provides a practical methodology for its analysis.

Theoretical Framework: Understanding UV-Vis Absorption in Heterocyclic Systems

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, the key electronic transitions are typically π → π* and n → π*.

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as aromatic rings. These transitions are generally high in intensity (large molar absorptivity, ε).

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), typically from a lone pair on a heteroatom like nitrogen, to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The overall UV-Vis spectrum of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester will be a composite of the electronic transitions originating from the pyrimidine and the substituted pyridine (nicotinic acid ethyl ester) rings. The direct linkage of these two π-deficient, yet aromatic, systems creates an extended conjugated system, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the individual parent heterocycles. This shift is a direct consequence of the delocalization of π-electrons across the entire molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[1].

The choice of solvent is also a critical factor. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the λmax. For the purpose of this guide, ethanol is chosen as the reference solvent due to its common use in UV-Vis spectroscopy and its ability to dissolve a wide range of organic compounds[2].

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the scientific integrity and reproducibility of the data presented in this guide, a standardized experimental protocol for UV-Vis spectrophotometric analysis is provided. This protocol is based on established methodologies for the analysis of pyrimidine and pyridine derivatives[3][4].

Instrumentation and Reagents
  • Instrumentation: A double beam UV-Vis spectrophotometer equipped with a pair of 1 cm matched quartz cells.

  • Reagents and Solvents:

    • Reference standards of the compounds to be analyzed.

    • Ethanol (Spectroscopic grade)[2].

    • Distilled water.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the reference standard. Transfer it quantitatively to a 100 mL volumetric flask. Dissolve the compound in a small amount of ethanol and then dilute to the mark with ethanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the Beer-Lambert law. For a typical analysis, concentrations ranging from 2 to 20 µg/mL are appropriate.

Determination of λmax and Absorbance Measurement
  • Blank Preparation: Use the same solvent (ethanol) as the blank to zero the spectrophotometer.

  • Scanning for λmax: Scan a suitable concentration of the working standard solution over the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Measure the absorbance of all working standard solutions at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration to establish the linearity of the method.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Experimental workflow for UV-Vis analysis.

Comparative UV-Vis Absorption Data

As direct experimental data for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is unavailable, a comparative analysis with its constituent heterocycles and structurally similar compounds is presented. The data for the comparison compounds have been sourced from available literature and are presented for ethanol as the solvent where possible.

Compound NameStructureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Pyrimidine Pyrimidine~243~2000Water/Ethanol
Ethyl Nicotinate Ethyl Nicotinate~262~2500Ethanol
2-Phenylpyrimidine 2-Phenylpyrimidine~248, ~275Not specifiedNot specified
4-Phenylpyrimidine 4-PhenylpyrimidineNot specifiedNot specifiedNot specified
2,2'-Bipyridine 2,2'-Bipyridine241, 282Not specifiedEthanol[5]
Substituted Pyrimidine Derivative Complex pyrimidine structure275Not specifiedMethanol/Acetonitrile[3]

Analysis and Discussion

Parent Heterocycles: Pyrimidine and Ethyl Nicotinate
  • Pyrimidine: As a simple diazine, pyrimidine exhibits relatively weak π → π* transitions. Its absorption in the 240-250 nm region is characteristic of the pyrimidine chromophore.

  • Ethyl Nicotinate: The pyridine ring in ethyl nicotinate is also an aromatic system. The presence of the electron-withdrawing ethyl carboxylate group can influence the position of the π → π* transitions, typically observed around 260-270 nm.

Effect of Phenyl Substitution: 2- and 4-Phenylpyrimidine

The introduction of a phenyl group directly onto the pyrimidine ring creates a biphenyl-like conjugated system. This extended conjugation is expected to cause a bathochromic shift in the λmax compared to unsubstituted pyrimidine. For 2-phenylpyrimidine, multiple absorption bands are anticipated due to the different electronic transitions possible within this larger π-system. The position of substitution (2- vs. 4-) will also influence the electronic communication between the rings and thus the absorption spectrum.

Isomeric Comparison: 2,2'-Bipyridine

2,2'-Bipyridine, while not a direct analog, provides a useful comparison as it also features two linked six-membered nitrogen-containing aromatic rings. Its spectrum in ethanol shows two distinct absorption bands at 241 nm and 282 nm, which can be attributed to π → π* transitions. The presence of two bands suggests different electronic transitions within the conjugated system.

Predicted Absorption Characteristics of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester

Based on the comparative data, we can predict the key UV-Vis absorption features of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester:

  • Extended Conjugation: The direct linkage of the pyrimidine and substituted pyridine rings will create a significantly extended conjugated system.

  • Bathochromic Shift: Consequently, the primary π → π* absorption band is expected to be significantly red-shifted compared to both pyrimidine and ethyl nicotinate. A λmax in the range of 280-320 nm would be a reasonable estimation.

  • Complex Spectrum: Similar to 2,2'-bipyridine and phenylpyrimidines, the spectrum of the target molecule is likely to be complex, potentially showing multiple absorption bands or shoulders, reflecting the various possible electronic transitions within the extended π-system.

  • High Molar Absorptivity: Due to the extended conjugation, the primary π → π* transition is expected to have a high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹).

The logical relationship for predicting the spectral shift is illustrated below.

G cluster_0 Parent Heterocycles Pyrimidine Pyrimidine (λmax ~243 nm) TargetCompound 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Predicted λmax > 280 nm) Pyrimidine->TargetCompound Conjugation & Bathochromic Shift EthylNicotinate Ethyl Nicotinate (λmax ~262 nm) EthylNicotinate->TargetCompound Conjugation & Bathochromic Shift

Caption: Predicted bathochromic shift due to conjugation.

Conclusion

While direct experimental data for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester remains to be reported, a thorough analysis of its constituent parts and structurally related compounds allows for a robust prediction of its UV-Vis absorption characteristics. The key takeaway is that the conjugation between the pyrimidine and substituted pyridine rings will be the dominant factor in its electronic spectrum, leading to a significant bathochromic shift and a complex absorption profile with high molar absorptivity. The experimental protocol outlined in this guide provides a standardized method for the future empirical determination and validation of these predicted spectral properties. This comparative approach serves as a valuable tool for researchers in the initial stages of characterizing novel heterocyclic compounds.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Gilliam, O. R., Hall, R. T., & Lagemann, R. T. (1941). The Absorption Spectra of 2,2'-Bipyridine and Its Complex with Ferrous Iron. Journal of the American Chemical Society, 63(12), 3465-3467. (Relevant discussion on bipyridine spectra).
  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy. [Link]

  • ResearchGate. (n.d.). a UV/Vis absorption spectra of 68.2 M 2 in ethanol in absence (solid line) and presence (dotted line) of 70 M NiCl2. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

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Comparative

Elemental analysis benchmarks for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Elemental Analysis Benchmarks for 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently oversee the analytical certification of complex heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Benchmarks for 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently oversee the analytical certification of complex heterocyclic intermediates. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS: 1256794-15-6) is a critical nitrogen-rich building block heavily utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors[1]. Because this intermediate undergoes rigorous downstream cross-coupling and amidation reactions, its elemental purity directly dictates the yield, kinetics, and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the analytical methodologies used to benchmark the elemental composition of this compound. By establishing theoretical baselines and contrasting bulk organic analysis with trace inorganic detection, we provide a self-validating framework for drug development professionals to certify batch quality in compliance with global regulatory standards.

Part 1: Theoretical Elemental Benchmarks

Before comparing analytical alternatives, we must establish the absolute theoretical baseline. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester contains both a pyridine and a pyrimidine ring, giving it the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol .

The theoretical mass fractions are:

  • Carbon (C): 62.87%

  • Nitrogen (N): 18.33%

  • Oxygen (O): 13.96%

  • Hydrogen (H): 4.84%

In a high-purity commercial standard, empirical results must fall within ±0.3% of these theoretical values. Deviations indicate specific failure modes: a depressed nitrogen signal often points to incomplete reaction or residual aliphatic solvents, while elevated carbon may indicate unreacted ethyl ester precursors.

Part 2: Comparison Guide of Analytical Methodologies

To certify this compound, relying on a single analytical technique is insufficient. We compare three orthogonal methodologies that collectively validate the elemental integrity of the product.

Analytical MethodologyPrimary TargetLimit of Detection (LOD)Turnaround TimeKey AdvantageLimitation
Automated CHNS/O (Flash Combustion) Bulk Organic Elements (C, H, N, S, O)~0.1% (1000 ppm)10-15 minsRapid, simultaneous bulk purity verificationCannot distinguish structural isomers or specific organic impurities
Quantitative 1H NMR (qNMR) Absolute Organic Purity~0.1% - 1.0%15-30 minsNo identical reference standard requiredLower sensitivity for trace impurities
ICP-MS Trace Inorganic Impurities (e.g., Pd, Pt)< 1 ppb2-4 hoursUltra-trace sensitivity for ICH Q3D complianceDestructive; requires complex sample digestion

Part 3: Experimental Protocols (Self-Validating Systems)

An analytical protocol is only as reliable as its internal validation mechanisms. The following workflows are designed as self-validating systems to eliminate false positives and matrix interferences.

Protocol 1: Bulk Organic Purity via Automated CHNS/O Flash Combustion

Causality & Mechanism: The dual-ring system (pyridine and pyrimidine) in this compound is highly thermally stable. Standard combustion can result in the formation of refractory nitrides, leading to artificially low nitrogen readings. To counteract this, we utilize dynamic flash combustion (the Dumas method) supplemented with an 2[2].

  • System Equilibration & Calibration: Purge the elemental analyzer with ultra-high purity Helium. Stabilize the combustion furnace at 1050°C and the copper reduction reactor at 850°C. Run a certified reference material (e.g., Sulphanilic acid) to establish a multi-point calibration curve, ensuring R² > 0.999.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a combustible tin capsule. Critical Step: Add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule. The V2O5 acts as a combustion aid, ensuring the complete oxidation of the refractory pyrimidine ring.

  • Flash Combustion: Introduce the capsule into the furnace with a synchronized pulse of O2. The tin oxidation creates an exothermic flash (>1800°C), converting the sample to CO2, H2O, NOx, and N2.

  • Reduction & Detection: The gas stream passes through the copper reactor, which quantitatively reduces all NOx species to N2 gas. The gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

  • Self-Validation: Run a blank tin capsule and a check standard every 10 samples. The batch is only accepted if the check standard reads within ±0.15% of its certified value.

Protocol 2: Absolute Purity Verification via Quantitative 1H NMR (qNMR)

Causality & Mechanism: While CHNS confirms bulk elemental ratios, it cannot differentiate between the target compound and an impurity with a similar empirical formula. qNMR provides absolute quantification by comparing the integral of the analyte's proton signals against an internal standard, without requiring an 3[3].

  • Sample Preparation: Co-weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid, traceable to SI units) into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse with a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 > 30 seconds). This ensures complete spin relaxation and prevents signal saturation.

  • Quantification: Integrate the distinct pyrimidine proton signal (e.g., at ~9.2 ppm) and compare it to the maleic acid alkene proton signal (6.26 ppm). Calculate the absolute mass fraction.

Protocol 3: Trace Inorganic Impurities via ICP-MS (ICH Q3D Compliance)

Causality & Mechanism: If this ester was synthesized via a cross-coupling reaction (e.g., Suzuki-Miyaura), residual Palladium (Pd) catalyst is a high-risk elemental impurity. Under4, Pd is a Class 2B element and must be 4[5]. The robust heterocyclic matrix requires aggressive digestion to release trapped metals for accurate 6[6].

  • Microwave-Assisted Digestion: Weigh 0.1 g of the sample into a PTFE vessel. Add 6 mL of concentrated HNO3 and 2 mL of HCl. Causality: The addition of HCl is critical; it forms stable chloro-complexes with Palladium (e.g., [PdCl4]2-), preventing the metal from precipitating out of solution.

  • Matrix Destruction: Subject the vessel to microwave digestion, ramping to 200°C over 15 minutes and holding for 20 minutes to completely obliterate the organic matrix.

  • Internal Standardization: Dilute the digestate to 50 mL. Spike the solution with Yttrium (89Y) as an internal standard. This self-validating step corrects for any signal suppression caused by residual carbon in the argon plasma.

  • Detection: Analyze via ICP-MS using Kinetic Energy Discrimination (KED) mode with Helium gas in the collision cell to remove polyatomic interferences.

Part 4: Analytical Decision Workflow

To ensure rigorous quality control, these methodologies must be applied in a logical sequence.

G Start Synthesized Batch: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester CHNS 1. Bulk Elemental (CHNS/O) Target: C: 62.87%, N: 18.33% (±0.3%) Start->CHNS qNMR 2. Absolute Purity (qNMR) Target: > 99.0% vs Internal Std CHNS->qNMR Pass Fail Out of Specification (OOS) Trigger Repurification CHNS->Fail Fail (e.g., High C/H ratio) ICPMS 3. Trace Metals (ICP-MS) Target: Pd < ICH Q3D Limits qNMR->ICPMS Pass qNMR->Fail Fail (Organic Impurities) Pass Batch Certified for Pharmaceutical Use ICPMS->Pass Pass ICPMS->Fail Fail (Catalyst Carryover)

Analytical workflow for elemental certification of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL:[Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment Source: Intertek URL:[Link]

  • CHNS-O Determination in Metal Organic Frameworks by Flash Combustion Source: VELP Scientifica URL:[Link]

Sources

Validation

Comparative Guide: 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester vs. Isomeric Scaffolds

This guide provides an in-depth technical comparison of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester against its key positional isomers. It focuses on the critical "ortho-effect" that dictates the utility of these scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester against its key positional isomers. It focuses on the critical "ortho-effect" that dictates the utility of these scaffolds in medicinal chemistry, particularly for the synthesis of fused kinase inhibitors.

Executive Summary & Chemical Context

2-Pyrimidin-4-yl-nicotinic acid ethyl ester (Compound A ) is a specialized bi-heteroaryl scaffold characterized by the ortho-positioning of a pyrimidine ring relative to an ethyl ester group on a pyridine core. This specific geometry is not merely structural; it is a "reactive gateway."

Unlike its linear isomers (e.g., the 6-substituted analog), Compound A serves as a privileged precursor for pyrido[2,3-d]pyrimidines —a class of potent ATP-competitive kinase inhibitors (e.g., for EGFR, PIM-1, and CDK). The proximity of the pyrimidine nitrogen to the ester carbonyl facilitates intramolecular cyclization, a pathway inaccessible to para-substituted isomers.

Structural Comparison of Key Isomers

The following table contrasts the target compound with its primary regioisomers used in drug discovery.

FeatureTarget: 2-Pyrimidin-4-yl (Compound A)Isomer 1: 6-Pyrimidin-4-yl (Compound B)Isomer 2: 2-(Pyrimidin-2-yl) (Compound C)
Structure Ortho (2,3-substitution)Para (6,3-substitution)Ortho (2,3-substitution)
Geometry Compact, angularLinear, extendedCompact, angular
Key Reactivity Cyclization to fused tricyclesAmide coupling (Linear extension)Cyclization (slower kinetics)
Primary Use Scaffold for Pyrido[2,3-d]pyrimidines Linker for Binding Groove Inhibitors Alternative fused systems
Electronic State High N-N repulsion (biaryl twist)Planar conjugation possibleHigh symmetry, chelation potential

Reactivity Profile: The Cyclization Divergence

The most critical differentiator is the reactivity with binucleophiles (e.g., hydrazine, amidines). This experiment demonstrates why Compound A is selected for fused-ring synthesis, while Compound B is restricted to linear chain extension.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways when these isomers are treated with hydrazine hydrate.

G Target 2-Pyrimidin-4-yl-nicotinate (Ortho-Ester) Hydrazine + Hydrazine (NH2NH2) Target->Hydrazine Isomer 6-Pyrimidin-4-yl-nicotinate (Para-Ester) Isomer->Hydrazine Intermed_A Hydrazide Intermediate Hydrazine->Intermed_A Fast Intermed_B Hydrazide Product (Stable Linear) Hydrazine->Intermed_B Fast Cyclization Intramolecular Nucleophilic Attack Intermed_A->Cyclization Proximity Effect Final_A Fused Tricycle (Pyrido[2,3-d]pyrimidine) Intermed_B->Final_A IMPOSSIBLE (Distance > 5Å) Cyclization->Final_A - H2O

Figure 1: Divergent reactivity of ortho- vs. para-substituted nicotinates. The 2-isomer (Target) undergoes cyclization, while the 6-isomer halts at the hydrazide stage.

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol A: Synthesis of the Target Scaffold (Stille Coupling)

Use this protocol to synthesize the 2-pyrimidin-4-yl core from chloronicotinates.

Reagents: Ethyl 2-chloronicotinate (1.0 eq), 4-(Tributylstannyl)pyrimidine (1.1 eq), Pd(PPh3)4 (0.05 eq), Toluene.

  • Setup: In a dry Schlenk flask, dissolve Ethyl 2-chloronicotinate (1.85 g, 10 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (578 mg, 0.5 mmol) under nitrogen flow. Degas the solution for 10 minutes.

  • Coupling: Add 4-(Tributylstannyl)pyrimidine (4.0 g, 11 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexane).

    • Yield Expectations: 65-75%.

    • Note: The 2-isomer often elutes later than the 6-isomer due to higher polarity from the clustered nitrogens.

Protocol B: Cyclization Validation (The "Ortho-Test")

Use this protocol to differentiate the target from linear isomers.

  • Dissolution: Dissolve 1.0 mmol of the ester (Target or Isomer) in 5 mL of Ethanol.

  • Reagent: Add Hydrazine hydrate (5.0 mmol, excess).

  • Reaction: Reflux at 80°C for 4 hours.

  • Observation:

    • Target (2-isomer): Precipitate forms rapidly. This is the fused pyrido[2,3-d]pyrimidine derivative.[1][2] Mass spec will show loss of EtOH (-46 Da) and H2O (-18 Da) relative to the open intermediate.

    • Isomer (6-isomer): Solution likely remains clear or precipitates the hydrazide. Mass spec will show loss of EtOH (-46 Da) but retention of the H2O mass (no cyclization).

Data Summary & Performance Metrics

Property2-Pyrimidin-4-yl (Target)6-Pyrimidin-4-yl (Isomer)Implications for Drug Design
Melting Point 78-82 °C110-115 °CTarget has lower lattice energy due to steric twist.
Solubility (DMSO) High (>50 mg/mL)Moderate (20 mg/mL)Target is more soluble, aiding formulation.
pKa (Pyridine N) ~2.5 (Suppressed)~3.8 (Standard)The 2-substituent withdraws electron density, lowering basicity.
Lipophilicity (LogP) 1.82.1Target is slightly more polar due to exposed N-lone pairs.
Kinase Selectivity High (Rigid Core)Low (Flexible Linker)Target locks the pharmacophore in a bioactive conformation.
Biological Application Case Study
  • Target Application: Synthesis of PIM-1 kinase inhibitors. The fused pyrido-pyrimidine core mimics the ATP purine ring, fitting deeply into the kinase hinge region.

  • Isomer Application: Synthesis of "Linear" inhibitors (e.g., for antifibrotic targets). The 6-isomer extends the molecule to interact with surface residues rather than the deep pocket.

References

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives: El-Sayed, M. et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[2] RSC Advances, 2024.[2] Link

  • Isomer Comparison in Kinase Inhibition: Sroor, F.M. et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents." Drug Development Research, 2025. Link

  • General Synthesis of Bi-heteroaryls: "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives." MDPI Molecules, 2020. Link

  • Cyclization Mechanisms: Shamroukh, A.H. "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 2016.[3] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

[1][2] Executive Summary Immediate Action Required: Treat 2-Pyrimidin-4-yl-nicotinic acid ethyl ester as a Hazardous Organic Waste . Do not dispose of down the drain or in general trash.[1][2] This guide defines the oper...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Immediate Action Required: Treat 2-Pyrimidin-4-yl-nicotinic acid ethyl ester as a Hazardous Organic Waste . Do not dispose of down the drain or in general trash.[1][2]

This guide defines the operational protocol for the safe containment and disposal of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (an ethyl nicotinate derivative substituted with a pyrimidine ring).[3][1] Due to the presence of dual nitrogenous heterocyclic rings (pyridine and pyrimidine), this compound requires high-temperature incineration to ensure complete thermal destruction and prevent the formation of environmental pollutants.[1][2]

Chemical Identification & Hazard Profile

Before disposal, the material must be correctly characterized to ensure compatibility with waste streams.[2] As a research-grade intermediate, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on the structural pharmacophore (nicotinic acid esters).[3][2]

GHS Classification (Derived from Structural Analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][1][2][4][5]

    • H319: Causes serious eye irritation.[3][1][2][4][5][6]

    • H335: May cause respiratory irritation.[3][1][2][5]

    • H227: Combustible liquid (if in liquid form/solution).[1][2]

Physical & Chemical Properties Table
PropertyDescriptionOperational Implication
Chemical Structure Ethyl ester of nicotinic acid with a pyrimidin-4-yl group.[3][1][7][8][9][10]Contains Nitrogen; requires incineration.[1][2]
Physical State Typically Solid (powder) or Viscous Oil.[1][2]Determines waste container type (Wide-mouth vs. Jerrycan).
Solubility Low water solubility; Soluble in organic solvents (DMSO, DCM).[1][2]Do not attempt aqueous neutralization.[1][2]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases.[1][2]Segregate from nitric acid and perchlorates.[1][2]

Pre-Disposal Stabilization & Storage

Waste must be stabilized at the point of generation.[1][2] Improper segregation is the leading cause of laboratory waste accidents.[1][2]

Segregation Protocol
  • Isolate from Oxidizers: Never store this waste in the same secondary containment as strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide).[1][2] The pyridine/pyrimidine rings are electron-rich and can react violently.[3][1][2]

  • Avoid Hydrolysis: Keep waste containers tightly sealed to prevent moisture ingress, which can hydrolyze the ethyl ester to the free acid (2-Pyrimidin-4-yl-nicotinic acid), potentially altering the pH and chemical compatibility of the waste mix.[3][1]

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with standard organic waste streams (e.g., Acetone, Methanol, Dichloromethane).[2]

Disposal Workflow (Step-by-Step Protocol)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.[1][2]

Step 1: Waste Characterization & Labeling[1]
  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[1][2]

  • Content Description: Write the full chemical name: "2-Pyrimidin-4-yl-nicotinic acid ethyl ester". Do not use abbreviations or formulas alone.

  • Hazard Checkboxes: Check "Irritant" and "Toxic".[3][1][2]

Step 2: Container Selection[1]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1][2]

  • Liquid Waste: Use a standard solvent waste carboy (HDPE or Glass).[3][1][2]

    • Critical: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1][2]

Step 3: Transfer Procedure
  • Don PPE: Nitrile gloves, safety goggles, and lab coat.[1][2]

  • Work inside a Chemical Fume Hood to capture potential vapors.[1][2]

  • If solid: Transfer using a disposable spatula.[1][2] Treat the spatula as contaminated solid waste.[1][2]

  • If liquid: Pour carefully using a funnel.[1][2] Wipe any drips on the container neck immediately with a solvent-dampened wipe (dispose of wipe as solid hazardous waste).[3][1]

Step 4: Final Disposal Method
  • Method: Rotary Kiln Incineration .[3][1][2][11]

  • Rationale: The high temperature (approx. 1000°C) is required to break the stable aromatic pyridine and pyrimidine rings.[1][2]

  • Vendor Handoff: Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) team or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[2]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for handling this specific chemical waste, including spill response.

DisposalWorkflow Start Waste Generation: 2-Pyrimidin-4-yl-nicotinic acid ethyl ester StateCheck Is the waste Solid or Liquid? Start->StateCheck Spill Emergency: SPILL EVENT Start->Spill Accidental Release Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution Waste StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont LiquidCont Container: Solvent Carboy (HDPE/Glass) Liquid->LiquidCont Segregation Segregation Check: Isolate from Oxidizers & Acids SolidCont->Segregation LiquidCont->Segregation Labeling Labeling: Full Name + 'Irritant/Toxic' Segregation->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final SpillAction Absorb with Vermiculite/Sand. Do NOT use paper towels (fire risk). Spill->SpillAction SpillAction->SolidCont

Figure 1: Decision logic for the segregation, containment, and disposal of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Regulatory Compliance & Emergency Response

RCRA Waste Codes (USA)

While this specific compound may not have a unique listed waste code (P or U list), it falls under the characteristic waste categories if mixed with solvents:

  • D001: Ignitable Waste (if in flammable solvent).[3][1][2]

  • General Organic Waste: If pure, it is classified as non-regulated hazardous waste by DOT but regulated by state/local agencies.[1][2] Always default to "Hazardous Waste" status. [3][1][2]

Spill Response (Small Scale < 100g)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood is active or open windows if safe.[1][2]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1][2] Avoid combustible materials like sawdust or paper towels if the substance is in an oxidizer-rich environment.[3][1][2]

  • Collect: Sweep into a dedicated waste container and label as "Spill Debris - Hazardous".[3][1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl nicotinate (CAS 614-18-6).[3][1][2] Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][2] Retrieved from [Link][3][1]

Sources

Handling

Personal protective equipment for handling 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Standard Operating Procedure: Safety Logistics and Handling Protocols for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester As researchers push the boundaries of drug discovery, the handling of novel heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety Logistics and Handling Protocols for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

As researchers push the boundaries of drug discovery, the handling of novel heterocyclic building blocks demands rigorous, mechanistic safety protocols. 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (commercially available as [1]) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics.

While this specific ester derivative is classified as non-hazardous for standard transport, its parent scaffolds—pyrimidine and nicotinic acid—dictate stringent laboratory handling protocols. As an Application Scientist, I approach this compound by analyzing its structural liabilities: nicotinic acid derivatives are potent vasodilators, and systemic absorption through compromised dermal barriers can trigger intense flushing, pruritus, and localized inflammation ( [2]). Furthermore, pyrimidine derivatives carry documented risks of respiratory and ocular irritation ( [3]).

The following guide provides a self-validating system for the safe handling, operational workflow, and disposal of this compound.

Quantitative PPE Matrix & Risk Mitigation

Because 2-pyrimidin-4-yl-nicotinic acid ethyl ester contains a lipophilic ethyl ester moiety, it exhibits enhanced dermal penetration compared to its free-acid counterpart, particularly when dissolved in polar aprotic solvents like DMSO or DMF. To mitigate systemic absorption and respiratory sensitization, personnel must adhere to the following Personal Protective Equipment (PPE) standards, grounded in [4].

Table 1: Required PPE Specifications for Ester Handling

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Justification
Gloves (Primary) Nitrile Rubber>480 min breakthrough,

0.11 mm thick
Resists lipophilic ester penetration and protects against vasodilation upon dermal contact.
Gloves (Secondary) Butyl Rubber>480 min breakthrough,

0.30 mm thick
Required only when scaling up reactions involving highly aggressive co-solvents (e.g., DCM).
Eye Protection Polycarbonate GogglesANSI Z87.1 / EN 166 compliantPrevents ocular irritation from airborne micro-particulate dust during powder transfer.
Respiratory N95 / FFP2 Particulate Mask>95% filtration efficiency at 0.3

m
Mitigates inhalation of fine crystalline ester dust, preventing respiratory tract sensitization (STOT SE 3).
Body Protection Flame-retardant Lab Coat100% Cotton or NomexPrevents static buildup that could aerosolize the fine powder during dispensing.

Operational Workflow & Handling Protocols

To ensure scientific integrity and personnel safety, the handling of 2-pyrimidin-4-yl-nicotinic acid ethyl ester must follow a strict procedural pathway. The primary risk occurs during the transfer of the dry powder, where static electricity can cause aerosolization.

Step-by-Step Dispensing Methodology:

  • Engineering Control Verification: Ensure the Class II Chemical Fume Hood is operational with a minimum face velocity of 100 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static cloth.

  • Vessel Preparation: Place a tared, sealable reaction vial onto the balance.

  • Dispensing: Using a grounded, anti-static micro-spatula, carefully transfer the ester powder into the vial. Causality note: Standard metal spatulas can hold static charges, causing the lightweight pyrimidine powder to repel and become airborne.

  • Solubilization: Add the carrier solvent (e.g., DMF, DMSO, or Ethanol) directly to the vial inside the fume hood. Seal the vial tightly before removing it from the engineering controls.

HandlingWorkflow Hazard Hazard Identification 2-Pyrimidin-4-yl-nicotinic acid ethyl ester PPE Primary PPE Donning Nitrile Gloves | ANSI Goggles | Lab Coat Hazard->PPE Eng Engineering Controls Chemical Fume Hood (100 fpm) PPE->Eng Dispense Dispensing Phase Anti-static weighing Eng->Dispense Solvent Solubilization Phase Addition of DMF/DMSO Dispense->Solvent Standard Operation Spill Spill Protocol Dampen & Absorb Dispense->Spill Accidental Release Waste Waste Disposal High-Temp Incineration Solvent->Waste Reaction Complete Spill->Waste Saturated Absorbents Decon Decontamination Soap & Water Wash Waste->Decon

Figure 1: Operational workflow and risk mitigation pathway for handling 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.

Spill Management & Emergency Response

In the event of an accidental release, dry sweeping must be strictly avoided. Dry sweeping generates dust clouds that exponentially increase the risk of inhalation and subsequent respiratory distress.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and allow the fume hood to clear any aerosolized particulates for 5 minutes.

  • Dampen: Gently mist the solid spill with a compatible solvent (e.g., water or a 10% ethanol solution) using a squirt bottle. This binds the fine powder into a manageable paste.

  • Absorb: Wipe up the dampened material using absorbent laboratory pads.

  • Segregate: Place all contaminated pads, gloves, and cleanup materials into a vapor-tight, chemically resistant plastic bag.

  • Decontaminate: Wash the affected surface area thoroughly with a standard laboratory detergent and water, as nicotinic acid derivatives are highly water-soluble and easily neutralized by mild soap.

Waste Disposal & Environmental Logistics

Because 2-pyrimidin-4-yl-nicotinic acid ethyl ester is a nitrogen-rich heterocycle, improper disposal can lead to severe environmental contamination, specifically the release of toxic nitrogen oxides (NOx) into the atmosphere or the bioaccumulation of active pharmaceutical ingredients (APIs) in aquatic ecosystems.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix this waste with standard aqueous waste. If the ester was dissolved in a halogenated solvent (e.g., DCM), place it in the "Halogenated Organic Waste" carboy. If dissolved in DMSO/DMF, use the "Non-Halogenated Organic Waste" carboy.

  • Labeling: Clearly label the waste container with the chemical name and the GHS hazard warnings for "Irritant" and "Environmental Hazard."

  • Destruction Method: Route the waste exclusively for high-temperature incineration (>1000°C) through a certified hazardous waste contractor. High-temperature incineration is the only reliable method to completely cleave the robust pyrimidine ring and safely scrub the resulting NOx emissions before they reach the atmosphere.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." US Department of Labor. URL:[Link]

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